1-Acetyl-4-methylenepiperidine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(4-methylidenepiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-3-5-9(6-4-7)8(2)10/h1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRVAOXFSUATBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383505 | |
| Record name | 1-(4-methylidenepiperidino)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308087-58-3 | |
| Record name | 1-(4-methylidenepiperidino)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-methylenepiperidine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Acetyl-4-methylenepiperidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, namely 4-methylenepiperidine and 1-acetylpiperidine, to provide well-founded estimations of its key characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's behavior and analytical characterization. Detailed, field-proven methodologies for the synthesis and experimental determination of its properties are provided, underpinned by the principles of scientific integrity and causality.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to engage in crucial biological interactions. The introduction of a methylene group at the 4-position and an acetyl group on the nitrogen atom, as in this compound, creates a unique chemical entity with distinct electronic and steric properties. The exocyclic double bond introduces a site of potential reactivity, while the acetyl group modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic profiles.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties, including molecular weight, boiling and melting points, solubility, and spectral characteristics, govern its behavior in various chemical and biological systems, impacting aspects from reaction kinetics to bioavailability. This guide aims to provide a detailed, practical, and scientifically rigorous resource for the scientific community engaged in the study and application of this and related molecules.
Molecular Structure and Chemical Identity
This compound is a derivative of piperidine with a molecular formula of C₈H₁₃NO. The structure consists of a six-membered saturated heterocycle containing a nitrogen atom, which is N-acetylated. An exocyclic double bond is present at the C4 position of the piperidine ring.
Systematic IUPAC Name: 1-(4-methylenepiperidin-1-yl)ethan-1-one
Chemical Structure:
An In-depth Technical Guide to the NMR Spectral Analysis of 1-Acetyl-4-methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-4-methylenepiperidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of diverse bioactive molecules. A thorough understanding of its structural features is paramount for its effective application. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound. We will delve into the theoretical basis for the expected ¹H and ¹³C NMR chemical shifts and coupling constants, supported by data from analogous structures and established spectroscopic principles. This guide will also outline a standard operating procedure for acquiring high-quality NMR spectra and will feature a detailed, annotated structural diagram to correlate the spectral data with the molecular architecture.
Introduction: The Significance of this compound
The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of pharmaceuticals and natural products. The introduction of an exocyclic methylene group at the 4-position of the piperidine ring, as seen in this compound, offers a versatile synthetic handle for further molecular elaboration. This functionality allows for a range of chemical transformations, including Michael additions, olefin metathesis, and cycloadditions, making it a valuable intermediate in the synthesis of complex molecular architectures. The N-acetyl group modulates the nucleophilicity of the piperidine nitrogen and can influence the conformational dynamics of the ring.
A precise and unambiguous characterization of this molecule is crucial for quality control and for understanding its reactivity. NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide aims to provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize this important synthetic intermediate.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra for this compound in the public domain, the following analysis is a reasoned prediction based on the known spectral data of structurally related compounds, including 1-acetylpiperidine[1][2] and 4-methylenepiperidine[3], as well as established principles of NMR spectroscopy[4][5][6][7].
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the acetyl methyl protons, the exocyclic methylene protons, and the protons of the piperidine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-6 (exo-methylene) | ~4.7 - 4.9 | Singlet (or narrow multiplet) | - | 2H |
| H-2, H-6 (piperidine, axial & equatorial) | ~3.4 - 3.7 | Multiplet | 4H | |
| H-3, H-5 (piperidine, axial & equatorial) | ~2.2 - 2.5 | Multiplet | 4H | |
| H-7 (acetyl methyl) | ~2.1 | Singlet | - | 3H |
Rationale for Assignments:
-
H-6 (Exocyclic Methylene): These protons are in an olefinic environment and are therefore expected to resonate at a relatively downfield chemical shift, typically in the range of 4.7-4.9 ppm. Due to the absence of adjacent protons, their signal is anticipated to be a singlet or a very narrow multiplet, potentially showing some long-range coupling.
-
H-2, H-6 (Piperidine): These protons are adjacent to the nitrogen atom of the amide group. The electron-withdrawing nature of the acetyl group deshields these protons, causing them to appear in the 3.4-3.7 ppm region. Due to the restricted rotation around the amide bond, the axial and equatorial protons at these positions may be chemically non-equivalent, leading to a complex multiplet.
-
H-3, H-5 (Piperidine): These protons are adjacent to the sp²-hybridized carbon of the exocyclic methylene group and are also part of the piperidine ring. Their chemical shift is predicted to be in the range of 2.2-2.5 ppm. Similar to the H-2 and H-6 protons, the axial and equatorial protons at these positions are diastereotopic and will likely give rise to a complex multiplet.
-
H-7 (Acetyl Methyl): The methyl protons of the N-acetyl group are in a relatively shielded environment and are expected to produce a sharp singlet at approximately 2.1 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 (Carbonyl) | ~169 - 171 |
| C-4 (Quaternary, olefinic) | ~145 - 148 |
| C-8 (Methylene, olefinic) | ~108 - 112 |
| C-2, C-6 (Piperidine) | ~45 - 50 |
| C-3, C-5 (Piperidine) | ~33 - 37 |
| C-9 (Acetyl methyl) | ~21 - 23 |
Rationale for Assignments:
-
C-7 (Carbonyl): The carbonyl carbon of the amide group is significantly deshielded and will appear at the downfield end of the spectrum, typically between 169 and 171 ppm.
-
C-4 (Quaternary, olefinic): The quaternary carbon of the exocyclic double bond is also deshielded and is expected to resonate in the region of 145-148 ppm.
-
C-8 (Methylene, olefinic): The methylene carbon of the exocyclic double bond is more shielded than the quaternary carbon and will likely appear around 108-112 ppm.
-
C-2, C-6 (Piperidine): These carbons are adjacent to the nitrogen atom and are deshielded, with an expected chemical shift in the range of 45-50 ppm.
-
C-3, C-5 (Piperidine): These carbons are in a more typical aliphatic environment within the ring and are predicted to have a chemical shift between 33 and 37 ppm.
-
C-9 (Acetyl methyl): The methyl carbon of the acetyl group is the most shielded carbon in the molecule and will give a signal in the upfield region, around 21-23 ppm.
Structural Visualization and NMR Correlation
To visually correlate the predicted NMR data with the molecular structure, the following diagram illustrates the numbering scheme used for the assignments.
References
- 1. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]
- 3. 4-Methylenepiperidine | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Interpreting the IR spectrum of 1-Acetyl-4-methylenepiperidine
An In-Depth Technical Guide to the Infrared Spectrum of 1-Acetyl-4-methylenepiperidine
Abstract
This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound. As a molecule incorporating a tertiary amide, an exocyclic methylene group, and a saturated heterocyclic ring, its IR spectrum presents a unique fingerprint rich with diagnostic information. This document delineates the characteristic vibrational modes, offers a systematic approach to spectral assignment, and provides the theoretical and practical foundation required for its unambiguous identification and characterization in a research and development setting.
Introduction: The Vibrational Signature of a Unique Molecule
This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The introduction of an N-acetyl group and a 4-methylene substituent creates a molecule with distinct chemical properties and, consequently, a distinct infrared spectroscopic signature. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By absorbing infrared radiation at specific frequencies corresponding to the natural vibrational frequencies of their covalent bonds, molecules generate a unique spectral fingerprint. For drug development professionals, this fingerprint is invaluable for structural elucidation, reaction monitoring, and quality control.
This guide will deconstruct the IR spectrum of this compound by examining its constituent functional groups: the tertiary amide, the exocyclic alkene, and the saturated piperidine ring.
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum, one must first understand the molecular structure and the types of bond vibrations it can exhibit. The structure of this compound contains several key bonds whose vibrations are IR-active.
Caption: Molecular structure of this compound with key IR-active bonds highlighted.
The primary functional groups to consider are:
-
Tertiary Amide : This group is characterized by a strong C=O stretching vibration (Amide I band) and a C-N stretching vibration. Since there are no N-H bonds, the characteristic N-H stretching and bending (Amide II) bands seen in primary and secondary amides are absent.[2][3] The C=O absorption of tertiary amides typically occurs in the 1680-1630 cm⁻¹ range.[4]
-
Exocyclic Methylene Group : This alkene moiety gives rise to several distinct signals. A =C-H stretching vibration is expected above 3000 cm⁻¹, a region typically free of alkane C-H stretches.[1] The C=C double bond stretch appears in the 1680-1620 cm⁻¹ region.[5] Additionally, a strong out-of-plane bending (wagging) vibration for the terminal =CH₂ group is expected near 900 cm⁻¹.
-
Saturated Piperidine Ring : The CH₂ groups of the piperidine ring and the acetyl methyl group produce characteristic aliphatic C-H stretching vibrations below 3000 cm⁻¹.[6] The fingerprint region (below 1500 cm⁻¹) will contain a complex series of signals from C-H bending (scissoring, rocking, twisting) and C-C stretching vibrations of the ring structure.[7]
Detailed Analysis of Spectral Regions
A systematic interpretation involves examining the IR spectrum in distinct regions.
The C-H Stretching Region (3100-2800 cm⁻¹)
This region is dominated by stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature for this compound is the presence of peaks on both sides of the 3000 cm⁻¹ divide.
-
> 3000 cm⁻¹ (sp² C-H Stretch) : A medium intensity peak, typically around 3080-3020 cm⁻¹ , is expected.[6] This signal is unequivocally assigned to the stretching vibration of the vinylic hydrogens of the methylene (=CH₂) group. Its presence is a strong confirmation of the alkene functionality.
-
< 3000 cm⁻¹ (sp³ C-H Stretch) : Multiple strong, sharp peaks are expected in the 2960-2850 cm⁻¹ range.[8] These arise from the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the CH₂ groups of the piperidine ring and the CH₃ group of the acetyl moiety.
The Double Bond Region (1800-1600 cm⁻¹)
This region is critical for identifying the carbonyl and alkene functionalities.
-
Amide I Band (C=O Stretch) : A very strong and prominent absorption is predicted in the 1680-1630 cm⁻¹ range.[4] This is the Amide I band, corresponding to the C=O stretching vibration. For a tertiary amide like this compound, this peak is often observed around 1645 cm⁻¹ . The high intensity is due to the large change in dipole moment during the vibration of the polar C=O bond.[5]
-
Alkene (C=C Stretch) : The stretching of the exocyclic C=C double bond gives rise to a band of variable intensity, typically weak to medium, in the 1650-1620 cm⁻¹ range.[8] This peak may sometimes overlap with or appear as a shoulder on the much stronger Amide I band, which can complicate its identification.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a wealth of complex absorptions that are unique to the overall molecular structure. While individual peak assignment can be challenging, several key group vibrations can be identified.
-
CH₂ Bending (Scissoring) : A distinct peak around 1465-1440 cm⁻¹ is expected, corresponding to the scissoring motion of the CH₂ groups in the piperidine ring.[7]
-
CH₃ Bending (Asymmetric) : The asymmetric bending of the acetyl methyl group also appears in this vicinity, often near 1450 cm⁻¹ .[7]
-
C-N Stretching : The stretching of the tertiary amine C-N bond within the amide linkage gives rise to a medium to weak absorption in the 1250-1020 cm⁻¹ range.[4]
-
=CH₂ Out-of-Plane Bending (Wag) : A strong, and often sharp, absorption band around 910-890 cm⁻¹ is highly characteristic of a terminal methylene (=CH₂) group. This out-of-plane "wagging" vibration is a powerful confirmation of the exocyclic double bond.
Summary of Expected IR Absorptions
The anticipated vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3075 | Medium | =C-H Stretch | Exocyclic Methylene |
| 2960-2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Piperidine Ring & Acetyl CH₃ |
| ~1645 | Very Strong | C=O Stretch (Amide I Band) | Tertiary Amide |
| ~1650 | Weak-Medium | C=C Stretch | Exocyclic Methylene |
| ~1450 | Medium | CH₂ Scissoring & CH₃ Asymmetric Bend | Piperidine Ring & Acetyl CH₃ |
| 1250-1020 | Medium-Weak | C-N Stretch | Tertiary Amide |
| ~900 | Strong | =CH₂ Out-of-Plane (OOP) Bend | Exocyclic Methylene |
Experimental Protocol: Acquiring the FTIR Spectrum
To ensure high-quality, reproducible data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquid or solid samples.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation : Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application : Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the center of the ATR crystal.
-
Engage ATR Arm : If using a solid sample, lower the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning : Thoroughly clean the ATR crystal with a solvent-moistened swab to remove all traces of the sample.
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion
The infrared spectrum of this compound is highly characteristic and provides definitive evidence for its key structural features. The most salient diagnostic peaks are the very strong Amide I band around 1645 cm⁻¹ , the sp² C-H stretch just above 3000 cm⁻¹ , the strong sp³ C-H stretches below 3000 cm⁻¹ , and the strong out-of-plane =CH₂ bend near 900 cm⁻¹ . By following the systematic interpretation outlined in this guide, researchers can confidently use FTIR spectroscopy to identify and characterize this molecule, ensuring the integrity of their synthetic and developmental workflows.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to 1-Acetyl-4-methylenepiperidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Acetyl-4-methylenepiperidine, a functionalized piperidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its core molecular attributes, a detailed synthetic protocol, expected physicochemical and spectroscopic properties, key aspects of its chemical reactivity, and its prospective applications in the field of drug discovery.
Core Molecular Attributes
This compound is a derivative of 4-methylenepiperidine where the piperidine nitrogen is functionalized with an acetyl group. This modification results in a tertiary amide, which significantly influences the molecule's electronic properties, solubility, and reactivity.
The molecular formula of this compound is C8H13NO . This is derived from the combination of the 4-methylenepiperidine moiety (C6H11N)[1] and an acetyl group (C2H3O). The corresponding molecular weight is 139.19 g/mol [2][3][4].
| Property | Value | Source |
| Molecular Formula | C8H13NO | Deduced |
| Molecular Weight | 139.19 g/mol | [2][3][4] |
| IUPAC Name | 1-(4-methylenepiperidin-1-yl)ethan-1-one | IUPAC Nomenclature |
| PubChem CID | Not available | N/A |
| CAS Number | Not available | N/A |
Synthesis and Purification
The most direct and efficient method for the preparation of this compound is the N-acetylation of 4-methylenepiperidine. This reaction is a standard transformation and can be achieved using various acetylating agents.
Experimental Protocol: Acetylation of 4-Methylenepiperidine
Objective: To synthesize this compound via the N-acetylation of 4-methylenepiperidine.
Materials:
-
4-methylenepiperidine (or its hydrochloride salt)
-
Acetic anhydride
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, diethyl ether, or a biphasic system)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Preparation of the Starting Material: If starting from 4-methylenepiperidine hydrochloride, it must first be neutralized to the free base. This can be achieved by dissolving the hydrochloride salt in water and adding a stoichiometric amount of a strong base like sodium hydroxide, followed by extraction with an organic solvent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methylenepiperidine in the chosen anhydrous solvent. Cool the solution in an ice bath.
-
Addition of Acetylating Agent: To the cooled solution, slowly add a slight molar excess of acetic anhydride. If an amine base like triethylamine is used, it should be added to the solution prior to the acetic anhydride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Synthetic scheme for this compound.
Spectroscopic and Physical Characterization
Due to the lack of specific literature data for this compound, its spectroscopic characteristics can be predicted based on the analysis of its structural components and comparison with related molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the exocyclic double bond as a singlet around 4.5-5.0 ppm. The protons on the piperidine ring adjacent to the nitrogen will likely appear as two distinct multiplets due to the restricted rotation around the amide bond. A sharp singlet corresponding to the acetyl methyl group should be observed around 2.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the quaternary carbon of the double bond at a lower field and the terminal methylene carbon at a higher field. The carbonyl carbon of the acetyl group is expected to resonate around 170 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl stretching vibration in the region of 1630-1660 cm⁻¹. The C=C stretching vibration of the exocyclic double bond would likely appear around 1650 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 139.19.
Chemical Reactivity and Synthetic Potential
The chemical reactivity of this compound is dominated by two primary functional groups: the exocyclic double bond and the tertiary amide.
-
Reactivity of the Exocyclic Double Bond: The double bond can undergo a variety of electrophilic addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, providing a handle for further functionalization at the 4-position of the piperidine ring. It can also participate in cycloaddition reactions.
-
The Tertiary Amide: The amide group is generally stable but can be hydrolyzed under strong acidic or basic conditions to regenerate the parent amine, 4-methylenepiperidine[5][6]. The presence of the acetyl group significantly reduces the basicity of the piperidine nitrogen.
Applications in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. Functionalized piperidines like this compound serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The 4-methylenepiperidine core, in particular, has been investigated in the development of novel therapeutic agents[7]. The introduction of an acetyl group can modulate the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. This makes this compound an attractive starting point for the synthesis of compound libraries for screening against various biological targets. For instance, derivatives of N-acetylpiperidine have been explored as inhibitors of enzymes like 5-alpha-reductase[8] and acetylcholinesterase[9].
References
- 1. 4-Methylenepiperidine | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tropinone [webbook.nist.gov]
- 3. Tropenol | C8H13NO | CID 53629842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tropinone | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) as drugs and prodrugs: a new strategy for dual inhibition of 5 alpha-reductase type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Acetyl-4-methylenepiperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-4-methylenepiperidine is a key synthetic intermediate whose physicochemical properties are critical for its effective use in research and development. Understanding its solubility and stability is paramount for designing robust synthetic routes, developing stable formulations, and ensuring reliable analytical method development. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, grounded in fundamental chemical principles. It details the anticipated behavior of the molecule in various solvent systems and under common stress conditions. Furthermore, this document outlines detailed, field-proven methodologies for empirically determining these properties, enabling researchers to generate reliable, in-house data crucial for project advancement and regulatory compliance.
Introduction and Physicochemical Profile
This compound is a derivative of piperidine featuring an N-acetyl group and an exocyclic methylene group. The N-acetyl group significantly modifies the properties of the parent piperidine scaffold, rendering the nitrogen atom non-basic and introducing a polar amide functional group. The exocyclic double bond provides a site for further chemical modification. These structural features dictate the compound's solubility and stability profile.
Key Physicochemical Properties:
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds like N-acetylpiperidine.
| Property | Predicted Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₈H₁₃NO | Derived from its chemical structure.[1] |
| Molecular Weight | 139.19 g/mol | Essential for all concentration and molarity calculations.[1] |
| Appearance | Likely a solid at room temperature | Based on the properties of similar N-acetylated piperidines. |
| LogP (Octanol/Water) | ~0.6 - 1.5 (Predicted) | The N-acetyl group increases polarity compared to piperidine, but the overall structure retains significant nonpolar character. This value suggests moderate lipophilicity and potential solubility in a range of organic solvents. |
| pKa | Non-basic | The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group of the acetyl moiety, rendering it non-protonatable under typical aqueous pH conditions. |
Solubility Profile of this compound
The solubility of a compound is a critical parameter for its handling, reaction setup, formulation, and purification. Based on its structure, a qualitative solubility profile can be predicted.
Aqueous Solubility: Due to the polar amide group, this compound is expected to have low to moderate solubility in water. Unlike its parent amine, 4-methylenepiperidine hydrochloride, its solubility will not be significantly influenced by pH in the range of 1-14 due to the absence of a basic nitrogen center.
Solubility in Organic Solvents: The compound is anticipated to exhibit good solubility in a range of common organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | Favorable dipole-dipole interactions between the solvent and the amide group. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carbonyl oxygen of the amide. |
| Nonpolar | Toluene, Hexanes | Low to Moderate | Solubility will be driven by the nonpolar piperidine ring and methylene group, but limited by the polar amide. |
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes a standard shake-flask method to quantitatively determine the solubility of this compound in various solvents.
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated HPLC-UV system
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 10-20 mg). The solid should be in excess to ensure a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL).
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.
-
Sample Collection & Preparation:
-
After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.
-
-
Quantification:
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by a validated HPLC-UV method.
-
Calculate the concentration in the original filtered sample by applying the dilution factor. This concentration represents the equilibrium solubility.
-
Self-Validation & Trustworthiness:
-
Visual Confirmation: Ensure solid material remains in the vial after equilibration to confirm saturation.
-
Time to Equilibrium: Analyze samples at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer increasing and equilibrium has been reached.
-
Calibration Curve: The HPLC method must be validated with a standard calibration curve (R² > 0.999) to ensure accurate quantification.
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, identifying potential incompatibilities, and developing stability-indicating analytical methods.[2][3][4] The primary site of instability is the amide bond, which is susceptible to hydrolysis.
Key Stability Concerns
-
Hydrolytic Stability: The amide bond can be cleaved by hydrolysis under both acidic and basic conditions, typically accelerated by heat.[5][6]
-
Acid-Catalyzed Hydrolysis: The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] This yields acetic acid and the 4-methylenepiperidinium salt.[6]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide ion on the carbonyl carbon.[5][8] This reaction is generally slower for amides than for esters but can be forced with strong base and heat, yielding acetate and 4-methylenepiperidine.[6] The reaction is often driven to completion because the final deprotonation of the carboxylic acid is irreversible.[8]
-
-
Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, particularly in solution, the rate of hydrolysis will increase.
-
Photostability: The molecule does not contain significant chromophores that absorb in the near-UV or visible range, suggesting it should have good photostability. However, empirical testing is required for confirmation.
-
Oxidative Stability: The exocyclic double bond could be susceptible to oxidation, although this is generally less of a concern than hydrolysis under typical storage conditions.
Experimental Workflow: Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of drug development and is used to identify likely degradation products and establish the specificity of stability-indicating methods.[2][9][10]
Objective: To deliberately degrade the compound under various stress conditions to understand its degradation pathways and to challenge the analytical method's ability to separate the parent compound from its degradants.[11]
Workflow Diagram:
References
- 1. Buy 4-Methylenepiperidine hydrochloride | 144230-50-2 [smolecule.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-Depth Technical Guide to 1-Acetyl-4-methylenepiperidine
Introduction
1-Acetyl-4-methylenepiperidine is a derivative of piperidine, a ubiquitous saturated heterocycle that forms the core of numerous natural products and synthetic pharmaceuticals. The introduction of an N-acetyl group and an exocyclic methylene moiety at the C4 position creates a molecule with distinct physicochemical properties and potential for further chemical elaboration. This guide provides a comprehensive overview of this compound, including its chemical identity, proposed synthesis, predicted spectroscopic and physical properties, and a discussion of its reactivity and potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and CAS Number
A definitive CAS (Chemical Abstracts Service) Registry Number for this compound is not readily found in publicly accessible databases. This suggests that the compound may be a novel or less-commonly synthesized substance. A CAS number is a unique identifier assigned to every chemical substance described in the open scientific literature. For novel compounds, a CAS number can be obtained by submitting the substance's structure and supporting data to the Chemical Abstracts Service for registration.[1][2][3] This process ensures unambiguous identification in global databases and is a critical step for regulatory and commercial purposes.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of structurally related compounds such as 1-acetylpiperidine and 4-methylenepiperidine.[4][5]
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₃NO | |
| Molecular Weight | 139.19 g/mol | |
| Appearance | Colorless to pale yellow oil | By analogy to similar N-acetylated piperidines. |
| Boiling Point | ~220-240 °C | Estimated based on related structures. |
| Density | ~1.0 g/mL | Estimated based on related structures. |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH). Limited solubility in water. |
Proposed Synthesis
The most direct and logical synthetic route to this compound is via the Wittig olefination of 1-acetyl-4-piperidone. The Wittig reaction is a widely used and reliable method for converting ketones and aldehydes into alkenes.[6][7]
Reaction Scheme
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
1-Acetyl-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide.
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep orange or yellow.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
In a separate flask, dissolve 1-acetyl-4-piperidone in a minimal amount of anhydrous THF.
-
Add the solution of 1-acetyl-4-piperidone dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Characterization
The following tables outline the predicted spectroscopic data for this compound, which are crucial for its identification and characterization. These predictions are based on established spectroscopic data for N-acetylated piperidines and compounds containing exocyclic methylene groups.[8][9]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.7-4.8 | s | 2H | =CH₂ |
| ~3.5-3.7 | t | 4H | -N-CH₂- |
| ~2.3-2.5 | t | 4H | -C-CH₂-C= |
| 2.1 | s | 3H | -C(O)-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~169 | Quaternary | -C=O |
| ~145 | Quaternary | >C=CH₂ |
| ~109 | Methylene | =CH₂ |
| ~45 | Methylene | -N-CH₂- |
| ~35 | Methylene | -C-CH₂-C= |
| ~21 | Methyl | -C(O)-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2940, 2860 | Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide) |
| ~1640 | Medium | C=C stretch |
| ~890 | Strong | =CH₂ bend (out-of-plane) |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 124 | [M - CH₃]⁺ |
| 96 | [M - CH₃CO]⁺ |
| 82 | [M - C₂H₃NO]⁺ |
| 43 | [CH₃CO]⁺ |
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the N-acetyl group and the exocyclic double bond.
Caption: Key reactivity sites of this compound.
-
N-Acetyl Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to yield 4-methylenepiperidine. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form 1-ethyl-4-methylenepiperidine.
-
Exocyclic Methylene Group: The double bond is susceptible to a variety of electrophilic addition reactions. For instance, catalytic hydrogenation would yield 1-acetyl-4-methylpiperidine. Ozonolysis would cleave the double bond to form 1-acetyl-4-piperidone.
The piperidine scaffold is a key structural motif in many biologically active compounds. The functional handles present in this compound make it a potentially valuable building block in medicinal chemistry for the synthesis of novel drug candidates. The exocyclic methylene group, in particular, can be used to introduce further complexity and functionality into the piperidine ring system.
Conclusion
References
- 1. CAS Number Application - Proregulations [proregulations.com]
- 2. CAS Registry Servicesâ | CAS [cas.org]
- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Piperidines | Ambeed [ambeed.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 1-Acetyl-4-methylenepiperidine from N-Acetyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-4-methylenepiperidine, a valuable building block in medicinal chemistry, from its precursor, N-acetyl-4-piperidone. The primary focus is on the Wittig reaction, a reliable and widely used method for olefination. This document delves into the mechanistic underpinnings of the Wittig reaction, provides a detailed, field-tested experimental protocol, and discusses alternative synthetic strategies, including the Peterson and Tebbe/Petasis olefinations. The guide is designed to be a practical resource for researchers and professionals in drug development, offering insights into experimental design, causality behind procedural steps, and thorough characterization of the final product.
Introduction: The Significance of this compound in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of an exocyclic methylene group at the 4-position of the piperidine ring, as in this compound, provides a key reactive handle for further molecular elaboration. This functional group can participate in a variety of chemical transformations, including Michael additions, cycloadditions, and hydroboration-oxidation, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. The acetyl group on the piperidine nitrogen serves as a protecting group and can be readily removed or modified, further enhancing the synthetic utility of this building block.
The Wittig Reaction: A Cornerstone of Olefination Chemistry
The Wittig reaction stands as a paramount method for the conversion of ketones and aldehydes to alkenes.[1][2][3] Its discovery by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized organic synthesis by providing a highly regioselective method for carbon-carbon double bond formation. The reaction's reliability and broad functional group tolerance have cemented its place in the synthetic chemist's toolbox.
Mechanistic Insights: The "Why" Behind the Wittig Reaction
The Wittig reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues.
The overall transformation involves the reaction of a phosphorus ylide with a carbonyl compound to yield an alkene and a phosphine oxide. The strong P=O bond formed in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction.[4]
Step 1: Ylide Formation
The reaction commences with the deprotonation of a phosphonium salt to form a phosphorus ylide (also known as a phosphorane).[5] In the case of methylenation, methyltriphenylphosphonium bromide is typically treated with a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), to generate methylenetriphenylphosphorane. The ylide exists as a resonance hybrid of two contributing structures, which accounts for its nucleophilic character at the carbon atom.
Step 2: Oxaphosphetane Formation
The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of N-acetyl-4-piperidone. This initial nucleophilic addition leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[2] The formation of this intermediate is believed to be a concerted [2+2] cycloaddition.[4]
Step 3: Alkene Formation
The oxaphosphetane intermediate is unstable and readily collapses in a syn-elimination fashion to yield the desired alkene, this compound, and the highly stable triphenylphosphine oxide.
Reaction Mechanism: Wittig Olefination
Caption: The Wittig reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via the Wittig Reaction
This protocol is adapted from established procedures for the methylenation of related piperidone systems and is designed to be a robust starting point for laboratory synthesis.[6]
Materials:
-
N-Acetyl-4-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous toluene to the flask to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. A characteristic yellow-orange color of the ylide should develop.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve N-acetyl-4-piperidone (1.0 equivalent) in anhydrous toluene.
-
Slowly add the solution of N-acetyl-4-piperidone to the freshly prepared ylide solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to a gentle reflux (around 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Data Presentation: Wittig Reaction Parameters
| Parameter | Value |
| Substrate | N-Acetyl-4-piperidone |
| Reagent | Methylenetriphenylphosphorane |
| Base | Potassium tert-butoxide |
| Solvent | Toluene |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Experimental Workflow: Wittig Synthesis
Caption: A streamlined workflow for the synthesis of this compound via the Wittig reaction.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the exocyclic methylene protons as a singlet around 4.7-4.9 ppm. The piperidine ring protons will appear as multiplets in the range of 2.2-3.6 ppm, and the acetyl methyl group will be a singlet at approximately 2.1 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display a signal for the quaternary carbon of the double bond (C4) around 145-150 ppm and the methylene carbon (=CH₂) in the region of 105-110 ppm. The carbonyl carbon of the acetyl group will resonate at approximately 169 ppm.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (C₈H₁₃NO, MW: 139.19 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=C stretching vibration for the double bond around 1650 cm⁻¹ and a strong C=O stretching band for the amide carbonyl at approximately 1640 cm⁻¹.
Alternative Synthetic Strategies
While the Wittig reaction is a robust method, other olefination techniques can also be employed for the synthesis of this compound.
The Peterson Olefination
The Peterson olefination is a silicon-based alternative to the Wittig reaction.[7] It involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can often be controlled by the choice of acidic or basic conditions.[7]
Reaction Mechanism: Peterson Olefination
Caption: The Peterson olefination mechanism for the synthesis of this compound.
The Tebbe and Petasis Reactions
The Tebbe and Petasis reagents are titanium-based olefination reagents that are particularly effective for the methylenation of sterically hindered or enolizable ketones. The active species is a titanium carbene complex which reacts with the carbonyl group in a [2+2] cycloaddition, followed by a retro [2+2] cycloreversion to form the alkene and a titanium oxo species. These reagents are known for their high reactivity and broad substrate scope.
Conclusion
The synthesis of this compound from N-acetyl-4-piperidone is a crucial transformation for the generation of a versatile building block in drug discovery. The Wittig reaction provides a reliable and high-yielding method for this conversion. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to successful synthesis. Alternative methods such as the Peterson and Tebbe/Petasis olefinations offer valuable options, particularly for challenging substrates. This guide provides the necessary theoretical and practical information for researchers to confidently undertake the synthesis and characterization of this important synthetic intermediate.
References
- 1. sciepub.com [sciepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Wittig Synthesis of 1-Acetyl-4-methylenepiperidine
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 1-Acetyl-4-methylenepiperidine, a valuable heterocyclic building block, utilizing the Wittig reaction. The 4-methylenepiperidine motif is of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol for laboratory application, and offers critical analysis of key reaction parameters. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully implement this synthesis, troubleshoot potential issues, and understand the causal factors behind the procedural choices.
Introduction: The Significance of the Wittig Olefination
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, stands as a cornerstone of modern organic synthesis for its unparalleled reliability in constructing carbon-carbon double bonds.[1][2] It facilitates the conversion of an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[3] A key advantage of this methodology is the precise positional control of the newly formed double bond, which forms exactly where the carbonyl oxygen was located, thereby avoiding the isomeric mixtures often seen in classical elimination reactions.[4]
The target molecule, this compound, is synthesized by introducing an exocyclic methylene group onto the C4 position of the 1-Acetyl-4-piperidone ring. This transformation is ideally suited for the Wittig reaction, specifically using methylenetriphenylphosphorane (Ph₃P=CH₂), one of the most common and effective Wittig reagents for methylenation.[2][5]
Reaction Principles: Mechanism and Rationale
The synthesis proceeds in two conceptual stages, which are typically performed sequentially in the same pot (in situ): the formation of the phosphorus ylide and the subsequent olefination of the ketone.
Ylide Formation: Deprotonation of the Phosphonium Salt
The process begins with the deprotonation of a commercially available alkylphosphonium salt, in this case, methyltriphenylphosphonium bromide. The hydrogen atoms on the carbon adjacent to the positively charged phosphorus atom are rendered acidic due to the electron-withdrawing inductive effect and stabilization provided by the phosphorus.[4] A strong base is required to abstract a proton and generate the nucleophilic ylide.[6]
Key Reagents:
-
Methyltriphenylphosphonium Bromide (Ph₃P⁺CH₃ Br⁻): The precursor to the ylide.[7]
-
Strong Base: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) are commonly used.[6] These bases are sufficiently strong to completely deprotonate the phosphonium salt, driving the equilibrium to the ylide.
Olefination: The Carbonyl to Alkene Transformation
The generated ylide is a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of 1-Acetyl-4-piperidone.[8] Contemporary mechanistic understanding, particularly under lithium-salt-free conditions, supports a concerted [2+2] cycloaddition pathway.[3] This leads directly to a four-membered heterocyclic intermediate, the oxaphosphetane.[9][10]
The oxaphosphetane is unstable and spontaneously decomposes in an irreversible, syn-elimination fashion. The driving force for this step is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which has a bond energy of approximately 130 kcal/mol.[10]
Experimental Protocol: Laboratory Synthesis
This protocol is adapted from established procedures for the methylenation of cyclic ketones and is designed for execution by trained chemists.[11] All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 16.08 g | 45.0 | Dry thoroughly under vacuum before use. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 200 mL | - | Use freshly distilled from Na/benzophenone or from a solvent system. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 18.0 mL (2.5 M in hexanes) | 45.0 | Pyrophoric. Handle with extreme care using proper syringe techniques.[12][13] |
| 1-Acetyl-4-piperidone | C₇H₁₁NO₂ | 141.17 | 4.24 g | 30.0 | Ensure it is free of water.[14][15] |
| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | ~200 mL | - | For workup and extraction. |
| Saturated aq. NH₄Cl Solution | NH₄Cl | 53.49 | ~100 mL | - | For quenching the reaction. |
| Brine (Saturated aq. NaCl Solution) | NaCl | 58.44 | ~50 mL | - | For washing during extraction. |
| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | As needed | - | For drying the organic phase. |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a rubber septum, and a glass stopper. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Ylide Generation:
-
To the flask, add methyltriphenylphosphonium bromide (16.08 g, 45.0 mmol).
-
Add 200 mL of anhydrous THF via cannula or syringe. Begin stirring to form a fine suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (18.0 mL of a 2.5 M solution in hexanes, 45.0 mmol) dropwise via syringe over 20-30 minutes. The suspension will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Prepare a solution of 1-Acetyl-4-piperidone (4.24 g, 30.0 mmol) in 20 mL of anhydrous THF.
-
Cool the ylide suspension back down to 0 °C.
-
Add the solution of 1-Acetyl-4-piperidone dropwise to the stirring ylide suspension over 20 minutes. The deep color of the ylide will fade.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a 1 L separatory funnel. Add 100 mL of diethyl ether and 50 mL of water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 20% EtOAc/Hexanes and gradually increasing polarity).
-
Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.
-
Predicted Characterization Data
As experimental data for this specific molecule is not widely published, the following data is predicted based on the known spectra of analogous compounds, such as 4-methylenepiperidine and 1-acetylpiperidine.[16][17]
| Analysis Method | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.75 (s, 2H, =CH ₂), 3.60 (t, J = 5.6 Hz, 2H, Ac-N-CH ₂), 3.50 (t, J = 5.6 Hz, 2H, Ac-N-CH ₂), 2.45 (t, J = 5.6 Hz, 2H, =C-CH ₂), 2.35 (t, J = 5.6 Hz, 2H, =C-CH ₂), 2.10 (s, 3H, CH ₃-C=O). Note: Due to amide bond rotation, the two N-CH₂ and two allylic CH₂ groups may appear as broadened or distinct signals. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~169.5 (C =O), ~145.0 (C =CH₂), ~109.0 (C=C H₂), ~45.0 (Ac-N-C H₂), ~41.0 (Ac-N-C H₂), ~35.0 (=C-C H₂), ~34.0 (=C-C H₂), ~21.5 (C H₃-C=O). Note: Amide bond rotation may lead to two sets of signals for the piperidine ring carbons. |
| IR (Thin Film, cm⁻¹) | ~3080 (sp² C-H stretch), ~2940 (sp³ C-H stretch), ~1650 (C=O amide stretch), ~1640 (C=C stretch), ~890 (out-of-plane =CH₂ bend). |
| MS (EI) | M⁺ predicted at m/z = 139.10. Common fragmentation patterns would include loss of the acetyl group (m/z 96) and other piperidine ring fragmentations. |
Critical Parameter Analysis & Field Insights
-
Choice of Base and Solvent: The combination of n-BuLi in THF is highly effective for non-stabilized ylides.[18] n-BuLi is a very strong, non-nucleophilic base that ensures rapid and complete ylide formation. THF is the solvent of choice as it is aprotic and effectively solvates the phosphonium salt and the resulting ylide. It is critical that the entire system remains anhydrous, as water will instantly quench both n-BuLi and the ylide, halting the reaction.[13]
-
Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C to maintain control and prevent potential side reactions, such as the degradation of THF by the strong base.[13] The subsequent addition of the ketone is also performed at 0 °C to moderate the reaction rate and improve selectivity, though the reaction is typically allowed to proceed to completion at room temperature.
-
Byproduct Removal: The primary byproduct, triphenylphosphine oxide (Ph₃P=O), can complicate purification. While it has some solubility in many organic solvents, it is often more polar than the desired alkene product. Flash chromatography is a reliable method for its removal. In some cases, if the product is non-polar, the crude mixture can be triturated with a solvent like hexanes or ether, causing the more polar triphenylphosphine oxide to precipitate.[18]
-
Safety Considerations: n-Butyllithium is extremely pyrophoric and reacts violently with water.[12] It must be handled under an inert atmosphere by trained personnel using appropriate syringe or cannula techniques.[19] All glassware must be scrupulously dried. A quench solution (e.g., isopropanol) and a Class D fire extinguisher should be readily accessible.
Visualization of Workflow and Mechanism
Reaction Mechanism
Caption: Figure 1: The Wittig reaction mechanism.
Experimental Workflow
Caption: Figure 2: Experimental workflow diagram.
Conclusion
The Wittig reaction provides a direct and high-yielding pathway for the synthesis of this compound from 1-Acetyl-4-piperidone. The success of the synthesis hinges on the careful execution of an anhydrous, inert-atmosphere technique, particularly during the generation of the methylenetriphenylphosphorane ylide with a strong base like n-butyllithium. By understanding the mechanism and the critical experimental parameters outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for further application in pharmaceutical and materials development programs.
References
- 1. Wittig_reaction [chemeurope.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Methyltriphenylphosphonium Bromide|Wittig Reagent [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 14. CAS 32161-06-1: 1-Acetyl-4-piperidone | CymitQuimica [cymitquimica.com]
- 15. N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. orgosolver.com [orgosolver.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Acetylation of 4-Methylenepiperidine: A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the acetylation of 4-methylenepiperidine to synthesize 1-acetyl-4-methylenepiperidine, a valuable building block in medicinal chemistry. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss key considerations for process optimization and characterization, all grounded in established scientific principles.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of an exocyclic methylene group at the 4-position of the piperidine ring, as in 4-methylenepiperidine, offers a unique point for further chemical elaboration. The N-acetylation of this secondary amine is a critical transformation, often employed to modulate the physicochemical properties of the parent molecule, such as its solubility, basicity, and metabolic stability, or to serve as a protecting group in multi-step syntheses.
The Acetylation Reaction: Mechanism and Rationale
The N-acetylation of 4-methylenepiperidine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Common Acetylating Agents:
-
Acetic Anhydride: A widely used, cost-effective, and highly reactive acetylating agent. The reaction produces acetic acid as a byproduct.
-
Acetyl Chloride: More reactive than acetic anhydride, it generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine.
The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and cost considerations. For this guide, we will focus on the use of acetic anhydride due to its widespread use and manageable reactivity profile.
The Role of a Base Catalyst
The acetylation of secondary amines with acetic anhydride is often facilitated by the addition of a base, such as pyridine or a tertiary amine like triethylamine. The base serves a dual purpose:
-
Neutralization of the Acidic Byproduct: The acetic acid generated during the reaction can protonate the starting 4-methylenepiperidine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid, allowing the reaction to proceed to completion.
-
Activation of the Acetylating Agent (in the case of pyridine): Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a more potent acetylating agent than acetic anhydride itself.
The following diagram illustrates the general mechanism of N-acetylation of a secondary amine using acetic anhydride in the presence of a base.
Caption: Mechanism of N-acetylation of 4-methylenepiperidine.
Experimental Protocol: Synthesis of this compound
This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| 4-Methylenepiperidine | C₆H₁₁N | 97.16 | 0.97 g (10 mmol, 1.0 equiv) | Can be used as the free base or generated in situ from its hydrochloride salt. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.22 g (1.15 mL, 12 mmol, 1.2 equiv) | Use freshly opened or distilled. |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.19 g (1.21 mL, 15 mmol, 1.5 equiv) | Store over molecular sieves. |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | Use a dry, aprotic solvent. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed for work-up | |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed for work-up | |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed for work-up | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed for drying |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis.
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylenepiperidine (0.97 g, 10 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (50 mL).
-
Addition of Base: Add anhydrous pyridine (1.21 mL, 15 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.15 mL, 12 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water (20 mL).
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Considerations
-
4-Methylenepiperidine: This compound is flammable and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts exothermically with water. Handle with extreme care in a fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.
Characterization of this compound
Accurate characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of similar N-acylated 4-methylenepiperidine structures, the following are the predicted chemical shifts for this compound.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.80 | s | 2H | =CH₂ |
| ~3.60 | t | 2H | N-CH₂ (axial) |
| ~3.50 | t | 2H | N-CH₂ (equatorial) |
| ~2.25 | t | 4H | -CH₂-C= |
| ~2.10 | s | 3H | COCH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| ~169.5 | C=O |
| ~145.0 | C=CH₂ |
| ~109.0 | =CH₂ |
| ~45.0 | N-CH₂ |
| ~40.0 | N-CH₂ |
| ~35.0 | -CH₂-C= |
| ~21.5 | COCH₃ |
Note: These are predicted values and may vary slightly from experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands:
-
~1645 cm⁻¹: Strong C=O stretch of the amide.
-
~1655 cm⁻¹: C=C stretch of the exocyclic double bond.
-
~2850-2950 cm⁻¹: C-H stretching of the piperidine ring and acetyl group.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₁₃NO, MW: 139.19 g/mol ).
Conclusion
The N-acetylation of 4-methylenepiperidine is a fundamental and versatile transformation in organic synthesis and drug development. This guide has provided a comprehensive overview of the reaction, including its mechanistic underpinnings, a detailed and practical experimental protocol, and expected characterization data. By understanding the principles outlined herein, researchers and scientists can confidently and efficiently synthesize this compound and its analogs, paving the way for the discovery of novel therapeutics.
References
The Strategic Utility of 1-Acetyl-4-methylenepiperidine as a Versatile Precursor for Novel Piperidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in crucial binding interactions have made it a privileged scaffold in drug design. This guide focuses on a particularly valuable, yet underutilized, synthetic building block: 1-acetyl-4-methylenepiperidine . The presence of an exocyclic methylene group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups at the 4-position of the piperidine ring. The N-acetyl group serves to modulate the reactivity of the piperidine nitrogen and can be readily removed or modified, further enhancing the synthetic utility of this precursor. This document provides a comprehensive overview of the synthesis of this compound and its application in the preparation of a range of functionalized piperidine derivatives, offering field-proven insights and detailed experimental protocols for immediate application in a research setting.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a multitude of approved drugs, targeting a wide range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system.[1][2] Its prevalence stems from its ability to adopt a stable chair conformation, which can present substituents in well-defined axial and equatorial orientations, facilitating precise interactions with biological targets. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its substitution pattern significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule.
The strategic functionalization of the piperidine scaffold is therefore a critical aspect of drug discovery and development. While numerous methods exist for the synthesis of substituted piperidines, the use of versatile precursors that allow for late-stage diversification is highly desirable. This compound emerges as such a precursor, offering a reactive exocyclic double bond that can be selectively transformed into a variety of functional groups, paving the way for the synthesis of libraries of novel piperidine-based compounds. For instance, 4-methylenepiperidine derivatives are key intermediates in the synthesis of the antifungal agent Efinaconazole.[1][3]
Synthesis of the Precursor: this compound
Two primary synthetic routes are presented for the preparation of this compound, each with its own set of advantages and considerations.
Route A: Wittig Olefination of 1-Acetyl-4-piperidone
The Wittig reaction is a reliable and widely used method for the conversion of ketones to alkenes.[4] In this approach, the readily available 1-acetyl-4-piperidone is treated with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base such as n-butyllithium or potassium tert-butoxide is crucial for the efficient deprotonation of the phosphonium salt to generate the reactive ylide. Anhydrous conditions are essential to prevent quenching of the ylide and the organometallic base. Tetrahydrofuran (THF) is a common solvent due to its ability to solvate the reagents and its inertness under the reaction conditions.
Experimental Protocol: Wittig Reaction
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq.). Add anhydrous THF and cool the suspension to 0 °C. Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise. A characteristic yellow-orange color indicates the formation of the ylide. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Olefination: In a separate flask, dissolve 1-acetyl-4-piperidone (1.0 eq.) in anhydrous THF. Slowly add this solution to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.
Route B: N-Acetylation of 4-Methylenepiperidine
An alternative approach involves the direct acetylation of 4-methylenepiperidine. This method is contingent on the availability of the starting amine, which can be prepared from 4-piperidone via a Wittig reaction followed by deprotection if an N-protected piperidone is used.[3]
Causality Behind Experimental Choices: Acetic anhydride is a common and effective acetylating agent. A base, such as triethylamine or pyridine, is typically added to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) to ensure solubility of the reagents.
Experimental Protocol: N-Acetylation
-
Reaction Setup: To a solution of 4-methylenepiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[5]
| Parameter | Route A: Wittig Olefination | Route B: N-Acetylation |
| Starting Material | 1-Acetyl-4-piperidone | 4-Methylenepiperidine |
| Key Reagents | Methyltriphenylphosphonium bromide, n-BuLi | Acetic anhydride, Triethylamine |
| Advantages | Readily available starting material. | Milder reaction conditions. |
| Disadvantages | Requires handling of pyrophoric reagents. | Starting material may require synthesis. |
Characterization of the Precursor
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl group, multiplets for the piperidine ring protons, and a characteristic signal for the exocyclic methylene protons.
-
¹³C NMR: Key signals would be the carbonyl carbon of the acetyl group, the quaternary carbon of the double bond, the methylene carbon of the double bond, and the carbons of the piperidine ring.
-
IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound would be observed.
Synthetic Transformations of this compound
The exocyclic double bond of this compound is a versatile functional group that can undergo a variety of transformations to introduce new functionalities at the 4-position of the piperidine ring.
Catalytic Hydrogenation: Access to 4-Methylpiperidine Derivatives
Catalytic hydrogenation provides a straightforward method for the reduction of the exocyclic double bond to afford the corresponding 1-acetyl-4-methylpiperidine.[8] This transformation is valuable for accessing scaffolds with a simple alkyl substituent at the 4-position.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
Aza-Michael Addition: Synthesis of 4-Aminoalkylpiperidines
The exocyclic double bond of this compound can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles.[9] The aza-Michael addition of amines provides a direct route to 4-(aminoalkyl)piperidine derivatives, which are important pharmacophores.
Experimental Protocol: Aza-Michael Addition with Benzylamine
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile, add benzylamine (1.2 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by silica gel column chromatography to yield the desired 1-acetyl-4-(benzylaminomethyl)piperidine.[10][11]
Hydroboration-Oxidation: Formation of 4-(Hydroxymethyl)piperidine
The hydroboration-oxidation reaction offers a method for the anti-Markovnikov hydration of the double bond, leading to the formation of the primary alcohol, 1-acetyl-4-(hydroxymethyl)piperidine. This derivative provides a handle for further functionalization, such as etherification or esterification.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3M aqueous solution) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).
-
Work-up and Purification: Stir the mixture at room temperature for 1-2 hours. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography.
Epoxidation: Synthesis of Spiro-oxiranes
Epoxidation of the exocyclic double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding spiro-oxirane. This epoxide is a valuable intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of substituents at the 4-position and the adjacent carbon.
Experimental Protocol: Epoxidation with m-CPBA
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) and cool to 0 °C.
-
Epoxidation: Add m-CPBA (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. Stir the reaction at this temperature for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by silica gel column chromatography.
Conclusion and Future Outlook
This compound stands as a highly versatile and synthetically accessible precursor for the generation of a diverse range of functionalized piperidine derivatives. The strategic placement of the exocyclic double bond allows for a variety of selective chemical transformations, enabling the rapid construction of compound libraries for drug discovery programs. The detailed protocols provided in this guide offer a practical framework for researchers to harness the synthetic potential of this valuable building block. As the demand for novel chemical matter continues to grow in the pharmaceutical industry, the application of such versatile precursors will undoubtedly play a pivotal role in the discovery of the next generation of piperidine-based therapeutics.
References
- 1. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Building Block: 1-Acetyl-4-methylenepiperidine in Modern Medicinal Chemistry
Introduction: The Significance of the Piperidine Scaffold and the Utility of an Exocyclic Methylene Group
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active natural products.[1] Its prevalence in over 100 commercially available drugs, targeting a wide array of conditions from cancer to central nervous system disorders, underscores its importance as a privileged scaffold.[1] The three-dimensional nature of the saturated piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]
Within the diverse landscape of functionalized piperidines, 1-acetyl-4-methylenepiperidine emerges as a particularly valuable and versatile synthetic intermediate. The N-acetyl group serves a dual purpose: it modulates the nucleophilicity of the piperidine nitrogen and introduces a degree of conformational rigidity. More importantly, the exocyclic methylene group acts as a reactive handle, enabling a variety of synthetic transformations. This application note will provide a detailed exploration of the synthesis of this compound and its application as a Michael acceptor and a dienophile in cycloaddition reactions, highlighting its utility in the construction of complex molecular architectures relevant to drug discovery.
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step sequence starting from a commercially available N-protected 4-piperidone. The key transformation is a Wittig reaction to introduce the exocyclic methylene group, followed by N-acetylation.
Step 1: Synthesis of 4-Methylenepiperidine via Wittig Reaction
The Wittig reaction is a reliable method for the olefination of ketones.[2] In this step, an N-protected 4-piperidone, such as N-Boc-4-piperidone, is reacted with a phosphorus ylide to form the desired exocyclic double bond. The N-Boc protecting group is commonly used due to its stability and ease of removal under acidic conditions.[3]
Reaction Scheme:
Caption: General scheme for the synthesis of 4-methylenepiperidine.
Detailed Protocol: Synthesis of 4-Methylenepiperidine Hydrochloride
This protocol is adapted from established procedures for the Wittig olefination of N-protected 4-piperidones followed by deprotection.[4]
Materials:
-
N-Boc-4-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Toluene
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous toluene under a nitrogen atmosphere, add potassium tert-butoxide in portions at 10-20 °C.
-
Stir the resulting ylide solution at this temperature for 1 hour.
-
Add a solution of N-Boc-4-piperidone in anhydrous toluene dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-4-methylenepiperidine.
-
Dissolve the crude product in a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of hydrogen chloride (e.g., 30% in methanol) dropwise at 20-30 °C and stir for 10 hours.
-
Add ethyl acetate to precipitate the product.
-
Filter the solid, wash with ethyl acetate, and dry under reduced pressure to yield 4-methylenepiperidine hydrochloride.[4]
Step 2: N-Acetylation of 4-Methylenepiperidine
The final step is the N-acetylation of the free secondary amine. This is a standard transformation that can be achieved using various acetylating agents, such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acid byproduct.
Reaction Scheme:
Caption: N-acetylation of 4-methylenepiperidine.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Methylenepiperidine hydrochloride
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 4-methylenepiperidine hydrochloride in dichloromethane.
-
Add triethylamine (approximately 2.2 equivalents) to the suspension and stir until a clear solution is obtained.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (approximately 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Applications in Medicinal Chemistry: A Versatile Synthetic Platform
This compound serves as a versatile building block for the synthesis of more complex piperidine-containing scaffolds, particularly spiropiperidines.[5] Its reactivity as a Michael acceptor and a dienophile in cycloaddition reactions is key to its utility.
This compound as a Michael Acceptor
The exocyclic double bond of this compound is an excellent Michael acceptor, reacting with a variety of nucleophiles in a conjugate addition fashion.[6][7] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the 4-position of the piperidine ring.
Reaction Scheme:
Caption: Michael addition to this compound.
Protocol: Aza-Michael Addition of an Amine
This protocol describes a general procedure for the aza-Michael addition of an amine to an α,β-unsaturated system, which can be adapted for this compound.[8]
Materials:
-
This compound
-
Amine (e.g., a secondary amine)
-
Methanol
-
Catalyst (optional, e.g., a Lewis acid or base)
Procedure:
-
Dissolve this compound in methanol.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
If necessary, add a catalytic amount of a suitable promoter (e.g., a Lewis acid like Yb(OTf)₃ or a base like DBU).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-(aminomethyl)piperidine derivative.
This compound in [4+2] Cycloaddition Reactions (Diels-Alder)
The exocyclic double bond of this compound can also function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[9][10] This provides a powerful strategy for the construction of spirocyclic systems where a six-membered ring is fused at the 4-position of the piperidine. The reactivity of the dienophile is enhanced by the electron-withdrawing effect of the adjacent piperidine ring system.
Reaction Scheme:
Caption: Diels-Alder reaction with this compound.
Protocol: Synthesis of a Spiropiperidine via Diels-Alder Reaction
This protocol outlines a general procedure for a Diels-Alder reaction, which can be applied to this compound and a suitable diene.
Materials:
-
This compound
-
A suitable diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Toluene or xylene
-
Sealed tube or flask with reflux condenser
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound in toluene or xylene.
-
Add an excess of the diene (typically 2-5 equivalents).
-
Heat the reaction mixture to a temperature sufficient to promote the cycloaddition (e.g., 110-140 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess diene.
-
Purify the resulting spiropiperidine adduct by flash column chromatography.
Case Study: Spiropiperidines as Acetyl-CoA Carboxylase Inhibitors
The spiropiperidine scaffold is of significant interest in medicinal chemistry. For example, spiropiperidine lactams have been developed as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism and a target for the treatment of metabolic diseases.[11] The synthetic strategies for these complex molecules often involve the construction of the spiropiperidine core, a transformation that can be facilitated by the reactivity of building blocks like this compound.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its exocyclic methylene group as both a Michael acceptor and a dienophile provide access to a wide range of functionalized piperidines and complex spirocyclic systems. The protocols and applications outlined in this note demonstrate the utility of this compound in the construction of molecular architectures with significant potential in drug discovery. As the demand for novel, three-dimensional scaffolds in pharmaceutical research continues to grow, the importance of versatile intermediates like this compound is set to increase.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. bepls.com [bepls.com]
- 8. mdpi.com [mdpi.com]
- 9. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Strategies for the synthesis of spiropiperidines - a review of the last 10 years. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 1-Acetyl-4-methylenepiperidine in Pharmaceutical Intermediate Synthesis
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across various therapeutic areas.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in defined three-dimensional space, facilitating precise interactions with biological targets. Within the diverse family of piperidine derivatives, 1-Acetyl-4-methylenepiperidine stands out as a versatile and reactive building block for the synthesis of complex pharmaceutical intermediates.[3]
The exocyclic methylene group of this compound provides a key reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The acetyl group on the piperidine nitrogen modulates the nucleophilicity of the nitrogen atom and provides steric hindrance, influencing the regioselectivity and stereoselectivity of reactions at the 4-position. This unique combination of features makes it a valuable synthon for the construction of spirocyclic systems and densely functionalized piperidine cores.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of pharmaceutical intermediates. We will delve into its key applications, supported by detailed, field-proven protocols and mechanistic insights to empower your synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 308087-58-3 | [4] |
| Molecular Formula | C₈H₁₃NO | [3][4] |
| Molecular Weight | 139.19 g/mol | [3][4] |
| Appearance | Not specified (typically a liquid or low-melting solid) | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
Key Synthetic Applications and Protocols
This compound is a versatile intermediate that can participate in a range of chemical transformations. Its exocyclic double bond is susceptible to attack by both nucleophiles and electrophiles, making it a valuable precursor for a variety of substituted piperidines.
Michael Addition (Aza-Michael Reaction)
The electron-withdrawing nature of the acetyl group, while modest, can influence the reactivity of the exocyclic double bond, making it a competent Michael acceptor for a variety of nucleophiles. This reaction, often referred to as an aza-Michael addition when a nitrogen nucleophile is used, is a powerful tool for introducing functionality at the 4-position of the piperidine ring.[5][6]
Reaction Workflow: Aza-Michael Addition
Caption: Workflow for the aza-Michael addition to this compound.
Protocol: Synthesis of 1-Acetyl-4-(substituted-amino)methylpiperidine
This protocol details a general procedure for the aza-Michael addition of a secondary amine to this compound.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Optional: Mild base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., THF, 5-10 mL per mmol of starting material).
-
Reagent Addition: Add the secondary amine (1.1 - 1.5 eq) to the solution. If the amine salt is used or if the amine is not sufficiently nucleophilic, a non-nucleophilic base like triethylamine (1.2 - 2.0 eq) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 4-(substituted-amino)methyl-1-acetylpiperidine.
Causality and Experimental Choices:
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent the introduction of moisture, which could potentially interfere with the reaction, especially if a strong base were used.
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the starting material.
-
Solvent Choice: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents like THF and DCM are generally preferred to avoid protonation of the nucleophile.
-
Base: The addition of a base is often necessary to deprotonate the amine salt or to enhance the nucleophilicity of less reactive amines.[5]
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8] this compound can serve as the alkene component in this reaction, allowing for the introduction of aryl or vinyl substituents at the 4-position of the piperidine ring.
Reaction Workflow: Heck Reaction
Caption: Workflow for the Heck reaction with this compound.
Protocol: Palladium-Catalyzed Arylation of this compound
This protocol provides a general procedure for the Heck reaction between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄))
-
Phosphine ligand (if not using a pre-formed complex, e.g., Triphenylphosphine (PPh₃))
-
Anhydrous base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (if required, typically 2-4 eq relative to Pd), and the anhydrous base (1.5-2.0 eq).
-
Reagent Addition: Add the aryl halide (1.0 eq) and this compound (1.2-1.5 eq) to the flask, followed by the degassed solvent.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C). The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Heck reaction. The ligand stabilizes the palladium center and influences the catalytic activity and selectivity.[8]
-
Base: The base is required to neutralize the hydrogen halide (HX) that is formed during the catalytic cycle.[7]
-
Solvent: High-boiling, polar aprotic solvents like DMF or acetonitrile are commonly used to ensure the solubility of the reactants and to allow for higher reaction temperatures. Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.
-
Stoichiometry: A slight excess of the alkene is often used to drive the reaction to completion.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. While specific hazard data for this compound is not extensively detailed in the provided search results, general principles for handling piperidine derivatives should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to undergo a variety of chemical transformations, most notably Michael additions and Heck reactions, provides a straightforward entry to a wide range of functionalized piperidine derivatives. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to develop robust and efficient synthetic routes towards novel therapeutic agents. By understanding the underlying principles of its reactivity and adhering to safe laboratory practices, scientists can effectively harness the synthetic potential of this important intermediate.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-Methylenepiperidine hydrochloride | 144230-50-2 [smolecule.com]
- 4. This compound - CAS:308087-58-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: Heck Coupling Reactions Involving 1-Acetyl-4-methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Expanding the Synthetic Utility of Piperidine Scaffolds
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The ability to functionalize this saturated heterocycle with precision is paramount for the exploration of new chemical space and the development of novel therapeutics. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as a powerful tool for C-C bond formation.[1][2] This guide provides a detailed exploration of the Heck coupling reaction as applied to 1-acetyl-4-methylenepiperidine, a readily accessible and versatile building block. The exocyclic double bond of this substrate offers a unique handle for introducing molecular complexity, leading to a diverse array of 4-substituted piperidine derivatives.
This document will delve into the mechanistic nuances of the Heck reaction with this specific electron-rich and sterically accessible alkene, provide detailed, field-proven protocols for its successful implementation, and offer insights into potential challenges and troubleshooting.
Mechanistic Considerations for the Heck Coupling of this compound
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] However, the specific nature of the alkene substrate, in this case, this compound, introduces key considerations regarding reactivity and regioselectivity.
The Catalytic Cycle:
The generally accepted mechanism for the Heck reaction is illustrated below.[2]
Figure 1: Simplified Catalytic Cycle of the Heck Reaction.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond to form a Pd(II) complex.
-
Alkene Coordination: The alkene, this compound, coordinates to the palladium center.
-
Migratory Insertion (Carbopalladation): The aryl group on the palladium migrates to one of the carbons of the double bond. For exocyclic methylene groups, this typically occurs at the terminal carbon to form a new C-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated with the palladium, forming the arylated alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydride and the halide from the palladium complex.
Influence of the this compound Substrate:
The N-acetyl group and the exocyclic nature of the double bond in this compound present specific characteristics that influence the reaction:
-
Electron-Rich Alkene: The nitrogen atom of the piperidine ring, even with the electron-withdrawing acetyl group, imparts electron-donating character to the exocyclic double bond. Heck reactions of electron-rich olefins can sometimes be challenging and may require specific conditions to achieve high yields and regioselectivity.[3] For such substrates, a "cationic pathway" is often invoked, where a halide ligand dissociates from the palladium center, creating a more electrophilic catalyst that can more readily coordinate to the electron-rich alkene.[3]
-
Regioselectivity: The migratory insertion step determines the regioselectivity of the reaction. With a terminal alkene like this compound, the aryl group will predominantly add to the terminal methylene carbon due to steric factors, leading to the formation of a 4-(arylmethyl)piperidine derivative after potential isomerization of the double bond, or a 4-aryl-4-methylenepiperidine derivative if β-hydride elimination occurs away from the piperidine ring. The regiochemical outcome is generally governed by the formation of the more stable organopalladium intermediate.[4]
-
Steric Considerations: While the exocyclic methylene group is relatively unhindered, the piperidine ring itself presents some steric bulk that can influence the approach of the palladium catalyst and the aryl halide.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is via a Wittig reaction on the commercially available 1-acetyl-4-piperidone.
Figure 2: Synthetic workflow for this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyltriphenylphosphonium bromide | 357.22 | 1.2 eq | |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 eq | |
| 1-Acetyl-4-piperidone | 141.18 | 1.0 eq | |
| Tetrahydrofuran (THF), anhydrous | 72.11 | ||
| Diethyl ether | 74.12 | ||
| Saturated aqueous NH₄Cl | |||
| Brine | |||
| Anhydrous MgSO₄ |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-acetyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Protocol for Heck Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific aryl halides.
References
Introduction: The Strategic Value of the Piperidine Scaffold
An Application Guide to the Michael Addition with 1-Acetyl-4-methylenepiperidine
The piperidine ring is a cornerstone in medicinal chemistry and drug discovery, appearing in over a hundred commercially available drugs.[1] This six-membered nitrogen-containing heterocycle offers a versatile, saturated, and three-dimensional scaffold that allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[1][2] Consequently, the development of efficient and selective methods for synthesizing substituted piperidines is a critical endeavor for chemists in the pharmaceutical industry.[3][4]
This compound serves as a highly valuable building block in this context. It is an activated alkene, or "Michael acceptor," where the exocyclic double bond is rendered electrophilic by the electron-withdrawing effect of the adjacent N-acetyl group. This activation facilitates a conjugate addition reaction—the Michael addition—enabling the introduction of a wide array of substituents at the 4-position of the piperidine ring. This guide provides a detailed overview of the reaction, its mechanism, and practical protocols for its application.
Reaction Overview and Mechanistic Insight
The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or its analogue (the Michael acceptor).[5][6] In the case of this compound, the exocyclic methylene group acts as the electrophilic alkene, poised for attack by a nucleophile at the β-carbon (the exocyclic carbon).
The reaction proceeds through a three-step mechanism:
-
Nucleophile Activation: A base is often used to deprotonate the Michael donor, generating a potent nucleophile (e.g., an enolate, thiolate, or amide anion).[5][7]
-
Nucleophilic Attack: The activated nucleophile attacks the electrophilic β-carbon of the methylene group. This conjugate addition breaks the C=C π-bond, and the electrons are pushed onto the nitrogen atom, forming a resonance-stabilized enolate-like intermediate.[6][8]
-
Protonation: The intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final 4-substituted piperidine product.[5][7]
This reaction is highly versatile, accommodating a broad range of "soft" nucleophiles, including stabilized carbon nucleophiles (e.g., malonates, β-ketoesters), heteroatom nucleophiles like amines (aza-Michael addition), and thiols (thiol-Michael addition).[5][8][9]
Caption: Figure 1: General Mechanism of Michael Addition
Key Experimental Parameters and Considerations
The success of the Michael addition to this compound hinges on the careful selection of several key parameters. The causality behind these choices is critical for achieving high yields and purity.
-
Nucleophile (Michael Donor): The choice of nucleophile dictates the type of substituent introduced. Weakly basic, "soft" nucleophiles are ideal for 1,4-addition.[8][10] Strongly basic, "hard" nucleophiles like Grignard or organolithium reagents may lead to undesired side reactions.
-
Catalyst: The catalyst's primary role is to activate the nucleophile or enhance the electrophilicity of the acceptor.
-
Base Catalysis: Strong, non-nucleophilic bases (e.g., DBU, NaH, alkoxides) are used to deprotonate carbon nucleophiles.[7] For aza-Michael additions, milder bases or even Lewis acids can be effective.[11][12]
-
Lewis Acid Catalysis: Lewis acids like ZnCl₂, CeCl₃, or TiCl₄ can coordinate to the acetyl carbonyl, increasing the electrophilicity of the double bond and promoting the addition.[11]
-
Organocatalysis: Chiral catalysts, such as squaramides or cinchona alkaloids, can be employed to achieve asymmetric Michael additions, yielding enantiomerically enriched products.[13][14][15]
-
-
Solvent: The solvent must be inert to the reaction conditions and capable of solubilizing the reactants. Aprotic solvents like THF, DCM, or DMF are common choices. In some cases, solvent-free conditions or the use of water can provide "green" and efficient alternatives.[16]
-
Temperature: Michael additions are typically thermodynamically controlled and can often be run at room temperature.[7] However, less reactive nucleophile-acceptor pairs may require heating to proceed at a reasonable rate.[17]
Protocols for Application
The following protocols provide detailed, step-by-step methodologies for conducting Michael additions to this compound with representative nucleophiles.
Protocol 1: Aza-Michael Addition of a Secondary Amine
This protocol describes the addition of piperidine to this compound, a reaction that forms a C-N bond and is foundational for synthesizing complex diamine structures.
Materials:
-
This compound
-
Piperidine
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium Iodide (NaI)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 139 mg).
-
Catalyst Addition: Add CeCl₃·7H₂O (1.1 mmol, 410 mg) and NaI (1.1 mmol, 165 mg).
-
Solvent and Reagents: Add acetonitrile (10 mL) followed by piperidine (1.2 mmol, 119 µL).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-acetyl-4-(piperidin-1-ylmethyl)piperidine.
Protocol 2: Thiol-Michael Addition of an Aliphatic Thiol
This protocol details a phosphine-catalyzed addition of a thiol, a highly efficient "click" reaction that forms a C-S bond under mild conditions.[18]
Materials:
-
This compound
-
1-Hexanethiol
-
Tricyclohexylphosphine (PCy₃)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: In a 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol, 139 mg) in 5 mL of anhydrous DCM.
-
Reagent Addition: Add 1-hexanethiol (1.1 mmol, 154 µL) to the solution.
-
Catalyst Initiation: Add tricyclohexylphosphine (0.1 mmol, 28 mg) to the stirring mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid; monitor by TLC for the disappearance of the starting material (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 1-acetyl-4-((hexylthio)methyl)piperidine.
Experimental Workflow and Data Summary
The general workflow for performing and analyzing these reactions is outlined below.
Caption: Figure 2: General Experimental Workflow
Table 1: Summary of Michael Addition Conditions and Expected Outcomes
| Nucleophile (Donor) | Catalyst System | Solvent | Temp. (°C) | Typical Time (h) | Product Class |
| Secondary Amine (e.g., Piperidine) | CeCl₃·7H₂O / NaI | CH₃CN | 25 | 4-6 | β-Amino Piperidine |
| Thiol (e.g., 1-Hexanethiol) | PCy₃ (10 mol%) | DCM | 25 | 1-2 | β-Thioether Piperidine |
| Diethyl Malonate | NaOEt (catalytic) | EtOH | 50 | 8-12 | 4-Substituted Piperidine Diester |
| Nitromethane | DBU (catalytic) | THF | 25 | 12-18 | β-Nitroalkyl Piperidine |
Applications in Drug Development
The 4-substituted piperidines synthesized via this Michael addition are valuable intermediates for creating pharmacologically active agents.[19] The functional groups introduced can serve as handles for further chemical elaboration or as key pharmacophoric features themselves. For instance, β-amino piperidines are precursors to compounds with potential CNS activity, while the introduction of other functionalities can lead to candidates for anticancer, antiviral, or anti-inflammatory therapies.[2][19] The robustness and versatility of the Michael addition make it a powerful tool in the arsenal of medicinal chemists for generating novel molecular diversity and advancing drug discovery programs.[1]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 12. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 13. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Aza-Michael catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 15. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Catalytic Hydrogenation of 1-Acetyl-4-methylenepiperidine
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern pharmacology, appearing as a privileged scaffold in a vast number of FDA-approved drugs. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal building block for creating molecules that interact specifically with biological targets. The catalytic hydrogenation of 1-Acetyl-4-methylenepiperidine to 1-Acetyl-4-methylpiperidine is a fundamental transformation that converts a planar, exocyclic double bond into a stereocenter, providing access to a key intermediate for more complex pharmaceutical agents.
This guide provides an in-depth analysis of this reaction, offering detailed protocols, mechanistic insights, and practical advice for researchers engaged in organic synthesis and drug development.
Reaction Overview and Mechanism
The conversion of this compound involves the saturation of the exocyclic double bond through the addition of hydrogen across the bond, mediated by a metal catalyst.
Caption: Figure 1. Overall reaction scheme.
The mechanism for heterogeneous catalytic hydrogenation is generally understood to involve the following key steps, known as the Horiuti-Polanyi mechanism:
-
Adsorption of Reactants: Both the alkene (this compound) and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst (e.g., Pd, Pt).
-
Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond. This typically occurs in a syn-fashion, meaning both hydrogen atoms add to the same face of the double bond.
-
Desorption of Product: Once saturated, the product (1-Acetyl-4-methylpiperidine) desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.[1]
As an enamide, the acetyl group's electron-withdrawing nature can influence the reactivity of the double bond, but the reaction proceeds readily under standard hydrogenation conditions.
Catalyst Selection: A Comparative Analysis
The choice of catalyst is critical and depends on factors such as desired reaction speed, cost, safety, and the presence of other functional groups. For the hydrogenation of an exocyclic double bond, heterogeneous catalysts are overwhelmingly preferred for their ease of separation and handling.
| Catalyst | Typical Loading (mol%) | **Pressure (H₂) ** | Advantages | Disadvantages | Reference |
| Palladium on Carbon (Pd/C) | 5-10% w/w | 1-5 atm (balloon to Parr) | Highly active, cost-effective, robust, easy to handle. | Can be pyrophoric when dry; may cause over-reduction or debenzylation in other contexts. | [2] |
| Platinum(IV) Oxide (PtO₂, Adams' Catalyst) | 1-5 mol% | 1-70 bar | Very active, effective at low pressures and room temperature, often used for pyridine reduction. | Higher cost than Pd/C, can be sensitive to catalyst poisons. | [1][3] |
| Raney Nickel (Raney Ni) | 5-20% w/w (slurry) | 3-100 atm | Inexpensive, highly active for various reductions. | Pyrophoric, requires careful handling, may contain residual aluminum. | [4] |
For this specific transformation, 10% Palladium on Carbon (Pd/C) is the recommended starting point due to its excellent balance of activity, cost, and ease of use. Platinum(IV) oxide serves as a powerful alternative, particularly if milder conditions are required.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the hydrogenation reaction. All operations involving catalysts, especially when dry or under a hydrogen atmosphere, should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Caption: Figure 2. General experimental workflow.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is robust and generally provides high yields for the target transformation.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (10% Pd/C, ~5-10% w/w)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas source (balloon or high-pressure vessel)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (Celite® 545)
-
Reaction flask (Round-bottom flask or Parr shaker bottle)
-
Stir plate and magnetic stir bar
Procedure:
-
Vessel Preparation: To a suitable reaction flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 7.18 mmol).
-
Dissolution: Add a suitable solvent such as methanol (20-30 mL) and stir until the starting material is fully dissolved.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C catalyst (e.g., 100 mg, 10% w/w). Causality Note: The inert atmosphere prevents potential ignition of the solvent by the pyrophoric catalyst and protects the catalyst from deactivation by oxygen.
-
Hydrogen Introduction: Securely seal the flask. Evacuate the atmosphere within the flask using a vacuum line and carefully backfill with hydrogen gas. Repeat this purge cycle three times to ensure an oxygen-free hydrogen atmosphere.
-
Reaction: Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale, or pressurize to 50 psi in a Parr apparatus for larger scales) and stir the mixture vigorously at room temperature. Expertise Note: Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas) for a maximal reaction rate.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering them through a pipette with a cotton plug, and analyzing by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with additional solvent if necessary and filter it through a pad of Celite® to completely remove the fine palladium catalyst. Wash the Celite® pad with two small portions of the solvent to ensure complete recovery of the product. Trustworthiness Note: Complete removal of the heterogeneous catalyst is essential to prevent it from interfering with subsequent reactions.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Acetyl-4-methylpiperidine, which is often pure enough for subsequent steps.
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)
This method is an excellent alternative, particularly for reactions that may be sluggish with Pd/C.
Materials:
-
This compound (1.0 equiv)
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst, 2-5 mol%)
-
Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: In a high-pressure reaction vessel (e.g., Parr bottle), dissolve this compound (e.g., 1.00 g, 7.18 mmol) in glacial acetic acid (10 mL). Causality Note: Acetic acid can serve as a solvent and helps activate the PtO₂ catalyst to its active Pt(0) form in situ.
-
Catalyst Addition: Carefully add PtO₂ (e.g., 41 mg, 0.18 mmol, 2.5 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-70 bar. Stir the reaction mixture at room temperature for 4-6 hours.[1]
-
Work-up: After completion, carefully vent the hydrogen. Quench the reaction by slowly adding a saturated solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Filtration & Drying: Filter the combined organic layers through a pad of Celite® to remove the catalyst. Dry the filtrate over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to afford the final product.
Reaction Monitoring & Product Characterization
Accurate monitoring and characterization are essential for validating the reaction outcome. Modern analytical techniques like NMR spectroscopy can even be used for in-line monitoring of hydrogenation reactions.[5][6][7][8]
Analytical Data Comparison:
| Analysis | This compound (Starting Material) | 1-Acetyl-4-methylpiperidine (Product) |
| Appearance | Colorless oil or low-melting solid | Colorless oil or solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.7 (s, 2H, =CH₂), 3.6 (t, 2H), 3.5 (t, 2H), 2.3 (t, 4H), 2.1 (s, 3H, COCH₃) | δ ~4.5-3.8 (m, 2H), 3.0-2.5 (m, 2H), 2.1 (s, 3H, COCH₃), 1.8-1.5 (m, 5H), 0.9 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~169.5 (C=O), 145.0 (C=CH₂), 108.0 (=CH₂), 45.0, 41.0, 35.0 (ring CH₂), 21.5 (COCH₃) | δ ~169.0 (C=O), 46.0, 41.5, 34.5, 31.0 (ring carbons), 22.0 (CH₃), 21.4 (COCH₃) |
| MS (EI) | m/z 139 (M⁺) | m/z 141 (M⁺) |
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Incomplete or Slow Reaction | 1. Catalyst deactivation (poisoning).2. Insufficient hydrogen pressure.3. Poor mixing. | 1. Use purified substrate and high-purity solvent. Increase catalyst loading or use a fresh batch.2. Ensure the system is properly sealed. Increase H₂ pressure.3. Increase the stirring rate. |
| Low Yield | 1. Mechanical loss during filtration.2. Incomplete reaction. | 1. Ensure the Celite® pad is thoroughly washed with the reaction solvent.2. Extend the reaction time or increase catalyst loading/H₂ pressure. |
| Product Contaminated with Catalyst | Ineffective filtration. | Use a finer grade of Celite® or a membrane filter (e.g., PTFE) after the initial Celite® filtration. |
Conclusion
The catalytic hydrogenation of this compound is a reliable and high-yielding transformation crucial for the synthesis of valuable piperidine-based building blocks. By selecting an appropriate catalyst, typically 10% Pd/C, and adhering to the detailed protocols outlined in this guide, researchers can efficiently produce 1-Acetyl-4-methylpiperidine. Proper reaction monitoring and adherence to safety procedures are paramount for achieving consistent and successful outcomes in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.utwente.nl [research.utwente.nl]
- 7. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for the purification of 1-Acetyl-4-methylenepiperidine by column chromatography
An Application Note and Detailed Protocol for the Purification of 1-Acetyl-4-methylenepiperidine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key building block in medicinal chemistry, using silica gel column chromatography. The basic nature of the piperidine nitrogen often leads to challenges such as peak tailing and poor separation on standard silica gel. This guide details a robust methodology employing a triethylamine-modified solvent system to overcome these issues, ensuring high purity and yield. The protocol encompasses all stages, from initial Thin-Layer Chromatography (TLC) method development to the final characterization of the purified product by NMR spectroscopy.
Introduction: The Purification Challenge
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The exocyclic double bond and the piperidine core make it a versatile scaffold for creating complex molecular architectures. However, crude synthetic mixtures often contain unreacted starting materials, byproducts, and reagents that must be meticulously removed.
The primary challenge in the chromatographic purification of many piperidine derivatives lies in the interaction between the basic nitrogen atom and the acidic silanol groups on the surface of the silica gel stationary phase. This strong interaction can lead to significant peak tailing, reduced resolution, and potential loss of the compound on the column. The N-acetyl group in this compound reduces the basicity of the nitrogen, yet residual basicity can still interfere with achieving optimal separation[1]. To counteract this, a common and highly effective strategy is to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. This deactivates the acidic sites on the silica, allowing for symmetrical peak shapes and efficient elution[2].
This document provides a detailed, step-by-step guide to developing and executing a successful column chromatography purification for this compound.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 230-400 mesh, 60 Å pore size)[3][4]
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
TLC plates (Silica gel 60 F254)
-
Potassium permanganate (KMnO₄) stain
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fume hood
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, starting with analytical TLC to define the separation conditions before committing the bulk material to the preparative column.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
The causality behind starting with TLC is resource management; it is a rapid and inexpensive method to determine the optimal solvent system for the larger, more resource-intensive column chromatography.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Mobile Phase (Eluent) Screening:
-
Prepare a stock solution of 1% triethylamine in ethyl acetate.
-
Prepare a series of eluents with varying ratios of Hexane and the TEA-modified Ethyl Acetate. A good starting point is to test 10%, 20%, and 30% TEA-modified ethyl acetate in hexane.
-
For example, for a 20% mixture, combine: 8 mL Hexane + 2 mL (1% TEA in Ethyl Acetate).
-
-
TLC Plate Development:
-
Spot the crude mixture onto three separate TLC plates.
-
Develop each plate in one of the prepared eluents.
-
Dry the plates thoroughly in a fume hood.
-
-
Visualization:
-
Visualize the spots under UV light (254 nm) if any components are UV-active.
-
Stain the plates using a potassium permanganate (KMnO₄) dip. The exocyclic double bond of this compound will react readily, appearing as a yellow spot on a purple background. Impurities may show up as different colored spots.
-
-
Analysis and Selection:
-
The ideal eluent system will show good separation between the target compound spot and impurities, with the target compound having a Retention Factor (Rf) of approximately 0.25 - 0.35 . A lower Rf provides better separation on the column.
-
If the Rf is too high (spot runs to the top), decrease the polarity by reducing the percentage of ethyl acetate.
-
If the Rf is too low (spot stays at the baseline), increase the polarity by increasing the percentage of ethyl acetate.
-
Step 2: Column Preparation (Slurry Packing)
Proper column packing is critical for achieving high resolution. The slurry method is preferred as it minimizes air bubbles and ensures a homogeneously packed stationary phase.
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight.
-
Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the initial, low-polarity eluent (e.g., 5-10% ethyl acetate in hexanes) to form a free-flowing slurry.
-
Pack the Column:
-
Secure the column vertically in a fume hood. Ensure the stopcock is closed.
-
Pour a small layer of sand into the bottom of the column.
-
Fill the column about one-third full with the low-polarity eluent.
-
Gently pour the silica slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column to help the silica settle evenly.
-
Open the stopcock to drain the solvent, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Step 3: Sample Loading and Elution
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method typically results in better separation than loading the sample as a liquid.
-
Loading the Column: Carefully add the silica-adsorbed sample to the top of the column, on top of the sand layer.
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 5% TEA-modified ethyl acetate in hexanes).
-
Collect fractions in an ordered array of test tubes.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, move from 5% to 10%, then to 20% ethyl acetate. This allows for the separation of closely related non-polar impurities first, followed by the elution of the target compound.
-
Monitor the fraction collection by TLC to identify which fractions contain the purified product. Spot every few fractions on a TLC plate and run it in the same eluent system used for method development.
-
Step 4: Fraction Pooling and Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the desired product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Drying: Place the product under high vacuum for several hours to remove any residual solvent.
Data Presentation & Expected Results
The following table summarizes the key parameters for a typical purification.
| Parameter | Recommended Value / Observation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for flash chromatography, providing a good balance of resolution and flow rate.[3] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (containing 1% TEA) in Hexanes | TEA neutralizes acidic silica sites, preventing peak tailing of the basic piperidine derivative.[2] |
| TLC Rf Target | 0.25 - 0.35 | Provides optimal separation and a reasonable elution time on the preparative column. |
| Loading Method | Dry Loading (adsorbed onto silica) | Ensures a narrow sample band at the start of the chromatography, leading to higher resolution. |
| Visualization | KMnO₄ stain | The alkene in the methylene group reacts with permanganate, providing sensitive detection. |
| Expected Purity | >95% (as determined by ¹H NMR) | The goal of the purification process. |
| Physical Appearance | Colorless to pale yellow oil | Based on properties of similar N-acetylated piperidines. |
Visualization of Workflows
Overall Purification Workflow
The following diagram illustrates the logical flow of the entire purification protocol.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-Acetyl-4-methylenepiperidine
Introduction
1-Acetyl-4-methylenepiperidine is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of various biologically active molecules. The exocyclic methylene group attached to the piperidine ring offers a reactive handle for a multitude of chemical transformations, making it a valuable synthon for introducing the 4-methylenepiperidine motif into target structures. The scalability of the synthesis of this compound is therefore of significant interest to researchers and process chemists in the pharmaceutical industry.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, with a focus on practical and robust methodologies suitable for laboratory and pilot-plant scale production. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and address critical aspects of process safety, purification, and characterization.
Strategic Approach to Synthesis: A Comparative Analysis
The introduction of an exocyclic double bond onto a ketone, such as the precursor 1-acetyl-4-piperidone, can be achieved through several olefination reactions. For the purpose of a scalable and reliable synthesis, two primary methods are considered: the Wittig reaction and the Peterson olefination.
The Wittig Reaction: A Classic and Reliable Choice
The Wittig reaction is a widely used and well-understood method for the synthesis of alkenes from aldehydes or ketones.[1] It involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and a phosphine oxide. For the synthesis of this compound, the ylide is generated from methyltriphenylphosphonium bromide.
Advantages for Scale-up:
-
High Reliability and Broad Substrate Scope: The Wittig reaction is known for its reliability and tolerance to a wide range of functional groups.[2]
-
Commercially Available Reagents: The necessary reagents, methyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide, are readily available in bulk.
-
Well-Established Procedures: Extensive literature on the Wittig reaction provides a solid foundation for process optimization and troubleshooting.[3]
Potential Challenges in Scale-up:
-
Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which needs to be efficiently removed during workup and purification.
-
Strong Base Requirement: The use of strong bases such as potassium tert-butoxide requires careful handling under anhydrous conditions, especially on a larger scale.[4]
-
Exothermic Nature: The reaction can be exothermic and requires careful temperature control during the addition of reagents.
The Peterson Olefination: An Alternative with Stereochemical Control
The Peterson olefination is another powerful method for alkene synthesis that utilizes α-silyl carbanions.[5] The reaction with a ketone or aldehyde initially forms a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the alkene.[5]
Advantages:
-
Stereochemical Control: A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions.[5]
-
Alternative Reagent Profile: It offers an alternative to phosphorus-based reagents.
Disadvantages for this Application:
-
Moisture Sensitivity: The α-silyl carbanions are highly sensitive to moisture, necessitating stringent anhydrous conditions.
-
Multi-step Process: The isolation of the β-hydroxysilane intermediate adds an extra step to the overall process compared to a direct Wittig reaction.
-
Reagent Cost and Availability: The cost and availability of the required silylating agents and strong bases for large-scale use may be a consideration.
Chosen Strategy: The Wittig Reaction
For the scale-up synthesis of this compound, the Wittig reaction is the recommended approach due to its proven reliability, the ready availability of starting materials, and a more straightforward single-step transformation from the ketone to the alkene. While the generation of triphenylphosphine oxide is a drawback, established purification methods can effectively address this issue on a larger scale.
Detailed Synthesis Protocol: The Wittig Reaction on Scale
This protocol details the synthesis of this compound from 1-acetyl-4-piperidone on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Acetyl-4-piperidone | ≥98% | Commercially Available |
| Methyltriphenylphosphonium bromide | ≥98% | Commercially Available |
| Potassium tert-butoxide | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ACS Grade | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Laboratory Prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Commercially Available |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Cooling bath (ice-water or other suitable system).
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Ylide Formation:
-
To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask to form a slurry.
-
Cool the slurry to 0-5 °C using an ice-water bath.
-
Under a nitrogen atmosphere, add potassium tert-butoxide (1.15 equivalents) portion-wise to the stirred slurry, ensuring the internal temperature does not exceed 10 °C. The mixture will turn a deep orange or red color, indicating the formation of the ylide.
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1-2 hours.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 1-acetyl-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0-5 °C.
-
Add the solution of 1-acetyl-4-piperidone dropwise to the ylide suspension via an addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product, which contains triphenylphosphine oxide, is then purified by vacuum distillation to yield this compound as a colorless oil.
-
Process Parameters for Scale-up
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (Phosphonium Salt:Base:Ketone) | 1.2 : 1.15 : 1.0 | A slight excess of the phosphonium salt and base ensures complete conversion of the ketone. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for both the phosphonium salt and the ketone, and suitable for the temperature range of the reaction. |
| Ylide Formation Temperature | 0-5 °C for base addition, then room temp. | Controls the exotherm of the deprotonation and ensures complete ylide formation. |
| Ketone Addition Temperature | 0-5 °C | Minimizes side reactions and controls the exotherm of the Wittig reaction.[6] |
| Reaction Temperature | Room Temperature | Allows for a convenient and complete reaction overnight. |
| Purification Method | Vacuum Distillation | Effective for separating the relatively volatile product from the non-volatile triphenylphosphine oxide on a large scale.[7] |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Methyltriphenylphosphonium bromide: Can cause skin and eye irritation. Avoid inhalation of dust.[8]
-
Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water.[4] It is also flammable.[9] Handle under an inert atmosphere and away from moisture. In case of fire, use a dry powder extinguisher.
-
Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF.
-
Diethyl ether: Extremely flammable. Ensure there are no ignition sources in the vicinity during its use.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the acetyl methyl group, the piperidine ring protons, and the exocyclic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the sp² carbons of the methylene group, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carbonyl group of the amide and the C=C double bond.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no ylide formation (no color change) | Impure phosphonium salt; wet solvent or glassware; weak base. | Ensure all reagents and equipment are dry. Use freshly opened or distilled anhydrous THF. Confirm the quality of the base. |
| Low yield of product | Incomplete reaction; side reactions. | Ensure sufficient reaction time. Maintain low temperature during ketone addition to minimize side reactions. Check the stoichiometry of reagents. |
| Product contaminated with triphenylphosphine oxide | Inefficient purification. | Ensure efficient vacuum distillation. If necessary, a secondary purification step such as column chromatography on silica gel can be employed for smaller scales. |
Conclusion
The Wittig reaction provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved. The purification via vacuum distillation is well-suited for larger scale operations, allowing for the efficient removal of the triphenylphosphine oxide byproduct. This detailed protocol serves as a valuable resource for researchers and chemists involved in the synthesis of this important building block.
References
- 1. US3398062A - Olefin oxide purification by fractional distillation followed by side stream stripping - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5659106A - Catalytic distillation process for mercaptan and olefin removal - Google Patents [patents.google.com]
- 8. delval.edu [delval.edu]
- 9. unifr.ch [unifr.ch]
Derivatization of 1-Acetyl-4-methylenepiperidine for Library Synthesis
An Application Note and Protocol Guide
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and synthetic tractability make it a highly privileged structure for engaging with biological targets.[3][4] This application note provides a detailed guide to the derivatization of 1-acetyl-4-methylenepiperidine, a versatile building block for the synthesis of diverse chemical libraries. We will explore the inherent reactivity of this scaffold, focusing on the exocyclic α,β-unsaturated amide system, and provide detailed, field-proven protocols for key transformations including conjugate additions, cycloaddition reactions, and reductions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of the 4-Methylenepiperidine Scaffold
The 4-methylenepiperidine unit is a valuable synthon for introducing the piperidine motif with a reactive handle for further functionalization. The N-acetyl group modulates the nucleophilicity of the piperidine nitrogen while the exocyclic double bond acts as a versatile electrophilic center. This unique combination allows for a sequential and controlled diversification strategy, making this compound an ideal starting point for library synthesis in fragment-based drug discovery (FBDD) and lead optimization campaigns.[5] The derivatizations discussed herein enable the exploration of three-dimensional chemical space, a critical factor in developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[2][4]
Foundational Reactivity of this compound
The primary site of reactivity on this compound is the exocyclic double bond. This double bond is part of an α,β-unsaturated amide system, which polarizes the C=C bond, rendering the β-carbon (the exocyclic methylene carbon) electrophilic and susceptible to nucleophilic attack. This is the basis for the conjugate (Michael) addition reactions.
Furthermore, the double bond can participate as a 2π component in various pericyclic reactions, most notably cycloadditions, allowing for the rapid construction of complex polycyclic and spirocyclic systems.[6][7][8] The N-acetyl group itself can be removed under hydrolytic conditions, offering another point of diversification.
Derivatization Strategies and Protocols
Conjugate (Michael) Addition: Accessing 4-Substituted Piperidines
The Michael addition, or conjugate addition, is a cornerstone reaction for the functionalization of α,β-unsaturated carbonyl compounds.[9] In the case of this compound, a wide variety of soft nucleophiles can be added to the exocyclic methylene, leading to the formation of diverse 4-substituted piperidine derivatives. This reaction is thermodynamically controlled and can often be performed under mild conditions.[9][10]
Causality of Experimental Choices: The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to promote side reactions like polymerization or deacetylation. Aprotic polar solvents like THF or DMF are often used to ensure the solubility of reactants and intermediates.
Caption: General scheme for Michael addition to this compound.
Protocol 3.1.1: General Procedure for Michael Addition of Thiols
-
Reaction Setup: To a solution of this compound (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add the desired thiol nucleophile (1.1 eq).
-
Base Addition: Add a catalytic amount of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(alkylthiomethyl)piperidine derivative.
| Nucleophile (Nu-H) | Base | Solvent | Typical Reaction Time | Product Class |
| Thiophenol | DBU | THF | 2-4 h | 4-(Arylthiomethyl)piperidines |
| Benzylamine | - | Methanol | 12-24 h | 4-(Aminomethyl)piperidines |
| Diethyl malonate | NaH | DMF | 6-18 h | 4-(Dialkylmalonylmethyl)piperidines |
| Pyrrolidine | - | Ethanol | 8-16 h | 4-(Pyrrolidinylmethyl)piperidines |
[3+2] Cycloaddition: Synthesis of Spiro-Piperidines
Spirocyclic scaffolds are of increasing interest in drug discovery as they introduce three-dimensionality, which can lead to improved binding affinity and selectivity.[7][8][11] The exocyclic double bond of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides.[12] This strategy allows for the efficient construction of spiro-heterocycles.
Causality of Experimental Choices: The generation of the 1,3-dipole in situ is a common strategy to avoid its decomposition. The choice of solvent and temperature can influence the stereoselectivity of the cycloaddition.
Caption: General scheme for [3+2] cycloaddition to form spiro-piperidines.
Protocol 3.2.1: General Procedure for [3+2] Cycloaddition with an Azomethine Ylide
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous toluene (0.1 M).
-
Initiation: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to the mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired spiro[piperidine-4,3'-pyrrolidine] derivative.
Catalytic Hydrogenation: Accessing 4-Methylpiperidine Derivatives
A straightforward yet crucial derivatization is the reduction of the exocyclic double bond to generate the corresponding 1-acetyl-4-methylpiperidine. This transformation saturates the scaffold, altering its conformational properties and providing a different vector for substituent exploration compared to the parent olefin.
Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of alkenes. Methanol or ethanol are common solvents as they are polar enough to dissolve the substrate and do not interfere with the catalysis. The reaction is carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to slightly elevated to ensure sufficient hydrogen availability for the reaction.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. A Novel and Highly Stereoselective Intramolecular Formal [3+3] Cycloaddition Reaction of Vinylogous Amides Tethered with α,β-Unsaturated Aldehydes: A Formal Total Synthesis of (+)-Gephyrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Strategies for the synthesis of spiropiperidines - a review of the last 10 years. | Semantic Scholar [semanticscholar.org]
- 8. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Michael Addition [organic-chemistry.org]
- 10. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Strategic Use of 1-Acetyl-4-methylenepiperidine in Modern Spirocyclic Synthesis
Abstract
Spirocyclic scaffolds, particularly those incorporating the piperidine motif, represent a cornerstone in contemporary medicinal chemistry, prized for their conformational rigidity and three-dimensional complexity which can enhance target binding and improve pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of 1-acetyl-4-methylenepiperidine, a highly versatile and reactive building block, for the synthesis of diverse spirocyclic compounds. The N-acetyl group enhances the stability of the exocyclic methylene moiety compared to its hydrochloride salt precursor and protects the nitrogen from unwanted side reactions, directing reactivity towards the double bond.[3] We will detail field-proven protocols, primarily focusing on the [3+2] cycloaddition pathway for the construction of medicinally relevant spiro-oxindole-pyrrolidine systems, and discuss other potential cycloaddition strategies. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, step-by-step methodologies.
Introduction: The Strategic Value of this compound
The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] When incorporated into a spirocyclic system, where two rings share a single carbon atom, the resulting structure offers a significant advantage in drug design. This rigidification reduces the entropic penalty upon binding to a biological target and allows for precise vectoral projection of substituents into three-dimensional space.[1]
This compound emerges as a superior synthon for constructing these architectures. The core utility lies in its exocyclic double bond, which serves as a reactive handle for a variety of cycloaddition reactions.
Key Advantages:
-
Enhanced Stability: The electron-withdrawing acetyl group protects the piperidine nitrogen, increasing the compound's stability and shelf-life compared to the more reactive 4-methylenepiperidine hydrochloride salt.[3]
-
Controlled Reactivity: The acetyl group deactivates the nitrogen, preventing its participation in side reactions and focusing the chemical reactivity on the C4-methylene position, making it an excellent dipolarophile or dienophile.[3]
-
Versatile Building Block: It serves as a precursor for a wide range of complex heterocyclic systems, including the spiro-oxindole and spiro-quinoline motifs, which are known pharmacophores.[4][5]
Core Application: [3+2] Cycloaddition for the Synthesis of Spiro-oxindole-pyrrolidines
One of the most powerful applications of this compound is its role as a dipolarophile in one-pot, multi-component [3+2] cycloaddition reactions.[6] This strategy provides rapid access to complex dispiro-heterocyclic systems, specifically spiro[oxindole-3,2'-pyrrolidine-4',4''-piperidine] scaffolds, which are potent anticancer agents.
Mechanistic Rationale
The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of isatin (or a derivative) and an amino acid, such as sarcosine or L-proline. This highly reactive 1,3-dipole is immediately trapped by the exocyclic double bond of this compound. The concerted cycloaddition is typically highly regioselective, forming a five-membered pyrrolidine ring that connects the oxindole and piperidine moieties through two new spirocenters.
Below is a diagram illustrating the mechanistic pathway for this key transformation.
Caption: Mechanism of the [3+2] cycloaddition reaction.
Detailed Experimental Protocol: Synthesis of 1''-Acetyl-spiro[indole-3,2'-pyrrolidine-4',4''-piperidine]-2-one
This protocol describes a general, robust procedure for the three-component reaction.
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
Sarcosine (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous Methanol (MeOH, 15 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add isatin (1.0 mmol) and sarcosine (1.0 mmol).
-
Solvent Addition: Add anhydrous methanol (15 mL) to the flask.
-
Dipolarophile Addition: Add this compound (1.0 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Causality Note: Refluxing in methanol provides sufficient thermal energy to promote the decarboxylation and subsequent cycloaddition while ensuring all components remain solubilized.
-
Completion: The reaction is typically complete within 2-4 hours, as indicated by the consumption of the isatin starting material on TLC.[6]
-
Workup: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 80:20 v/v) is typically effective to isolate the pure spirocyclic product.[6]
-
Characterization: The structure and purity of the final compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and HRMS.
Representative Data
The following table summarizes expected outcomes for the synthesis of various spiro-oxindole derivatives using this protocol, based on analogous reactions in the literature.
| Entry | Isatin Derivative (R) | Product | Expected Yield (%) |
| 1 | H | 1''-Acetyl-spiro[indole-3,2'-pyrrolidine-4',4''-piperidine]-2-one | 80-90% |
| 2 | 5-Br | 1''-Acetyl-5-bromo-spiro[indole-3,2'-pyrrolidine-4',4''-piperidine]-2-one | 75-85% |
| 3 | 5-NO₂ | 1''-Acetyl-5-nitro-spiro[indole-3,2'-pyrrolidine-4',4''-piperidine]-2-one | 70-80% |
| 4 | 5-Cl | 1''-Acetyl-5-chloro-spiro[indole-3,2'-pyrrolidine-4',4''-piperidine]-2-one | 80-88% |
Prospective Application: [4+2] Cycloaddition Reactions
While less explored, the exocyclic methylene group of this compound is also a suitable dienophile for [4+2] cycloaddition (Diels-Alder) reactions. This pathway offers a strategic route to spiro[5.5]undecane heterocyclic systems, which are also of significant interest in medicinal chemistry.
Mechanistic Considerations
In this scenario, this compound would react with an electron-rich diene. The reaction could be promoted thermally or via Lewis acid catalysis to overcome the potential energy barrier. The stereochemical outcome would be governed by the established principles of the Diels-Alder reaction, offering potential for diastereoselective synthesis.
The general workflow for such a synthetic approach is outlined below.
References
- 1. bepls.com [bepls.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Buy 4-Methylenepiperidine hydrochloride | 144230-50-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Analgesic Scaffolds from 1-Acetyl-4-methylenepiperidine
Abstract
The 4-substituted piperidine framework is a cornerstone in the architecture of potent analgesic compounds, most notably the fentanyl class of µ-opioid receptor agonists. This document provides a comprehensive guide for the strategic utilization of 1-Acetyl-4-methylenepiperidine as a versatile and reactive starting material for the synthesis of novel analgesic precursors. We present a scientifically grounded, multi-step synthetic pathway designed for researchers in drug discovery and medicinal chemistry. The protocols herein detail an initial aza-Michael addition to functionalize the 4-position, followed by sequential N-deacetylation and subsequent N-functionalization to yield a core 4-(N-anilinomethyl)-N-substituted piperidine scaffold. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and guidelines for characterization and purification.
Introduction and Strategic Rationale
The piperidine ring is a privileged scaffold in medicinal chemistry due to its conformational flexibility and its presence in numerous natural alkaloids and synthetic pharmaceuticals.[1] In the field of analgesia, the 4-anilidopiperidine structure is a critical pharmacophore responsible for the high potency of synthetic opioids like fentanyl.[2] The development of novel analgesics often involves modifying this core structure to optimize potency, duration of action, and safety profile.
This compound serves as an ideal starting point for building libraries of such compounds. Its key features are:
-
An Activated Exocyclic Methylene Group: The N-acetyl group acts as an electron-withdrawing group, activating the exocyclic double bond and rendering it susceptible to nucleophilic conjugate addition (a Michael reaction). This allows for the direct and efficient introduction of substituents at the C4-methyl position.[3]
-
A Modifiable Nitrogen Center: The N-acetyl group provides temporary protection to the piperidine nitrogen. Its subsequent removal allows for late-stage diversification through N-alkylation or N-acylation, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.
This guide outlines a rational, three-stage approach to leverage these features for the synthesis of a novel analgesic core structure.
Figure 1: Proposed synthetic workflow for novel analgesic precursors.
Stage 1: Aza-Michael Addition for C4-Functionalization
The initial and key bond-forming step is the conjugate addition of a nucleophile to the activated alkene of the starting material. An aza-Michael reaction, using an aniline derivative, is a direct method to install the crucial anilino-methyl moiety.[4]
Causality: The reaction is driven by the formation of a stable C-N bond. The choice of a basic catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is critical as it is non-nucleophilic and potent enough to facilitate the addition of the weakly nucleophilic aniline without promoting unwanted side reactions.[5] The reaction proceeds readily under mild, often solvent-free conditions.[6]
Protocol 2.1: Synthesis of N-Acetyl-4-(anilinomethyl)piperidine (Intermediate 1)
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 139.19 | 10.0 | 1.0 | 1.39 g |
| Aniline | 93.13 | 15.0 | 1.5 | 1.40 g (1.37 mL) |
| DBU (Catalyst) | 152.24 | 3.0 | 0.3 | 0.46 g (0.45 mL) |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.39 g, 10.0 mmol) and aniline (1.37 mL, 15.0 mmol).
-
Add DBU (0.45 mL, 3.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature (25 °C). The reaction is typically complete within 24 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 70:30 v/v). The product spot should be significantly more polar than the starting material.
-
Workup & Purification:
-
Upon completion, dilute the reaction mixture with 30 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove excess aniline and DBU.
-
Wash the organic layer with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 50% up to 80%).[7]
-
Expected Results:
-
Yield: Good to excellent yields (75-90%) are expected based on similar DBU-catalyzed aza-Michael additions.[5]
-
Appearance: A pale yellow oil or a low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the acetyl methyl protons (~2.1 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), the benzylic CH₂ protons (~3.2 ppm), and aromatic protons from the aniline ring (~6.6-7.2 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the acetyl carbonyl (~169 ppm), aromatic carbons (~113-148 ppm), and aliphatic carbons of the piperidine ring and methylene bridge.[8]
Stage 2: N-Deacetylation to Unmask the Piperidine Nitrogen
With the C4-substituent installed, the piperidine nitrogen must be deprotected to allow for the introduction of groups known to modulate analgesic activity (e.g., a phenethyl group). Acid-catalyzed hydrolysis is a standard and effective method for cleaving the N-acetyl amide bond.
Causality: In the presence of strong acid (HCl) and heat, the amide carbonyl is protonated, making it highly electrophilic and susceptible to nucleophilic attack by water. This leads to the hydrolysis of the amide bond, liberating the secondary amine as its hydrochloride salt.
Protocol 3.1: Synthesis of 4-(Anilinomethyl)piperidine (Intermediate 2)
Procedure:
-
Dissolve the purified N-Acetyl-4-(anilinomethyl)piperidine (e.g., 2.32 g, 10.0 mmol) in 30 mL of 6M hydrochloric acid in a 100 mL round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Carefully basify the solution to pH > 12 by the slow addition of 10M NaOH solution. Ensure the mixture remains cool during this process.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base. The product is often used directly in the next step without further purification. If necessary, column chromatography can be performed.[7]
-
Expected Results:
-
Yield: Typically high (>90%).
-
Appearance: An oil or solid.
-
¹H NMR (CDCl₃, 400 MHz): Disappearance of the acetyl methyl signal (~2.1 ppm). A broad singlet for the piperidine N-H proton will appear. The chemical shifts of the piperidine ring protons adjacent to the nitrogen will shift upfield compared to the N-acetylated precursor.[9]
Stage 3: N-Functionalization for Target Scaffold Synthesis
This final stage is critical for building structural diversity and mimicking the pharmacophores of known high-potency analgesics. Two primary pathways are presented: N-alkylation and N-acylation.
N-Alkylation to Synthesize a Fentanyl-like Core
The N-phenethyl group is a classic substituent in potent opioids.[10] This alkylation proceeds via a standard Sₙ2 reaction.
Protocol 4.1.1: Synthesis of 1-Phenethyl-4-(anilinomethyl)piperidine
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-(Anilinomethyl)piperidine | 190.29 | 5.0 | 1.0 | 0.95 g |
| Phenethyl bromide | 185.07 | 5.5 | 1.1 | 1.02 g (0.73 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 | 1.38 g |
| Acetonitrile (anhydrous) | - | - | - | 25 mL |
Procedure:
-
To a 50 mL flask, add 4-(Anilinomethyl)piperidine (0.95 g, 5.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and 25 mL of anhydrous acetonitrile.
-
Stir the suspension vigorously.
-
Add phenethyl bromide (0.73 mL, 5.5 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-12 hours.[11][12]
-
Workup & Purification:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM (40 mL) and wash with water (20 mL).
-
Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexane with 1% triethylamine to prevent peak tailing).[13]
-
N-Acylation to Synthesize an Anilidopiperidine Analog
Alternatively, N-acylation can be used to introduce other key functional groups. The reaction with propionyl chloride is a common final step in fentanyl synthesis.[2]
Protocol 4.2.1: Synthesis of 1-(1-Propionylpiperidin-4-yl)methylaniline
Procedure:
-
Dissolve 4-(Anilinomethyl)piperidine (0.95 g, 5.0 mmol) in 25 mL of anhydrous dichloromethane in a 50 mL flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Add triethylamine (0.77 mL, 5.5 mmol, 1.1 equiv.) to the solution.
-
Slowly add propionyl chloride (0.48 mL, 5.5 mmol, 1.1 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup & Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution (20 mL) and then water (20 mL).
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify the product via column chromatography as described in Protocol 4.1.1.
-
Figure 2: General workflow for product purification and analysis.
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Aniline is toxic and readily absorbed through the skin. Phenethyl bromide and propionyl chloride are lachrymators and corrosive. DBU is a strong, non-nucleophilic base and should be handled with care.
-
Reactions: N-alkylation and N-acylation reactions can be exothermic. Use an ice bath for cooling, especially during the addition of reactive electrophiles like acyl chlorides.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a highly valuable and cost-effective starting material for constructing diverse libraries of 4-substituted piperidine derivatives. The synthetic strategy detailed in these application notes—leveraging an aza-Michael addition followed by deprotection and N-functionalization—provides a robust and flexible platform for accessing novel analgesic scaffolds. The protocols provided are grounded in established chemical principles and can be adapted by researchers to create a wide range of target molecules for further pharmacological evaluation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]
- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Strategic Application of 1-Acetyl-4-methylenepiperidine in the Genesis of CNS-Active Agents
Introduction: The Privileged Piperidine Scaffold and the Unique Potential of an Exocyclic Methylene Moiety
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural heart of a multitude of approved central nervous system (CNS) therapeutics. Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for effective interaction with complex biological targets within the CNS. Within this privileged class of scaffolds, 1-acetyl-4-methylenepiperidine emerges as a particularly versatile building block. The N-acetyl group provides a stable, neutral handle that can be readily removed or modified, while the exocyclic methylene group presents a reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination allows for the exploration of diverse chemical space in the pursuit of novel CNS-active agents with optimized pharmacokinetic and pharmacodynamic profiles.
This technical guide provides an in-depth exploration of the strategic use of this compound in the development of CNS-active agents. We will delve into the synthesis of this key intermediate, detail protocols for its chemical manipulation, and discuss the rationale behind these transformations in the context of targeting CNS-related pathways.
I. Synthesis of the Core Scaffold: this compound
The efficient synthesis of this compound is a critical first step in its utilization for CNS drug discovery. While the direct acetylation of 4-methylenepiperidine is a straightforward approach, the synthesis of the precursor itself warrants discussion. A common and robust method for the synthesis of N-protected 4-methylenepiperidines is the Wittig reaction, starting from a commercially available N-protected 4-piperidone.
Protocol 1: Synthesis of this compound via Wittig Reaction and Acetylation
This two-step protocol first describes the synthesis of the precursor, 4-methylenepiperidine, followed by its acetylation.
Step 1: Synthesis of 4-Methylenepiperidine via Wittig Reaction
This step is adapted from established procedures for the synthesis of 4-methylenepiperidine.[1][2]
| Reagent | MW | Amount | Moles | Equivalents |
| N-Boc-4-piperidone | 199.25 | 10.0 g | 50.2 mmol | 1.0 |
| Methyltriphenylphosphonium bromide | 357.23 | 21.5 g | 60.2 mmol | 1.2 |
| Potassium tert-butoxide | 112.21 | 6.75 g | 60.2 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Diethyl ether | - | 100 mL | - | - |
| Saturated aq. NH4Cl | - | 100 mL | - | - |
| Saturated aq. NaCl | - | 50 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N2 or Ar), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C. The color of the suspension will turn deep yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Partition the mixture between diethyl ether and water. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-4-methylenepiperidine, can be purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).
Step 2: Deprotection and Acetylation
-
Dissolve the purified N-Boc-4-methylenepiperidine in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and basify with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain 4-methylenepiperidine.
-
Dissolve the crude 4-methylenepiperidine in DCM and cool to 0 °C.
-
Add triethylamine (1.2 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Caption: Synthetic workflow for this compound.
II. Strategic Functionalization of the 4-Methylene Group for CNS Drug Discovery
The exocyclic double bond of this compound is a versatile functional handle that can be elaborated into a variety of structures with potential CNS activity. Key transformations include the formation of spirocyclic systems and conjugate addition reactions.
A. Synthesis of Spiro-piperidines: Introducing Rigidity and 3D Complexity
Spirocyclic scaffolds are of great interest in medicinal chemistry as they introduce conformational rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The 4-methylene group of this compound is an ideal precursor for the construction of spiro-piperidines.
This protocol describes a potential route to a spiro-indolinone piperidine scaffold, a common motif in CNS-active compounds, via a Heck reaction followed by cyclization.
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 139.20 | 1.0 g | 7.18 mmol | 1.0 |
| 2-Iodoaniline | 219.03 | 1.74 g | 7.90 mmol | 1.1 |
| Palladium(II) acetate | 224.50 | 81 mg | 0.36 mmol | 0.05 |
| Tri(o-tolyl)phosphine | 304.38 | 218 mg | 0.72 mmol | 0.1 |
| Triethylamine | 101.19 | 2.0 mL | 14.36 mmol | 2.0 |
| Anhydrous Acetonitrile (MeCN) | - | 50 mL | - | - |
| Carbon monoxide (balloon) | - | - | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 2-iodoaniline, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.
-
Add anhydrous acetonitrile and triethylamine via syringe.
-
Evacuate and backfill the flask with carbon monoxide from a balloon.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the spiro[piperidine-4,3'-indolin]-2'-one derivative.
Caption: General workflow for spiro-piperidine synthesis.
B. Michael Addition: Elongating and Functionalizing the Scaffold
The exocyclic double bond of this compound can act as a Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles.[4][5] This reaction is a powerful tool for introducing new functional groups and extending the carbon skeleton, which can be crucial for modulating the pharmacological properties of the molecule.
This protocol details the addition of an aniline derivative to the 4-methylene position, a common strategy for linking the piperidine core to other aromatic systems in CNS drug candidates.
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 139.20 | 1.0 g | 7.18 mmol | 1.0 |
| 4-Fluoroaniline | 111.12 | 880 mg | 7.90 mmol | 1.1 |
| Ytterbium(III) triflate | 610.19 | 445 mg | 0.72 mmol | 0.1 |
| Anhydrous Toluene | - | 50 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-fluoroaniline, and ytterbium(III) triflate.
-
Add anhydrous toluene and heat the mixture to reflux overnight with a Dean-Stark trap to remove any residual water.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-acetyl-4-((4-fluorophenylamino)methyl)piperidine.
Caption: General workflow for Aza-Michael addition.
III. Application in CNS Drug Discovery: Targeting Key Signaling Pathways
Derivatives of this compound have the potential to modulate the activity of various CNS targets, including G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.
A. Dopamine Receptor Modulation
Dopamine receptors are key targets for the treatment of disorders like Parkinson's disease, schizophrenia, and addiction. The piperidine scaffold is a common feature in many dopamine receptor ligands. By functionalizing this compound, it is possible to generate novel ligands with tailored selectivity and functional activity at different dopamine receptor subtypes.
B. Serotonin Receptor Modulation
The serotonergic system is a critical regulator of mood, cognition, and sleep. Modulators of serotonin receptors are widely used as antidepressants and anxiolytics. The versatile chemistry of this compound allows for the synthesis of diverse libraries of compounds for screening against various serotonin receptor subtypes.
Caption: Simplified GPCR signaling cascade for CNS targets.
IV. Conclusion and Future Perspectives
This compound represents a highly valuable and versatile starting material for the development of novel CNS-active agents. Its straightforward synthesis and the reactivity of its exocyclic methylene group provide medicinal chemists with a powerful platform for generating structurally diverse compound libraries. The ability to readily introduce conformational constraint through spirocyclization or to explore different pharmacophoric groups via conjugate addition reactions makes this scaffold particularly attractive for targeting complex CNS receptors. Future work in this area will likely focus on the development of stereoselective functionalizations of the methylene group to access chiral piperidine derivatives with improved potency and selectivity. The continued exploration of the chemical space accessible from this compound holds significant promise for the discovery of the next generation of CNS therapeutics.
V. References
-
Spiro[indoline-3,4'-piperidine] scaffold in medicinal chemistry. Beilstein J. Org. Chem.2019 , 15, 2556–2579. --INVALID-LINK--
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Org. Lett.2021 , 23(15), 5876–5880. --INVALID-LINK--
-
Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. Lett. Org. Chem.2008 , 5(5), 364-368. --INVALID-LINK--
-
Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules2021 , 26(11), 3328. --INVALID-LINK--
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Cent. Nerv. Syst. Agents Med. Chem.2017 , 17(3), 229-238. --INVALID-LINK--
-
Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B. --INVALID-LINK--
-
Michael addition. Wikipedia. --INVALID-LINK--
-
Preparation method for 4-methylenepiperidine or acid addition salt thereof. WO2018082441A1. --INVALID-LINK--
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules2018 , 23(7), 1733. --INVALID-LINK--
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][6][7]triazino[2,3-c]quinazolines. Pharmaceuticals2023 , 16(5), 743. --INVALID-LINK--
-
Michael Addition. Organic Chemistry Portal. --INVALID-LINK--
References
- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. bepls.com [bepls.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common side reactions in the Wittig synthesis of 1-Acetyl-4-methylenepiperidine
Welcome to our dedicated technical support guide for the Wittig synthesis of 1-Acetyl-4-methylenepiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific olefination. We provide in-depth troubleshooting, validated protocols, and the mechanistic reasoning behind our recommendations to ensure the successful synthesis of this valuable piperidine intermediate.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported in the Wittig methylenation of 1-acetyl-4-piperidone.
Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the likely causes?
Low conversion is a frequent challenge and can stem from several factors related to the ylide generation and its subsequent reaction with the ketone.
-
Cause 1: Incomplete Ylide Formation. The Wittig reagent for this synthesis, methylenetriphenylphosphorane (Ph₃P=CH₂), is an unstabilized ylide and requires a strong, non-nucleophilic base for its generation from the corresponding phosphonium salt (methyltriphenylphosphonium bromide or iodide).[1] Incomplete deprotonation is a primary cause of low yields.
-
Solution: Ensure the base is fresh and of high purity. Potassium tert-butoxide (t-BuOK) should be powdery and white, not yellowed. n-Butyllithium (n-BuLi) solutions should be titrated periodically to confirm their molarity. The reaction must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) using flame-dried glassware, as moisture will quench the base and the highly reactive ylide.[2]
-
-
Cause 2: Ylide Instability. Unstabilized ylides like Ph₃P=CH₂ can be unstable and prone to decomposition if not used promptly after generation.[2]
-
Solution: Generate the ylide in situ and add the 1-acetyl-4-piperidone solution to the freshly prepared ylide at a low temperature (e.g., 0 °C or -78 °C, depending on the base) to ensure the ketone is trapped as soon as the ylide is available.[2] Some procedures have found success by adding the phosphonium salt in portions to a mixture of the ketone and the base, ensuring the ylide reacts as it is formed.[3]
-
-
Cause 3: Steric Hindrance of the Ketone. Ketones are inherently less electrophilic and more sterically hindered than aldehydes.[4] While 1-acetyl-4-piperidone is not exceptionally hindered, this reduced reactivity can contribute to sluggish reactions, especially if the ylide concentration is suboptimal.[5]
-
Solution: Using a slight excess (1.1-1.5 equivalents) of the Wittig reagent can help drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: I'm observing significant byproduct formation alongside my desired product. What are these impurities and how can I prevent them?
The primary side reaction of concern is the enolization of the ketone starting material.
-
Side Reaction: Enolization of 1-Acetyl-4-piperidone. The strong bases used to generate the Wittig reagent can also act as a base to deprotonate the α-carbon of the ketone, forming an enolate. This enolate is unreactive towards the ylide, effectively consuming the starting material without forming the desired alkene.[2]
-
Prevention: The choice of base and reaction temperature is critical. While a very strong base like n-BuLi is effective for ylide generation, it can also promote enolization. Adding the ketone solution slowly to the ylide at a controlled low temperature (e.g., 0 °C) can favor the nucleophilic addition of the ylide over enolization. Using a bulkier base like potassium tert-butoxide (t-BuOK) can sometimes disfavor the abstraction of the sterically accessible α-proton.
-
Below is a diagram illustrating the competition between the desired Wittig pathway and the enolization side reaction.
Caption: Competing reaction pathways for 1-acetyl-4-piperidone.
Q3: My main challenge is purification. How can I effectively remove triphenylphosphine oxide (TPPO)?
The removal of the triphenylphosphine oxide (TPPO) byproduct is a classic and often frustrating step in Wittig reaction workups due to its similar polarity to many organic products.[4]
Here is a summary of effective removal strategies:
| Method | Principle | Suitability & Comments |
| Direct Crystallization/Precipitation | TPPO is often crystalline and has low solubility in non-polar solvents. | This is the simplest first step. After the reaction workup, concentrate the crude material and dissolve it in a minimum amount of a polar solvent (e.g., dichloromethane). Then, slowly add a non-polar solvent like hexanes or pentane to precipitate the TPPO. Cooling the mixture can enhance precipitation.[6] |
| Column Chromatography | Separation based on polarity. | While often necessary, TPPO can co-elute with products of moderate polarity. Using a solvent system with a low percentage of a polar modifier (e.g., ethyl acetate in hexanes) and carefully monitoring fractions is key. |
| Precipitation with Metal Salts | TPPO is a Lewis base and forms insoluble complexes with certain metal salts. | This is a highly effective chromatography-free method. Zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) can be added to a solution of the crude product (e.g., in ethanol or THF) to precipitate a TPPO-metal salt complex, which is then removed by filtration.[6][7][8] |
Q4: Are there alternative reactions I should consider if the Wittig synthesis remains problematic?
Yes, if yields are poor due to steric hindrance or if TPPO removal proves too difficult, other olefination methods are excellent alternatives.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is the most common alternative. It uses a phosphonate-stabilized carbanion, which is generally more nucleophilic and reactive with hindered ketones.[2][5] A significant advantage is that its phosphate byproduct is water-soluble, making purification much simpler than removing TPPO.[2]
-
Tebbe Olefination: For introducing a methylene group, the Tebbe reagent is highly effective, particularly for sterically hindered ketones.[4] It is a titanium-based reagent and offers a different reactivity profile.
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)
-
1-Acetyl-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup (Schlenk line or glovebox)
Workflow Diagram:
Caption: Experimental workflow for the Wittig synthesis.
Step-by-Step Procedure:
-
Ylide Generation: Under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer. Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly. A characteristic deep yellow or orange color indicates ylide formation.[2] Stir the mixture at 0 °C for 1 hour.
-
Reaction with Ketone: In a separate flame-dried flask, dissolve 1-acetyl-4-piperidone (1.0 eq.) in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the stirred ylide suspension at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using one of the methods described in FAQ Q3 to remove triphenylphosphine oxide and isolate the pure this compound.
Protocol 2: Purification via ZnCl₂ Precipitation of TPPO
-
Dissolution: Dissolve the crude reaction mixture obtained from Protocol 1, Step 5, in ethanol.
-
Precipitation: Prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol. Add this solution to the crude mixture at room temperature. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is a good starting point.[6] A white precipitate of the TPPO-ZnCl₂ complex should form.
-
Filtration: Stir the suspension for 30-60 minutes, then collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Isolation: The filtrate contains the desired product. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue can be further purified by a short silica plug or column chromatography if necessary to remove any excess zinc salts.[6]
References
Technical Support Center: Purification of 1-Acetyl-4-methylenepiperidine
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for 1-Acetyl-4-methylenepiperidine. As a key intermediate in numerous synthetic pathways, achieving high purity of this compound is critical for the success of downstream applications. However, its unique structural features—specifically the exocyclic double bond conjugated to the amide nitrogen—present a distinct set of purification challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these complexities. We will explore the causality behind common issues and offer robust, self-validating protocols to ensure you obtain your target compound with the desired purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format.
Question 1: After column chromatography, my yield is very low, and I recovered a sticky, polymeric residue. What is happening and how can I prevent it?
Answer: This is a classic symptom of compound instability on the stationary phase, leading to on-column polymerization. The exocyclic methylene group, activated by the adjacent acetylated nitrogen, creates an enamide-like system. This structure is susceptible to polymerization, which can be initiated by acidic sites on standard silica gel.[1]
Root Cause Analysis:
-
Acid-Catalyzed Polymerization: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups. These acidic sites can protonate the nitrogen or the double bond, initiating a cascade of polymerization reactions.
-
Thermal Stress: Prolonged exposure to heat, even the mild heat generated by solvent elution, can also promote polymerization of reactive alkenes.[2]
Solutions:
-
Deactivate the Stationary Phase: Neutralize the acidic sites on the silica gel before use. This is the most effective preventative measure.
-
Protocol: Prepare a slurry of your silica gel in the starting mobile phase. Add 1-2% triethylamine (TEA) or pyridine relative to the solvent volume. Swirl the slurry for 15-20 minutes, then pack the column as usual. This modification is crucial for improving the recovery of basic or acid-sensitive compounds.[3]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Neutral Alumina: Alumina (Brockmann activity II or III) is a good alternative, though it has different selectivity. Always perform a preliminary TLC analysis on an alumina plate to verify separation.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[4]
-
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography is preferred over gravity chromatography for this reason.[4]
-
Work at Lower Temperatures: If possible, perform the chromatography in a cold room or using a jacketed column to dissipate heat.
Question 2: My compound seems to be decomposing or changing during solvent removal on the rotary evaporator. How can I safely concentrate my fractions?
Answer: This issue suggests that this compound is either heat-sensitive or somewhat volatile. The combination of heat from the water bath and reduced pressure can lead to degradation or physical loss of the product.
Root Cause Analysis:
-
Thermal Degradation: As an unsaturated, strained system, the molecule may be prone to decomposition or polymerization at elevated temperatures.[5][6]
-
Volatility: With a molecular weight of approximately 139.19 g/mol , the compound may have a sufficiently high vapor pressure to be lost under high vacuum, especially when heated.
Solutions:
-
Strict Temperature Control: Keep the water bath temperature at or below 30°C. It is often better to take more time concentrating the solvent at a lower temperature than to risk product loss.[7]
-
Careful Pressure Management: Do not apply the highest vacuum immediately. Gradually reduce the pressure to allow for controlled solvent evaporation without bumping or aerosolizing your product.
-
Use a "Keeper" Solvent: If your product is in a very low-boiling solvent like diethyl ether or dichloromethane, consider adding a small amount of a higher-boiling, miscible solvent (e.g., a few mL of toluene or ethyl acetate) before final concentration. This helps prevent the complete evaporation to dryness under high vacuum, which is often where product loss occurs.
Question 3: TLC analysis shows two spots for my purified product, and NMR analysis suggests the presence of an isomer. What is this impurity?
Answer: The most likely impurity is an isomer where the exocyclic double bond has migrated into the piperidine ring to form the more thermodynamically stable endocyclic isomer (1-Acetyl-4-methyl-1,2,3,6-tetrahydropyridine).
Root Cause Analysis:
-
Acid-Catalyzed Isomerization: This transformation is readily catalyzed by trace amounts of acid.[8] As discussed, this can originate from the silica gel, acidic solvents (e.g., un-neutralized chloroform), or acidic quench/workup steps. A patent for the synthesis of the parent compound, 4-methylenepiperidine, specifically notes the formation of isomers under acidic conditions.[8]
Solutions:
-
Maintain Neutral pH: Ensure all steps of your workup and purification are performed under strictly neutral or slightly basic conditions. Wash the crude organic extract with a saturated sodium bicarbonate solution before drying and concentrating.
-
Use Neutralized Solvents: Ensure your chromatography solvents are free of acidic impurities. For example, dichloromethane can generate HCl over time; passing it through a plug of basic alumina can remove these traces.
-
Buffer the Mobile Phase: In addition to deactivating silica with TEA as described above, using a mobile phase containing a small amount of a basic modifier will help prevent on-column isomerization.[3]
Proactive Purification Strategy Selection
The optimal purification technique depends on the scale of your reaction and the nature of the impurities. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Data & Protocols
For reproducible results, specific, validated parameters are essential. The tables below provide starting points for method development.
Table 1: Recommended Conditions for Flash Column Chromatography
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Stationary Phase | Silica Gel (230-400 mesh) treated with 1.5% TEA (v/v) in eluent | Neutralizes acidic silanol groups to prevent polymerization and isomerization.[3] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes or Heptane | Start with a low polarity (e.g., 10-20% EtOAc) and gradually increase. This provides good separation for moderately polar compounds.[9] |
| TLC Visualization | Potassium Permanganate (KMnO₄) stain | The exocyclic double bond reacts readily with KMnO₄, appearing as a yellow/brown spot on a purple background. UV light is often not effective. |
| Sample Loading | Dry Loading | For best resolution, dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate to a free-flowing powder before loading onto the column.[10] |
Table 2: Recommended Conditions for Vacuum Distillation
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Pressure | < 1 mmHg (High Vacuum) | The goal is to lower the boiling point as much as possible to prevent thermal decomposition.[6][11] |
| Bath Temperature | Keep as low as possible; ideally < 80°C | The temperature should be just high enough to induce distillation at the applied pressure. A short-path distillation apparatus is recommended to minimize residence time in the heated zone.[5] |
| Additives | Small amount of a radical inhibitor (e.g., BHT, hydroquinone) | Can help suppress thermally induced polymerization during heating. |
| Apparatus | Use a short-path distillation head (Kugelrohr) | Minimizes the travel distance for the vapor, reducing the chance of decomposition on hot glass surfaces. |
Frequently Asked Questions (FAQs)
Q: What is the best way to store purified this compound? A: The compound should be stored as a solid or in a solution with an inhibitor. For long-term storage, place it in a tightly sealed container under an inert atmosphere (argon or nitrogen), and store it in a freezer at -20°C. Protect it from light and keep it away from any acidic or basic contaminants.
Q: Is this compound stable on the benchtop for a few hours during an experiment? A: Its benchtop stability is limited. While it may be acceptable for the duration of a reaction setup or workup, prolonged exposure to air, light, and ambient temperature can lead to gradual polymerization. It is best practice to handle it efficiently and place it in cold storage as soon as possible.
Q: My synthesis starts from 1-acetyl-4-piperidone. What are the likely impurities I need to remove? A: Besides the potential isomers and polymers already discussed, you will likely need to remove unreacted 1-acetyl-4-piperidone. The starting material is more polar due to the ketone and will have a lower Rf on TLC. A standard flash column should effectively separate the less polar product from the more polar starting material.[12]
Q: Can I use reverse-phase HPLC for purification? A: Yes, reverse-phase HPLC (e.g., on a C18 column) is an excellent option for high-purity isolation, especially on a small scale. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[13] You may need to add a modifier like formic acid or ammonium acetate to the mobile phase to improve peak shape, but be aware that an acidic modifier could promote isomerization if fractions are not neutralized promptly after collection.
Underlying Chemical Challenges: Degradation Pathways
Understanding the potential degradation pathways is key to preventing them. The enamide-like system in this compound is the primary source of its instability.
Caption: Primary degradation pathways for the target compound.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. njhjchem.com [njhjchem.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. When Vacuum Distillation is Useful [sihaienergytech.com]
- 12. prepchem.com [prepchem.com]
- 13. uhplcs.com [uhplcs.com]
Optimizing reaction conditions for the acetylation of 4-methylenepiperidine
Technical Support Center: Acetylation of 4-Methylenepiperidine
Welcome to the technical support guide for the N-acetylation of 4-methylenepiperidine. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and provide optimized protocols to ensure a successful and reproducible synthesis of N-acetyl-4-methylenepiperidine. Our guidance is grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting reagents for the acetylation of 4-methylenepiperidine?
The most common and effective acetylating agents for secondary amines like 4-methylenepiperidine are acetyl chloride and acetic anhydride .[1][2]
-
Acetyl Chloride: This is a highly reactive acyl halide that provides rapid and often complete conversion.[1] Its high reactivity requires careful handling (e.g., inert atmosphere, slow addition at low temperatures) to control the reaction rate and minimize side reactions. A base is mandatory to neutralize the hydrochloric acid (HCl) byproduct.[2][3]
-
Acetic Anhydride: While slightly less reactive than acetyl chloride, acetic anhydride is an excellent alternative. It is easier to handle and the acetic acid byproduct is less corrosive than HCl. The reaction may require slightly longer times or gentle heating to go to completion. A base is also used here to drive the reaction equilibrium forward.[2][4]
A non-nucleophilic base is crucial for scavenging the acid generated during the reaction. Common choices include:
-
Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst.[3][4]
-
Triethylamine (TEA): A common, cost-effective organic base. An extra equivalent is needed if the starting amine is in its hydrochloride salt form to liberate the free base in situ.[3]
-
4-Dimethylaminopyridine (DMAP): Typically used in catalytic amounts (1-5 mol%) alongside a stoichiometric base like TEA. DMAP is a hyper-nucleophilic catalyst that significantly accelerates the acylation, especially for less reactive amines or hindered systems.[3][4]
Q2: What is the fundamental mechanism of this N-acetylation reaction?
The reaction proceeds via a nucleophilic acyl substitution . The lone pair of electrons on the secondary nitrogen of 4-methylenepiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride).[2][5] This forms a tetrahedral intermediate. Subsequently, the leaving group (chloride or acetate) is eliminated, and the proton on the nitrogen is removed by a base, yielding the stable N-acetyl amide product.
Caption: Figure 1: General Mechanism of N-Acetylation.
Q3: My starting material is 4-methylenepiperidine hydrochloride. Can I use it directly?
Yes, you can use the hydrochloride salt directly, but you must adjust the amount of base.[6][7] You will need to add at least two equivalents of a tertiary amine base like triethylamine (TEA). The first equivalent will neutralize the HCl salt to generate the free amine in situ, and the second equivalent will scavenge the acid produced during the acetylation reaction itself.[3] Using only one equivalent of base will result in little to no product formation, as the amine will remain protonated and non-nucleophilic.
Troubleshooting Guide
Issue 1: The reaction is incomplete or very slow, with significant starting material remaining.
Low conversion is a frequent issue that can often be resolved by systematically checking reaction parameters.
Possible Causes & Solutions:
-
Insufficient Base: If using the hydrochloride salt, ensure at least 2.1 equivalents of base are used. For the free amine, use at least 1.1 equivalents.[3] The base must be strong enough to neutralize the generated acid effectively.
-
Reagent Quality: Acetyl chloride and acetic anhydride are sensitive to moisture. Use freshly opened bottles or recently distilled reagents. 4-methylenepiperidine can degrade over time; verify its purity by NMR or GC-MS before use.
-
Low Temperature: While starting the reaction at 0 °C is good practice to control the initial exotherm, the reaction may need to be warmed to room temperature or even gently heated (e.g., 40 °C) to proceed to completion.[3] Monitor progress by Thin Layer Chromatography (TLC).
-
Inadequate Activation: For sluggish reactions, the addition of a catalytic amount of DMAP (1-2 mol%) can dramatically increase the reaction rate.[3][4]
References
- 1. acylation of amines [entrancechemistry.blogspot.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemscene.com [chemscene.com]
- 7. 4-Methylenepiperidine hydrochloride | C6H12ClN | CID 22665826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Storage and Handling of 1-Acetyl-4-methylenepiperidine
Welcome to the technical support center for 1-Acetyl-4-methylenepiperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to its chemical structure, this compound is susceptible to spontaneous polymerization, which can compromise experimental outcomes. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to mitigate this risk.
Section 1: Understanding the Risk: Polymerization Pathways
This compound possesses two key structural features that contribute to its reactivity: an exo-methylene group and an enamide moiety. These features make it susceptible to two primary polymerization pathways:
-
Free-Radical Polymerization: The exposed double bond of the exo-methylene group is highly susceptible to attack by free radicals.[1][2] These radicals can be generated by environmental factors such as heat, light (UV), or trace impurities, initiating a chain reaction that leads to the formation of a long-chain polymer with a carbon-carbon backbone.[3][4]
-
Cationic Polymerization: The enamide structure, with its electron-rich double bond, is prone to cationic polymerization.[5][6] This pathway can be initiated by trace acidic impurities or even water, leading to a rapid and often exothermic polymerization event.[7]
Understanding these dual-risk pathways is fundamental to designing a robust storage and handling strategy. The goal is to create an environment that kinetically and thermodynamically disfavors both the formation of radical species and the presence of cationic initiators.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. tandfonline.com [tandfonline.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Acetyl-4-methylenepiperidine Synthesis
Introduction
Welcome to the comprehensive technical support guide for the synthesis of 1-Acetyl-4-methylenepiperidine. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate and overcome the common hurdles encountered during this specific chemical synthesis. Low conversion rates, challenging purifications, and unexpected side reactions are frequently reported issues. This guide provides a distillation of technical expertise and field-proven insights, structured in a direct question-and-answer format to offer actionable solutions for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent synthetic route commences with 1-acetyl-4-piperidone and introduces the exocyclic methylene group via the Wittig reaction.[1] This method utilizes a phosphorus ylide, typically methylenetriphenylphosphorane, which is generated in situ from methyltriphenylphosphonium bromide and a strong base.[2] While other olefination methods exist, the Wittig reaction is well-documented and generally provides moderate to high yields when optimized.
Q2: What is a realistic yield to expect for this synthesis?
Expected yields for the Wittig-based synthesis of this compound can vary, but a well-executed reaction should provide yields in the range of 70-85% after purification.[1] However, several factors can drastically lower this outcome, including reagent quality, reaction conditions, and the efficiency of the purification process.
Q3: What are the most critical parameters to control for a successful reaction?
Achieving a high conversion rate hinges on meticulous control of several key parameters:
-
Anhydrous Conditions: Wittig ylides are highly sensitive to moisture and oxygen. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) is imperative for success.[3]
-
Reagent Quality: The purity and activity of the phosphonium salt and the base are crucial. Using a fresh bottle of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) is highly recommended.[3][4]
-
Temperature Management: The initial formation of the ylide is often exothermic and requires cooling (e.g., 0 °C) to maintain control. The subsequent reaction with the ketone may require warming to room temperature to proceed to completion.
-
Stoichiometry: Precise measurement of reagents is key. A slight excess of the phosphonium salt and base relative to the ketone is typically employed to drive the reaction forward.
Troubleshooting Guide: Low Conversion Rates & Purification Challenges
This section delves into specific experimental issues, offering diagnostic insights and corrective protocols to enhance your synthetic success.
Issue 1: Low or No Conversion of 1-Acetyl-4-piperidone Starting Material
Symptom: Post-reaction analysis (e.g., TLC, GC-MS) reveals a significant amount of unreacted 1-acetyl-4-piperidone.
Potential Causes & Solutions
-
Cause A: Inactive or Decomposed Wittig Ylide. The phosphorus ylide is the cornerstone of the reaction. Exposure to air or moisture, even briefly, can lead to its decomposition.[3] Unstabilized ylides, in particular, can be unstable.[3]
-
Solution: Ensure your phosphonium salt is dry and has been stored properly. Generate the ylide in situ immediately before adding the ketone. The characteristic color change (often to a deep yellow or orange) upon adding the base is a good visual indicator of ylide formation.[3]
-
-
Cause B: Incomplete Ylide Formation. An insufficient amount of base, or a base that is not strong enough, will result in incomplete deprotonation of the phosphonium salt.
-
Solution: Use a strong, non-nucleophilic base such as n-BuLi, sodium hydride (NaH), or KOtBu.[2] Ensure you are using at least one full equivalent of the base relative to the phosphonium salt. If you suspect the quality of your base is compromised, use a freshly opened bottle or titrate it before use.
-
-
Cause C: Steric Hindrance or Low Reactivity. While 1-acetyl-4-piperidone is not exceptionally hindered, issues can arise, especially with less reactive ylides.[3][5]
-
Solution: For challenging cases, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[3][5] It employs a more nucleophilic phosphonate-stabilized carbanion that is often more effective with ketones. A significant advantage of the HWE reaction is that its phosphate byproduct is water-soluble, which greatly simplifies purification.[3]
-
Experimental Protocol: Standard Wittig Reaction for this compound
-
Under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq.) to a flame-dried, two-neck round-bottom flask with a stir bar.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise. Observe the formation of a colored ylide solution.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Add a solution of 1-acetyl-4-piperidone (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Issue 2: Difficulty in Removing the Triphenylphosphine Oxide Byproduct
Symptom: The crude product is contaminated with a significant amount of triphenylphosphine oxide ((Ph)₃P=O), which co-elutes with the product during column chromatography.
Potential Causes & Solutions
-
Cause A: Inherent Stoichiometric Byproduct. Triphenylphosphine oxide is an unavoidable byproduct of the Wittig reaction, and its removal is a classic challenge in organic synthesis.
-
Solution 1: Precipitation/Crystallization. This is often the most effective first step. After the reaction workup, concentrate the crude material. Redissolve it in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether) and then slowly add a non-polar solvent like hexanes or pentane to precipitate the triphenylphosphine oxide.[6] Cooling the mixture can further enhance precipitation.[6] The precipitated solid can then be removed by filtration.
-
Solution 2: Precipitation with Metal Salts. Triphenylphosphine oxide can form complexes with certain metal salts, which then precipitate from the solution. Zinc chloride (ZnCl₂) is commonly used for this purpose.[6][7] Adding a solution of ZnCl₂ in a polar solvent like ethanol can effectively remove the byproduct.[6]
-
Solution 3: Filtration through a Silica Plug. For less polar products, a quick filtration through a short plug of silica gel can be effective.[8] Suspend the crude mixture in a non-polar solvent (like pentane or a hexane/ether mixture) and pass it through the silica plug. The non-polar product will elute while the more polar triphenylphosphine oxide is retained on the silica.[8]
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Reaction Mechanism: The Wittig Olefination
Caption: The mechanism of the Wittig reaction, from ylide formation to products.
Quantitative Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Molar Ratio (Phosphonium Salt:Base) | 1 : 1.05 | A slight excess of base ensures complete conversion of the phosphonium salt to the reactive ylide.[3] |
| Molar Ratio (Ylide:Ketone) | 1.1 : 1 | A slight excess of the ylide helps to drive the reaction to completion, consuming all of the limiting ketone. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial for controlling the exothermic ylide formation. Allowing the reaction to warm to room temperature provides sufficient energy for the olefination to proceed at a reasonable rate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an excellent aprotic solvent for Wittig reactions, effectively solvating the reagents without interfering with the reaction. Diethyl ether is also a suitable alternative.[3] |
References
- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. shenvilab.org [shenvilab.org]
Stability of 1-Acetyl-4-methylenepiperidine under acidic and basic conditions
Welcome to the technical support center for 1-Acetyl-4-methylenepiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for stability-related challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound under acidic and basic conditions?
A: this compound is a tertiary amide. Amides are generally the most stable carboxylic acid derivatives due to the resonance delocalization between the nitrogen lone pair and the carbonyl group.[1][2] However, they are susceptible to hydrolysis under more strenuous conditions, typically requiring heat in the presence of strong acids or bases.[3]
-
Acidic Conditions: The compound will undergo hydrolysis to yield acetic acid and the protonated amine, 4-methylenepiperidinium salt. The reaction is effectively irreversible because the resulting amine is protonated by the acid, rendering it non-nucleophilic and unable to reform the amide.[2][4]
-
Basic Conditions: Hydrolysis under basic conditions is also possible but is generally more difficult and slower than acid-catalyzed hydrolysis.[1][5] This is because the hydroxide ion is a strong nucleophile, but the resulting amide anion is a very poor leaving group.[1] The reaction yields an acetate salt and the free base, 4-methylenepiperidine.
Q2: What are the primary degradation products I should expect to see?
A: The primary degradation pathway is the cleavage of the amide bond.
| Condition | Primary Degradation Products |
| Acidic (e.g., HCl) | 4-Methylenepiperidine Hydrochloride & Acetic Acid |
| Basic (e.g., NaOH) | 4-Methylenepiperidine & Sodium Acetate |
The exocyclic double bond (the methylene group) is generally stable under these hydrolytic conditions but could be susceptible to other stress factors not covered here, such as strong oxidation or catalytic hydrogenation.
Q3: My degradation experiment seems to be proceeding very slowly. What factors can I change to accelerate it?
A: The rate of amide hydrolysis is highly dependent on the reaction conditions. If degradation is too slow (e.g., less than 5-20% degradation for forced degradation studies), consider the following adjustments as recommended by ICH guidelines.[6][7]
-
Increase Temperature: Heating is the most common way to accelerate amide hydrolysis.[2] A typical starting point for forced degradation is 60-80°C.
-
Increase Acid/Base Concentration: Moving from 0.1 M to 1 M HCl or NaOH will significantly increase the reaction rate.
-
Extend Exposure Time: If milder conditions are required, simply extending the duration of the experiment is a valid strategy.
It is crucial to aim for a target degradation of 5-20% to ensure that the degradation products can be reliably detected without completely consuming the parent compound.[6]
Troubleshooting Guide
Issue 1: An unexpected peak appears early in my reverse-phase HPLC chromatogram after acidic stress testing.
-
Probable Cause: This is likely the 4-methylenepiperidine hydrochloride salt.[8] Being a salt, it is highly polar and will have a very short retention time on a C18 column compared to the more nonpolar parent compound.
-
Validation Steps:
-
Obtain a Standard: If possible, analyze a standard of 4-methylenepiperidine hydrochloride[8] under the same HPLC conditions to confirm the retention time.
-
LC-MS Analysis: Use mass spectrometry to confirm the identity of the peak. You should observe a molecular ion corresponding to the protonated 4-methylenepiperidine base (C₆H₁₁N, MW: 97.16 g/mol )[9].
-
Neutralization: Take a sample from the stressed solution, neutralize it with a base (e.g., dilute NaOH) to form the free amine, and re-inject. The retention time of the peak should shift (increase) as the free base is less polar than the salt.
-
Issue 2: The mass balance of my stability study is poor. The loss of the parent compound does not match the appearance of the known degradants.
-
Probable Cause 1: Further Degradation. Under harsh conditions, the initial degradation products may themselves be unstable. While 4-methylenepiperidine is relatively stable, extreme heat or pH could potentially lead to oligomerization or other secondary reactions of the methylene group.
-
Probable Cause 2: Non-UV Active Products. Your primary degradation products, acetic acid and 4-methylenepiperidine, may have poor or no chromophores, making them difficult to detect with a standard UV detector at wavelengths used for the parent compound (e.g., >220 nm). This can create the illusion of poor mass balance.
-
Solutions:
-
Use a Universal Detector: Employ a detector not reliant on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside your UV detector.
-
Derivatization: Use a derivatizing agent that reacts with the amine degradant to attach a UV-active group, allowing for sensitive detection.[10]
-
Alternative Method: Quantify the amine degradant using Gas Chromatography (GC) with a Flame Ionization Detector (FID), which is a robust method for volatile amines.[10][11]
-
Mechanistic Pathways
The stability of this compound is governed by the classic mechanisms of amide hydrolysis.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic.[3] This allows for nucleophilic attack by a weak nucleophile like water.
Caption: Acid-catalyzed amide hydrolysis workflow.
Base-Catalyzed Hydrolysis
In basic media, the strong nucleophile (hydroxide) directly attacks the carbonyl carbon. The main challenge in this mechanism is the elimination of the very basic amide anion, which is a poor leaving group.[1][5] This step is often the rate-limiting and requires significant energy input (heat).
Caption: Base-catalyzed amide hydrolysis workflow.
Experimental Protocols
This section provides standardized protocols for conducting forced degradation studies on this compound, consistent with ICH Q1A(R2) guidelines.[6][12]
Protocol 1: Forced Degradation Study Workflow
The overall workflow is designed to systematically assess stability and develop a stability-indicating analytical method.
Caption: General workflow for a forced degradation study.
Protocol 2: Acidic and Basic Hydrolysis Procedure
Objective: To determine the degradation rate and identify products under hydrolytic stress.
Materials:
-
This compound
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
Acidic Stress: To a 5 mL volumetric flask, add 0.5 mL of the stock solution and 0.5 mL of 1.0 M HCl. Dilute to volume with 50:50 acetonitrile/water to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Basic Stress: To a 5 mL volumetric flask, add 0.5 mL of the stock solution and 0.5 mL of 1.0 M NaOH. Dilute to volume with 50:50 acetonitrile/water to achieve a final concentration of 0.1 mg/mL in 0.1 M NaOH.
-
Control: Prepare a control sample by diluting 0.5 mL of the stock solution to 5 mL with the 50:50 solvent mixture.
-
-
Incubation: Place all flasks in a water bath set to 60°C.
-
Time Point Sampling: Withdraw aliquots (e.g., 200 µL) from each flask at specified time points (e.g., t=0, 2, 4, 8, and 24 hours).
-
Quenching:
-
For acidic samples, immediately add an equimolar amount of NaOH (e.g., 20 µL of 1.0 M NaOH) to neutralize the acid.
-
For basic samples, immediately add an equimolar amount of HCl (e.g., 20 µL of 1.0 M HCl) to neutralize the base.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
This method provides a starting point for analysis. It must be validated to demonstrate specificity for the parent compound and its degradation products.[13]
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at 210 nm (for amide bond) and scan from 200-400 nm to identify optimal wavelengths for all components. |
References
- 1. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. youtube.com [youtube.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
- 8. 4-Methylenepiperidine hydrochloride | C6H12ClN | CID 22665826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methylenepiperidine | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wittig Reaction of N-acetyl-4-piperidone
Welcome to the technical support guide for optimizing the Wittig reaction with N-acetyl-4-piperidone. This resource is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and refine their olefination strategies for this specific substrate. As Senior Application Scientists, we understand that successful synthesis hinges on nuanced choices, particularly the selection of an appropriate base. This guide provides in-depth, field-tested insights into alternative bases, helping you navigate challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the Wittig reaction with N-acetyl-4-piperidone?
A: Base selection is paramount due to a confluence of factors related to the phosphonium salt's acidity and the substrate's reactivity.
-
Acidity of the Phosphonium Salt: The Wittig reaction begins with the deprotonation of the α-proton on the phosphonium salt to form the ylide.[1][2] For non-stabilized ylides (e.g., when forming a simple alkylidene group), this proton is not very acidic, with a pKa typically around 35.[3] This necessitates the use of a very strong, non-nucleophilic base to ensure complete and rapid ylide formation.[1]
-
Substrate Stability: N-acetyl-4-piperidone contains a ketone, which is the target for the Wittig reagent. However, it also possesses α-protons on the piperidone ring. Harsh reaction conditions or an inappropriate base could potentially lead to side reactions such as enolization or epimerization at adjacent stereocenters, a known issue in reactions involving 4-oxopiperidines.[4]
-
Avoiding Nucleophilic Attack: The chosen base must be a potent proton abstractor but a poor nucleophile.[5] Highly nucleophilic bases, such as certain organolithium reagents, could potentially attack the carbonyl group of the piperidone directly, competing with the intended Wittig reaction and reducing the yield of the desired alkene.
A carefully chosen base will efficiently generate the ylide without promoting unwanted side reactions, leading to a cleaner reaction profile and higher yield.
Q2: Standard protocols often use n-Butyllithium (n-BuLi). What are the drawbacks, and what are some robust alternatives?
A: While n-BuLi is a powerful and common choice, it presents several challenges. It is highly pyrophoric, requiring stringent handling techniques. Furthermore, as a lithium-based reagent, it introduces lithium salts into the reaction mixture, which can profoundly affect the stereochemical outcome by promoting the equilibration of intermediates, often reducing Z-selectivity.[2][6]
Fortunately, several excellent non-nucleophilic strong bases are available.[1] The choice depends on the specific ylide and desired outcome.
Table 1: Comparison of Alternative Strong Bases for the Wittig Reaction
| Base | pKa of Conjugate Acid | Key Advantages | Potential Disadvantages | Typical Solvents |
| Potassium tert-butoxide (KOtBu) | ~17 (in H₂O), higher in organic solvents | Cost-effective, easy to handle solid, good for many non-stabilized ylides.[7] | May not be strong enough for the least acidic phosphonium salts. Can be slightly nucleophilic at higher temperatures. | THF, Diethyl Ether, Toluene |
| Sodium Hydride (NaH) | ~35 (H₂) | Strong, non-nucleophilic, inexpensive. | Often slow and heterogeneous, requiring longer reaction times or higher temperatures. Can be difficult to handle safely (fine powder). | THF, DMF |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | ~36 | Highly soluble in organic solvents, very bulky and non-nucleophilic, produces salt-free conditions that favor Z-alkenes.[8] | Moisture-sensitive, more expensive than hydrides or alkoxides. | THF, Toluene |
| Potassium bis(trimethylsilyl)amide (KHMDS) | ~36 | Similar to NaHMDS but can be more reactive due to the potassium counterion. Excellent for generating ylides under salt-free conditions.[1] | Moisture-sensitive, premium cost. | THF, Toluene |
For N-acetyl-4-piperidone, switching from n-BuLi to KHMDS or NaHMDS is often a superior strategy to minimize side reactions and gain better control over stereoselectivity.
Q3: My Wittig reaction with N-acetyl-4-piperidone is giving low yields. How can I troubleshoot this based on my choice of base?
A: Low yields can often be traced back to issues with ylide formation or stability. Here is a troubleshooting workflow:
Key Causality: The most common failure mode is incomplete deprotonation of the phosphonium salt. If the base is not sufficiently strong (e.g., trying to use an amine) or has degraded due to moisture, the ylide concentration will be too low to drive the reaction to completion. Another frequent issue, especially with reactive substrates, is choosing a base that promotes side reactions. A bulky, non-nucleophilic base like KHMDS mitigates this by being sterically hindered from attacking the ketone carbonyl.[5]
Q4: Can I use milder bases like carbonates or amines for this reaction?
A: Generally, no. Milder bases such as triethylamine (NEt₃), DBU, or potassium carbonate (K₂CO₃) are not strong enough to deprotonate a simple alkyltriphenylphosphonium salt.[9] Their use is restricted to "stabilized" ylides, where the α-carbon is adjacent to an electron-withdrawing group (like an ester or ketone). These groups significantly increase the acidity of the α-proton, making deprotonation feasible with weaker bases.
For the olefination of N-acetyl-4-piperidone with a non-stabilized ylide (e.g., methylenetriphenylphosphorane), a strong base is non-negotiable. Using a mild base will result in the recovery of unreacted starting materials.
There are reports of using silver carbonate for Wittig reactions, which can promote olefination under weakly basic conditions, even with some non-stabilized ylides.[10] However, this method is less common, requires stoichiometric silver, and may be less efficient than using conventional strong bases.
Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
If the Wittig reaction proves consistently problematic, or if E-alkene selectivity is desired, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[11]
Q5: How does the HWE reaction differ, and why might it be better for my substrate?
A: The HWE reaction utilizes a phosphonate ester instead of a phosphonium salt. This seemingly small change has significant practical benefits:
-
Increased Acidity: The α-protons of phosphonate esters are considerably more acidic than those of phosphonium salts. This allows for deprotonation with much milder and more convenient bases, such as sodium methoxide (NaOMe) or even sodium hydride (NaH), which are easier to handle than organolithiums.[12]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed during aqueous workup.[11] This is a major advantage over the often-problematic removal of triphenylphosphine oxide from Wittig reactions.
-
High E-Selectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the thermodynamically more stable (E)-alkene.[11][13]
For N-acetyl-4-piperidone, the HWE reaction provides a reliable and high-yielding route to the corresponding α,β-unsaturated ester or ketone, with the significant advantage of a simplified workup.
Experimental Protocols
Protocol 1: Wittig Reaction using Potassium bis(trimethylsilyl)amide (KHMDS)
Objective: To synthesize 4-methylene-1-acetylpiperidine from N-acetyl-4-piperidone using a non-nucleophilic base.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF
-
N-acetyl-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add KHMDS solution (1.1 eq) dropwise via syringe. The formation of the bright yellow ylide should be observed. Allow the mixture to stir at 0 °C for 1 hour.
-
In a separate flask, dissolve N-acetyl-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of N-acetyl-4-piperidone dropwise to the ylide mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitor the reaction by TLC or LCMS. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alkene.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction using Sodium Hydride (NaH)
Objective: To synthesize ethyl 2-(1-acetylpiperidin-4-ylidene)acetate from N-acetyl-4-piperidone.
Materials:
-
Triethyl phosphonoacetate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N-acetyl-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, add NaH (1.2 eq) to a flame-dried, three-neck round-bottom flask.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
In a separate flask, dissolve N-acetyl-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of N-acetyl-4-piperidone dropwise to the carbanion mixture at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LCMS. Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The water-soluble phosphate byproduct will be removed in the aqueous washes.
-
Purify the crude product by flash column chromatography to yield the (E)-alkene.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Acetyl-4-methylenepiperidine: Wittig Reaction vs. Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Acetyl-4-methylenepiperidine, a valuable building block in medicinal chemistry, often relies on the olefination of 1-acetyl-4-piperidone. Two of the most powerful and widely employed methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal synthetic route.
Introduction to this compound
This compound serves as a key intermediate in the synthesis of various biologically active compounds. The exocyclic methylene group is a crucial pharmacophore in many drug candidates, making its efficient and clean installation a critical step in the synthetic sequence. The choice between the Wittig and HWE reactions for this transformation can significantly impact yield, purity, and overall process efficiency.
The Wittig Reaction: A Classic Approach
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene.[1] In the context of this compound synthesis, this involves the reaction of 1-acetyl-4-piperidone with a methylidene-derived phosphonium ylide.
Reaction Mechanism
The generally accepted mechanism for the Wittig reaction involves the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct.[1][2] For non-stabilized ylides, such as the one used for methylenation, the reaction typically proceeds under kinetic control.[1][3]
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Wittig Synthesis of this compound
1. Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide):
Methyltriphenylphosphonium bromide is typically prepared by the reaction of triphenylphosphine with methyl bromide.[4][5][6] This phosphonium salt is a stable, white solid that can be stored and handled in air.[4][7]
-
Procedure: A solution of triphenylphosphine in a suitable solvent (e.g., benzene or methanol) is treated with methyl bromide.[5] The reaction may require elevated temperatures and pressure due to the low boiling point of methyl bromide.[5] Alternatively, dibromomethane in an alcoholic solvent can be used.[5] The resulting methyltriphenylphosphonium bromide precipitates and can be collected by filtration.[5]
2. Ylide Generation and Olefination:
The phosphonium ylide is generated in situ by treating the phosphonium salt with a strong base.[8]
-
Procedure: To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) is added at low temperature.[8] After stirring to allow for ylide formation, a solution of 1-acetyl-4-piperidone in the same solvent is added, and the reaction is allowed to warm to room temperature.
3. Work-up and Purification:
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.
-
Procedure: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The triphenylphosphine oxide byproduct is often difficult to separate from the desired product due to its non-polar nature and can necessitate column chromatography for purification.[9]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[10] This seemingly small change offers several practical advantages.[9][11]
Reaction Mechanism
The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic carbanion.[10][12] This carbanion then adds to the carbonyl compound to form an intermediate that eliminates a water-soluble phosphate ester, yielding the alkene.[10][13] The phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[10][14]
Caption: Simplified mechanism of the HWE reaction.
Experimental Protocol: HWE Synthesis of this compound
1. Preparation of the HWE Reagent (e.g., Diethyl (iodomethyl)phosphonate):
The phosphonate reagent is typically synthesized via the Michaelis-Arbuzov reaction.[13]
-
Procedure: Triethyl phosphite is reacted with an excess of diiodomethane. The resulting diethyl (iodomethyl)phosphonate can be purified by distillation.
2. Carbanion Generation and Olefination:
Similar to the Wittig reaction, the phosphonate is deprotonated with a base to form the reactive carbanion.
-
Procedure: To a solution of diethyl (iodomethyl)phosphonate in an anhydrous solvent (e.g., THF) under an inert atmosphere at low temperature, a base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is added. After stirring, a solution of 1-acetyl-4-piperidone in the same solvent is introduced, and the reaction is allowed to proceed.
3. Work-up and Purification:
The purification of the product from an HWE reaction is notably simpler than from a Wittig reaction.
-
Procedure: The reaction is quenched with water. The byproduct, a dialkyl phosphate salt, is water-soluble and can be easily removed by aqueous extraction.[9][13][15] This often leaves a much cleaner crude product, potentially avoiding the need for column chromatography.
Head-to-Head Comparison: Wittig vs. HWE
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine Oxide (non-polar, often requires chromatography)[9] | Dialkyl Phosphate Salt (water-soluble, easily removed by extraction)[9][13][15] |
| Purification | Often requires column chromatography[9] | Typically straightforward aqueous work-up[9] |
| Reactivity | Ylide can be less nucleophilic | Carbanion is generally more nucleophilic and reactive[9][10][14] |
| Stereoselectivity | Non-stabilized ylides generally give (Z)-alkenes[2] | Stabilized phosphonates typically yield (E)-alkenes[10][12][16] |
| Reagent Preparation | Phosphonium salts are often commercially available or straightforward to synthesize[4][6] | Phosphonate esters are prepared via the Michaelis-Arbuzov reaction[13] |
| Base Sensitivity | Strong bases are required, which may not be compatible with sensitive substrates | A wider range of bases can be used, including milder options in some cases |
Key Considerations for Synthesis of this compound
For the specific synthesis of an exocyclic methylene group, where stereoselectivity is not a concern, the choice between the Wittig and HWE reactions hinges on practical considerations.
-
Ease of Purification: The most significant advantage of the HWE reaction is the facile removal of its water-soluble byproduct.[9][13][15] This can lead to higher isolated yields and a more streamlined purification process, which is particularly advantageous in large-scale synthesis.
-
Reactivity: The higher nucleophilicity of the phosphonate carbanion in the HWE reaction can be beneficial, potentially leading to faster reaction times or better yields, especially if the ketone is sterically hindered.[9][11]
-
Cost and Availability of Reagents: While the starting materials for both reactions are generally accessible, the cost-effectiveness may vary depending on the scale of the synthesis and the specific reagents chosen.
Conclusion and Recommendations
Both the Wittig and Horner-Wadsworth-Emmons reactions are effective for the synthesis of this compound from 1-acetyl-4-piperidone. However, for this particular transformation, the Horner-Wadsworth-Emmons reaction is generally the superior choice .
The primary driver for this recommendation is the significant advantage in product purification. The water-soluble nature of the phosphate byproduct in the HWE reaction simplifies the work-up procedure immensely, often obviating the need for tedious and costly chromatographic separation from the triphenylphosphine oxide generated in the Wittig reaction.[9] This practical advantage translates to higher overall efficiency, especially in the context of drug development and process chemistry where scalability and purity are paramount.
While the Wittig reaction remains a cornerstone of organic synthesis, the HWE modification offers a more practical and efficient pathway for the preparation of this compound and other exocyclic methylene compounds.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 5. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 6. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]
- 7. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | RXSOl GROUP [rxsolgroup.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 13. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Reactivity Deciphered: A Comparative Guide to 1-Acetyl-4-methylenepiperidine and its N-Protected Congeners
The 4-methylenepiperidine scaffold is a cornerstone in the architecture of numerous pharmacologically significant molecules. Its strategic incorporation into drug candidates often necessitates the use of N-protecting groups to modulate reactivity and facilitate complex synthetic transformations. The choice of this protecting group is far from trivial, as it profoundly influences the electronic and steric environment of the molecule, thereby dictating the reactivity of the exocyclic double bond. This guide provides an in-depth comparison of the reactivity of 1-acetyl-4-methylenepiperidine with other commonly employed N-protected 4-methylenepiperidines, such as those bearing the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. While direct, side-by-side kinetic studies for these specific compounds are sparse in the literature, this comparison is grounded in well-established principles of organic chemistry, supported by data from analogous systems.
The Decisive Influence of the N-Protecting Group: An Electronic and Steric Overview
The reactivity of the 4-methylene group is intrinsically linked to the nature of the nitrogen substituent. The key differentiators are the electronic effects (induction and resonance) and steric hindrance imposed by the protecting group.
This compound: The N-acetyl group is strongly electron-withdrawing due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen. This amide resonance significantly decreases the electron density on the nitrogen and, by extension, reduces the nucleophilicity of the exocyclic double bond. This renders the alkene more electron-deficient compared to its counterparts with electron-donating or neutral protecting groups.
N-Boc-4-methylenepiperidine: The tert-butoxycarbonyl (Boc) group, in contrast, is considered electron-donating. The lone pair on the nitrogen can participate in resonance with the carbonyl group, but the electron-donating nature of the tert-butoxy group mitigates the electron-withdrawing effect. Furthermore, the Boc group is sterically demanding, which can hinder the approach of reagents to the reactive sites.
N-Cbz- & N-Bn-4-methylenepiperidine: The benzyloxycarbonyl (Cbz) group is also electron-withdrawing, similar to the acetyl group, though its effect can be modulated by the phenyl ring. The benzyl (Bn) group is generally considered to be electronically neutral and offers moderate steric bulk.
The interplay of these electronic and steric factors leads to predictable differences in reactivity across a range of common synthetic transformations.
Comparative Reactivity in Key Transformations
Herein, we compare the expected reactivity of this compound with other N-protected analogs in three fundamental reactions: catalytic hydrogenation, hydroboration-oxidation, and Michael addition.
Catalytic Hydrogenation
Catalytic hydrogenation of the exocyclic double bond provides access to the corresponding 4-methylpiperidine derivatives. The rate of this reaction is influenced by the steric hindrance around the double bond and the potential for the nitrogen atom to coordinate with and poison the metal catalyst.
| Protecting Group | Predicted Relative Rate | Rationale |
| N-Acetyl | Moderate to Fast | The electron-withdrawing nature of the acetyl group reduces the Lewis basicity of the piperidine nitrogen, minimizing catalyst poisoning. Steric hindrance is minimal. |
| N-Boc | Slow | The bulky Boc group can sterically hinder the approach of the substrate to the catalyst surface. |
| N-Cbz | Moderate to Fast | Similar to the acetyl group, the Cbz group reduces nitrogen basicity. However, the benzyl portion can be cleaved under hydrogenolysis conditions. |
| N-Benzyl (Bn) | Slow to Moderate | The nitrogen is more Lewis basic than in the acylated analogs, potentially leading to catalyst inhibition. Debenzylation is a common side reaction. |
Experimental Protocol: Comparative Catalytic Hydrogenation
This protocol is designed to compare the rate of hydrogenation of various N-protected 4-methylenepiperidines.
Materials:
-
This compound
-
N-Boc-4-methylenepiperidine
-
N-Cbz-4-methylenepiperidine
-
N-Benzyl-4-methylenepiperidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
TLC plates and GC-MS for reaction monitoring
Procedure:
-
In separate, identical hydrogenation vessels, dissolve an equimolar amount of each N-protected 4-methylenepiperidine in anhydrous methanol.
-
To each vessel, add 5 mol% of 10% Pd/C.
-
Seal the vessels and purge with hydrogen gas three times.
-
Pressurize each vessel to 50 psi with hydrogen gas.
-
Commence vigorous stirring at room temperature.
-
Monitor the reactions at regular intervals (e.g., every 30 minutes) by withdrawing a small aliquot, filtering through Celite, and analyzing by TLC and GC-MS to determine the consumption of starting material.
-
Record the time required for complete conversion for each substrate.
Caption: Workflow for comparative catalytic hydrogenation.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that converts the alkene into an anti-Markovnikov alcohol. The first step, hydroboration, involves the addition of a borane reagent across the double bond. The regioselectivity and rate of this step are sensitive to both electronic and steric factors.
| Protecting Group | Predicted Relative Rate | Rationale |
| N-Acetyl | Slow | The electron-withdrawing acetyl group reduces the electron density of the double bond, making it less nucleophilic and thus less reactive towards the electrophilic borane. |
| N-Boc | Moderate | The electron-donating nature of the Boc group enhances the nucleophilicity of the alkene. However, the significant steric bulk of the Boc group may slightly impede the approach of the borane reagent. |
| N-Cbz | Slow | Similar to the acetyl group, the Cbz group is electron-withdrawing, decreasing the reactivity of the double bond. |
| N-Benzyl (Bn) | Fast | The electronically neutral benzyl group does not diminish the alkene's nucleophilicity, and its steric hindrance is less pronounced than that of the Boc group. |
Experimental Protocol: Comparative Hydroboration-Oxidation
This protocol outlines a method to compare the reactivity of N-protected 4-methylenepiperidines in hydroboration.
Materials:
-
This compound
-
N-Boc-4-methylenepiperidine
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide solution (3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Internal standard (e.g., dodecane)
-
GC-MS for analysis
Procedure:
-
Set up parallel reactions in oven-dried flasks under an inert atmosphere (e.g., nitrogen).
-
To each flask, add an equimolar amount of the respective N-protected 4-methylenepiperidine and a known amount of an internal standard, dissolved in anhydrous THF.
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add 1.1 equivalents of 1 M BH3·THF solution dropwise.
-
Stir the reactions at 0 °C and monitor their progress by periodically quenching aliquots with water and analyzing by GC-MS to quantify the remaining starting material.
-
After the hydroboration is deemed complete (or after a set time for comparison), slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H2O2 at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze the yield of the corresponding alcohol by GC-MS.
Caption: Workflow for comparative hydroboration-oxidation.
Michael Addition (Aza-Michael Addition)
In the context of this compound and its analogs, the exocyclic double bond can act as a Michael acceptor in the presence of a suitable nucleophile. The reactivity in this conjugate addition is governed by the electrophilicity of the β-carbon of the double bond.
| Protecting Group | Predicted Relative Rate | Rationale |
| N-Acetyl | Fast | The electron-withdrawing acetyl group enhances the electrophilicity of the double bond, making it a better Michael acceptor.[1] |
| N-Boc | Slow to No Reaction | The electron-donating nature of the Boc group reduces the electrophilicity of the double bond, making it a poor Michael acceptor. |
| N-Cbz | Fast | Similar to the acetyl group, the electron-withdrawing Cbz group activates the double bond for Michael addition. |
| N-Benzyl (Bn) | Very Slow to No Reaction | The electronically neutral benzyl group does not sufficiently activate the double bond for attack by most Michael donors. |
Experimental Protocol: Comparative Aza-Michael Addition
This protocol allows for the comparison of reactivity in an aza-Michael addition with a common nucleophile like pyrrolidine.[2][3]
Materials:
-
This compound
-
N-Boc-4-methylenepiperidine
-
Pyrrolidine
-
Ethanol
-
GC-MS for analysis
Procedure:
-
In separate vials, dissolve an equimolar amount of each N-protected 4-methylenepiperidine in ethanol.
-
To each solution, add 1.2 equivalents of pyrrolidine.
-
Stir the reactions at room temperature.
-
Monitor the progress of each reaction by GC-MS at regular intervals to determine the rate of formation of the Michael adduct.
-
Compare the reaction rates and final yields after a set period (e.g., 24 hours).
Caption: Workflow for comparative aza-Michael addition.
Conclusion
The choice of an N-protecting group for the 4-methylenepiperidine scaffold has a profound and predictable impact on the reactivity of the exocyclic double bond. This compound , with its electron-withdrawing acetyl group, exhibits enhanced reactivity as a Michael acceptor but diminished reactivity in reactions requiring a nucleophilic alkene, such as hydroboration. Conversely, N-Boc-4-methylenepiperidine is a more nucleophilic alkene but is a poor Michael acceptor and can be sterically hindered in reactions like catalytic hydrogenation. N-Cbz analogs behave similarly to N-acetyl derivatives, with the added consideration of benzylic cleavage under hydrogenolysis conditions. N-Benzyl protection affords a more nucleophilic alkene than the acylated versions but can be complicated by the Lewis basicity of the nitrogen.
This guide provides a framework for researchers, scientists, and drug development professionals to make informed decisions when selecting an N-protecting group for 4-methylenepiperidine-based syntheses. The provided protocols offer a starting point for experimentally verifying these predicted reactivity trends in a laboratory setting.
References
A Tale of Two Scaffolds: Unlocking the Synthetic Potential of 1-Acetyl-4-methylenepiperidine and 4-Piperidone
A Senior Application Scientist's Guide to Strategic Synthesis
In the landscape of modern drug discovery and organic synthesis, the piperidine ring stands as a cornerstone scaffold, present in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable motif for medicinal chemists. Within the family of piperidine-based building blocks, 1-Acetyl-4-methylenepiperidine and 4-Piperidone represent two synthetically versatile, yet fundamentally distinct, platforms.
This guide provides an in-depth comparative analysis of these two key intermediates. We will move beyond a simple catalog of reactions to explore the strategic and mechanistic considerations that guide the choice of one scaffold over the other, supported by experimental data and detailed protocols.
At a Glance: A Structural and Reactive Dichotomy
The core difference between these two molecules lies in the functionality at the 4-position. 4-Piperidone possesses a classic ketone carbonyl group, a hub for nucleophilic attack and enolate chemistry. In contrast, this compound features an exocyclic double bond, which acts as a nucleophilic enamide, opening a different set of synthetic doors. The N-acetyl group in the latter also plays a crucial role, modulating reactivity and serving as a stable protecting group.[3]
| Feature | This compound | 4-Piperidone |
| Key Functional Group | Exocyclic Alkene (Enamide) | Ketone (Carbonyl) |
| Molecular Formula | C₈H₁₃NO | C₅H₉NO[4] |
| Molecular Weight | 139.19 g/mol | 99.13 g/mol [4] |
| Primary Reactive Site | C4=CH₂ double bond | C4 Carbonyl Carbon |
| Secondary Reactive Site | α-carbons (via lithiation) | α-carbons (via enolate) |
| Typical Reactivity | Electrophilic Addition to Alkene | Nucleophilic Addition to Carbonyl |
| Key Transformations | Hydrogenation, Hydroboration, Ozonolysis, Cycloaddition | Wittig Olefination, Grignard Reaction, Reductive Amination, Aldol Condensation |
The Synthetic Utility of 4-Piperidone: A Carbonyl-Centric Universe
4-Piperidone is arguably the more traditional starting point for piperidine synthesis. Its commercial availability and the vast, well-established chemistry of the ketone functional group make it a workhorse in both academic and industrial labs.[5] It serves as a critical precursor in the synthesis of potent analgesics like fentanyl.[4]
The synthetic utility of 4-piperidone is primarily driven by three types of transformations:
-
Nucleophilic Addition to the Carbonyl: The electrophilic carbon of the ketone is a prime target for a wide range of nucleophiles. This allows for the direct installation of carbon and heteroatom substituents at the 4-position. A paramount example is the Wittig reaction , which directly converts the C=O bond into a C=C bond, providing a direct synthetic route to 4-methylene-piperidines.[6][7]
-
Reactions at the α-Carbons: The protons on the carbons adjacent to the carbonyl (C3 and C5) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, to form substituted piperidones. This reactivity is also harnessed in Aldol-type condensations with aromatic aldehydes to produce 3,5-bis(ylidene)-4-piperidone scaffolds, which are recognized as curcumin mimics with diverse biological activities.[8][9]
-
Reductive Amination: The ketone can be converted into an amine via reaction with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ. This is a powerful method for constructing complex piperidine-based structures.[10]
Caption: Key synthetic pathways originating from 4-piperidone.
The Synthetic Utility of this compound: An Alkene-Focused Approach
This compound offers a complementary set of synthetic possibilities centered on the reactivity of its exocyclic double bond. This functionality behaves as an electron-rich alkene due to the influence of the nitrogen atom, making it susceptible to attack by electrophiles. Functionally, it is an enamide, a class of compounds known for their utility in C-C bond formation.[11][12]
The N-acetyl group is critical; it stabilizes the molecule, prevents the secondary amine from undergoing unwanted side reactions, and modulates the nucleophilicity of the double bond. This compound is a valuable building block for accessing 2,4-disubstituted piperidines, which are important motifs in pharmaceutical agents.[13]
Key transformations include:
-
Electrophilic Additions: The double bond can undergo a variety of classic alkene reactions. For example, hydroboration-oxidation can install a hydroxymethyl group at the 4-position with anti-Markovnikov regioselectivity. Epoxidation followed by nucleophilic ring-opening provides access to 4-substituted-4-hydroxymethylpiperidines.
-
Reduction: Catalytic hydrogenation of the double bond provides a straightforward route to 1-acetyl-4-methylpiperidine, a simple yet valuable substituted piperidine.
-
Ozonolysis: Oxidative cleavage of the double bond with ozone furnishes the parent N-acetyl-4-piperidone, demonstrating the synthetic relationship between the two title compounds.[14]
-
Asymmetric Transformations: The prochiral nature of the double bond allows for the application of asymmetric catalysis to install chirality at the 4-position.
Caption: Representative transformations of this compound.
Experimental Protocols: Bridging the Scaffolds
The most direct link between these two building blocks is the conversion of the ketone to the exocyclic alkene. The following protocol outlines a standard Wittig olefination, a foundational reaction in organic synthesis.
Protocol 1: Synthesis of 1-Benzyl-4-methylenepiperidine from 1-Benzyl-4-piperidone
This procedure is adapted from established literature methods for the synthesis of 4-methylenepiperidine derivatives.[6][7] The N-benzyl group is a common protecting group for the piperidine nitrogen, which can be subsequently removed.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Benzyl-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the slurry. The color will typically turn a deep yellow or orange, indicating the formation of the phosphorus ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 1-benzyl-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1-benzyl-4-methylenepiperidine.
Conclusion: A Strategic Choice
The choice between this compound and 4-Piperidone is not a matter of which is "better," but which is strategically more astute for a given synthetic goal.
-
Choose 4-Piperidone when:
-
The synthetic plan involves nucleophilic addition to install substituents directly at the C4 position (e.g., Grignard, organolithium reagents).
-
The goal is to build complexity at the α-carbons (C3, C5) through enolate chemistry.
-
A reductive amination strategy is required to introduce a nitrogen-containing substituent at C4.
-
-
Choose this compound when:
-
The desired functionalization involves transformations of a double bond (e.g., hydroxylation, hydrogenation, cleavage).
-
The synthetic route requires the installation of a one-carbon extension at the C4 position (e.g., via hydroboration-oxidation to a CH₂OH group).
-
An asymmetric transformation is planned to introduce chirality at the C4 position.
-
By understanding the distinct reactivity profiles of these two powerful building blocks, researchers can design more efficient, elegant, and effective synthetic routes toward novel chemical entities for drug discovery and beyond.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 10. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 11. Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. US5861513A - Preparation of 1-acetyl-4-piperidones - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Evaluating Purification Techniques for 1-Acetyl-4-methylenepiperidine
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. This guide provides an in-depth evaluation of common purification techniques for 1-Acetyl-4-methylenepiperidine, a key building block in the synthesis of various pharmaceutical compounds. We will move beyond a simple recitation of protocols to a deeper analysis of the underlying principles, offering field-proven insights to guide your selection of the most efficient purification strategy.
Introduction: The Critical Role of Purity for this compound
This compound is a versatile intermediate whose purity directly impacts the yield and quality of the final active pharmaceutical ingredient (API). Impurities can lead to unwanted side reactions, difficult-to-remove byproducts, and ultimately, a compromised therapeutic agent. Therefore, a robust purification strategy is not just a matter of good laboratory practice; it is a critical determinant of success in the drug development pipeline.
This guide will compare two primary purification techniques applicable to this compound: Fractional Vacuum Distillation and Silica Gel Column Chromatography . We will explore the theoretical basis of each technique, provide detailed experimental protocols, and present comparative data to inform your decision-making process.
Section 1: Fractional Vacuum Distillation
Fractional vacuum distillation is a powerful technique for purifying liquids based on differences in their boiling points. By reducing the ambient pressure, the boiling points of the compounds are lowered, preventing thermal degradation of sensitive molecules like this compound.
The Underlying Principle: Raoult's Law and Dalton's Law in Practice
Fractional distillation separates components of a liquid mixture by exploiting the difference in their vapor pressures. According to Raoult's Law, the partial vapor pressure of each component in an ideal mixture is proportional to its mole fraction and its vapor pressure in the pure state. Dalton's Law of Partial Pressures states that the total pressure of a gas mixture is the sum of the partial pressures of each individual gas. In fractional distillation, the vapor phase becomes enriched in the more volatile component (the one with the lower boiling point). By repeatedly vaporizing and condensing the mixture in a fractionating column, a high degree of separation can be achieved.
Experimental Protocol: Purification of this compound via Fractional Vacuum Distillation
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Cold trap (recommended)
Procedure:
-
Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed to maintain a vacuum.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure is crucial to prevent bumping.
-
Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask gently.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which will contain the more volatile impurities. As the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the main fraction in a clean receiving flask.
-
Termination: Stop the distillation when the temperature begins to rise again, indicating the presence of higher boiling point impurities, or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2]
Visualization of the Distillation Workflow```dot
Caption: Workflow for Silica Gel Column Chromatography.
Comparative Analysis: Distillation vs. Chromatography
The choice between fractional vacuum distillation and silica gel column chromatography depends on several factors, including the nature of the impurities, the required purity, the scale of the purification, and available resources.
| Parameter | Fractional Vacuum Distillation | Silica Gel Column Chromatography |
| Principle of Separation | Difference in boiling points | Differential adsorption and solubility |
| Typical Purity Achieved | >99% (for well-separated boiling points) | >99.5% (with optimized conditions) [3] |
| Yield | High (typically >90%) | Moderate to High (can be lower due to product adsorption) |
| Scalability | Excellent, easily scaled up for industrial production. [1] | Good for lab scale, can be challenging and costly to scale up |
| Time Consumption | Relatively fast for large quantities | Can be time-consuming, especially for large columns |
| Cost | Lower operational cost for large scale | Higher cost due to solvent and silica gel consumption |
| Ideal for Separating | Impurities with significantly different boiling points | Isomers, polar and non-polar impurities |
Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions and the nature of the crude mixture.
Conclusion and Recommendations
Both fractional vacuum distillation and silica gel column chromatography are effective methods for purifying this compound.
-
Fractional Vacuum Distillation is the recommended method for large-scale purification where the primary impurities have significantly different boiling points from the target compound. It is a cost-effective and efficient technique that can deliver high yields of pure product.
-
Silica Gel Column Chromatography is the preferred method for laboratory-scale purification and when high purity is essential, especially for removing impurities with similar boiling points or different polarities. While more time and resource-intensive, it offers excellent separation power.
In a drug development setting, a common strategy is to use fractional vacuum distillation for initial bulk purification, followed by a final polishing step using column chromatography to achieve the stringent purity requirements for pharmaceutical intermediates.
References
- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. 144230-50-2|4-Methylenepiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Benchmarking the synthesis of 1-Acetyl-4-methylenepiperidine against literature methods
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. 1-Acetyl-4-methylenepiperidine is a valuable scaffold in medicinal chemistry, appearing in a variety of neurologically active compounds and other pharmaceutical agents. Its synthesis, therefore, is a matter of practical importance. This guide provides an in-depth comparison of the established literature methods for the synthesis of this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the available alternatives.
Introduction: The Significance of the Exocyclic Methylene Piperidine Moiety
The 4-methylenepiperidine substructure is a bioisostere of the 4-substituted piperidine ring, a common motif in centrally active pharmaceuticals. The introduction of the exocyclic double bond can modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity. The N-acetyl group provides a neutral, synthetically versatile handle for further functionalization. Consequently, robust and scalable methods for the synthesis of this compound are highly sought after.
This guide will focus on the olefination of the readily available starting material, 1-Acetyl-4-piperidone. We will benchmark the classic Wittig reaction against other prominent olefination methodologies, providing the necessary data for an informed decision on the most suitable synthetic route for your research needs.
Method 1: The Wittig Reaction - The Workhorse of Carbonyl Olefination
The Wittig reaction, a Nobel Prize-winning transformation, is arguably the most common and well-established method for the conversion of ketones to alkenes.[1] The reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base, to react with a carbonyl compound, forming a four-membered oxaphosphetane intermediate that collapses to the desired alkene and a phosphine oxide byproduct.[2]
Mechanistic Rationale
The synthesis of this compound via the Wittig reaction proceeds in two key stages: the formation of the phosphorus ylide and the subsequent reaction with 1-Acetyl-4-piperidone.
Caption: General workflow of the Wittig reaction for the synthesis of this compound.
Experimental Protocol: Wittig Synthesis of this compound
The following protocol is a representative procedure based on established methods for similar N-substituted piperidones.[3][4]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
1-Acetyl-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange or reddish color. Allow the mixture to stir at 0 °C for 1 hour.
-
Olefination: Dissolve 1-Acetyl-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford this compound.
Performance and Considerations
| Parameter | Wittig Reaction |
| Yield | Moderate to Good (typically 60-85% for similar substrates) |
| Reaction Conditions | Anhydrous, inert atmosphere; strong base required. |
| Reagents | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi). |
| Byproducts | Triphenylphosphine oxide (can be difficult to separate). |
| Scalability | Generally good, but the use of pyrophoric n-BuLi can be a concern on a large scale. |
The primary drawback of the Wittig reaction is the formation of triphenylphosphine oxide, which can sometimes complicate purification. However, its reliability and the commercial availability of the starting materials make it a go-to method for many applications.
Alternative Olefination Strategies: A Comparative Overview
While the Wittig reaction is a robust method, several other olefination reactions have been developed that may offer advantages in certain contexts. Here, we briefly compare some of the most prominent alternatives.
Tebbe and Petasis Olefinations
The Tebbe and Petasis reagents are titanium-based olefination agents that are particularly effective for the methylenation of carbonyl compounds, including sterically hindered ketones and even esters.[5][6] The active species is a titanium carbene, which reacts with the carbonyl group via a [2+2] cycloaddition to form an oxatitanacyclobutane intermediate.[7]
Advantages over Wittig:
-
Milder reaction conditions.
-
Generally higher yields for hindered ketones.
-
The byproducts are typically more easily removed than triphenylphosphine oxide.
Disadvantages:
-
The reagents are air and moisture sensitive and can be pyrophoric.[6]
-
The Tebbe reagent is prepared from trimethylaluminum, which is highly pyrophoric.
Caption: General scheme for Tebbe and Petasis olefinations.
Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions to convert carbonyl compounds into alkenes.[8][9] A key feature of this reaction is that the intermediate β-hydroxysilane can often be isolated. Subsequent elimination under acidic or basic conditions can provide stereochemical control over the resulting alkene, although this is not a factor for the synthesis of a terminal alkene like this compound.[9]
Advantages over Wittig:
-
The silicon-containing byproducts are generally volatile and easily removed.
-
Can be performed under either acidic or basic conditions to control the elimination step.
Disadvantages:
-
Requires the preparation of α-silyl carbanions, which often involves strong bases.
Caption: General workflow of the Peterson olefination.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a powerful and often highly stereoselective method for alkene synthesis.[2][10] It involves the reaction of a carbonyl compound with a heteroaryl sulfone in the presence of a base.
Advantages over Wittig:
-
Often provides excellent stereoselectivity for the formation of (E)-alkenes (though not relevant for methylenation).
-
The sulfone reagents are generally stable and easy to handle.
Disadvantages:
-
The synthesis of the required sulfone reagent can add steps to the overall sequence.
-
Can require strong bases.
Product Characterization: Establishing a Benchmark for Purity
To ensure the successful synthesis and purity of this compound, a thorough analytical characterization is essential. The following data, based on closely related structures and predictive models, can serve as a benchmark.
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃):
-
δ ~4.7 ppm (s, 2H, =CH₂)
-
δ ~3.5-3.7 ppm (m, 4H, -N-CH₂-)
-
δ ~2.4-2.6 ppm (m, 4H, -C-CH₂-C=)
-
δ ~2.1 ppm (s, 3H, -C(O)CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ ~169 ppm (C=O)
-
δ ~145 ppm (=C<)
-
δ ~109 ppm (=CH₂)
-
δ ~45 ppm (-N-CH₂)
-
δ ~35 ppm (-C-CH₂-C=)
-
δ ~21 ppm (-C(O)CH₃)
-
-
IR (neat):
-
~3070 cm⁻¹ (=C-H stretch)
-
~1650 cm⁻¹ (C=C stretch)
-
~1640 cm⁻¹ (amide C=O stretch)
-
~890 cm⁻¹ (=CH₂ bend)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 139
-
Conclusion and Recommendations
The synthesis of this compound from 1-Acetyl-4-piperidone can be reliably achieved using several olefination methods.
-
For general laboratory-scale synthesis, the Wittig reaction remains a highly reliable and well-understood choice. Its primary drawback is the potential for purification challenges due to the triphenylphosphine oxide byproduct.
-
For larger-scale synthesis or when dealing with a more sterically hindered ketone, the Tebbe or Petasis olefinations are excellent alternatives. While the reagents require careful handling, they often provide higher yields and easier purification.
-
The Peterson and Julia-Kocienski olefinations are powerful methods in their own right, but for the specific case of methylenation, their advantages in stereocontrol are not realized. They may be considered if specific reaction conditions or reagent availability favor their use.
Ultimately, the choice of synthetic method will depend on the specific requirements of the research, including scale, available equipment, and the chemist's familiarity with the techniques. This guide provides the foundational information to make an informed and scientifically sound decision.
References
- 1. prepchem.com [prepchem.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. rsc.org [rsc.org]
- 5. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Analysis of Synthetic Pathways to 1-Acetyl-4-methylenepiperidine for Cost-Effectiveness
For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 1-Acetyl-4-methylenepiperidine is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth analysis of three distinct synthetic routes to this compound, with a focus on comparing their cost-effectiveness, practicality, and overall efficiency. The information presented herein is supported by experimental data and insights to aid in the selection of the most suitable method for laboratory and potential scale-up applications.
Introduction
This compound serves as a crucial precursor for a range of biologically active molecules. Its synthesis, therefore, is of significant interest. The primary challenge in its preparation lies in the efficient introduction of the exocyclic methylene group onto the piperidine ring. This guide will explore and compare three major synthetic strategies:
-
The Wittig Reaction Approach: A classic and widely used method for olefination, starting from a protected 4-piperidone derivative.
-
The N-Demethylation/Acetylation Approach: A route commencing with the readily available 1-methyl-4-piperidone.
-
The Elimination Reaction Approach: A pathway involving the dehydration of a 4-hydroxypiperidine precursor.
Each route will be evaluated based on factors such as the cost of starting materials and reagents, reaction yields, operational complexity, and potential for scalability.
Visualizing the Synthetic Pathways
Figure 1: Overview of the three synthetic routes to this compound.
Route 1: The Wittig Reaction Approach from N-Boc-4-piperidone
This route is a multi-step process that begins with the olefination of a commercially available N-protected 4-piperidone, followed by deprotection and N-acetylation. The use of the tert-butoxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.[1][2]
Experimental Workflow
Figure 2: Workflow for the Wittig reaction approach.
Detailed Protocols
Step 1: Wittig Reaction to form N-Boc-4-methylenepiperidine
-
To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.05 eq) at 0 °C.
-
Stir the resulting orange-red solution for 1 hour at room temperature to form the ylide.
-
Cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-4-methylenepiperidine.
Step 2: Deprotection of N-Boc-4-methylenepiperidine
-
Dissolve N-Boc-4-methylenepiperidine (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.[3]
-
To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.[3]
-
Stir the mixture for 1-2 hours, during which the hydrochloride salt of 4-methylenepiperidine precipitates.
-
Collect the solid by filtration and wash with cold diethyl ether to obtain 4-methylenepiperidine hydrochloride.[3]
Step 3: N-Acetylation of 4-Methylenepiperidine
-
Suspend 4-methylenepiperidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free amine.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Cost-Effectiveness Analysis
| Reagent | Price (per kg) |
| N-Boc-4-piperidone | ~$100[2][4] |
| Methyltriphenylphosphonium bromide | ~$400 - $5000 (depending on supplier and purity)[1][5][6][7][8] |
| n-Butyllithium (1.6 M in hexanes) | ~$100 - $6660 (depending on supplier and concentration)[9][10][11][12][13] |
| Acetic Anhydride | ~$49 - $95[14][15][16][17][18] |
Advantages:
-
Well-established and reliable reactions.
-
High-yielding steps are often reported.
Disadvantages:
-
Three-step process, which can be time-consuming.
-
The high cost of N-Boc-4-piperidone and the phosphonium salt can make this route expensive.
-
The use of pyrophoric n-butyllithium requires special handling precautions.
-
Chromatographic purification is often necessary for the Wittig product, which can be a bottleneck in scaling up.
Route 2: The N-Demethylation/Acetylation Approach from 1-Methyl-4-piperidone
This route utilizes the inexpensive and readily available 1-methyl-4-piperidone as the starting material. The key step is the replacement of the N-methyl group with an N-acetyl group, which can be achieved using reagents like 1-chloroethyl chloroformate.
Experimental Workflow
Figure 3: Workflow for the N-demethylation/acetylation approach.
Detailed Protocols
Step 1: Wittig Reaction to form 1-Methyl-4-methylenepiperidine
The procedure is analogous to the Wittig reaction in Route 1, with 1-methyl-4-piperidone used as the starting ketone.
Step 2: N-Demethylation and N-Acetylation
-
Dissolve 1-methyl-4-methylenepiperidine (1.0 eq) in a suitable solvent like dichloromethane or toluene.[3]
-
Add 1-chloroethyl chloroformate (approximately 1.2 eq) to the solution.[3]
-
Heat the mixture to reflux and maintain for 2-5 hours.[3]
-
Monitor the formation of the carbamate intermediate by TLC.
-
After cooling, add methanol and reflux for another 1-2 hours to cleave the carbamate and form the secondary amine hydrochloride.
-
The resulting 4-methylenepiperidine hydrochloride can then be N-acetylated as described in Route 1, Step 3. Alternatively, a one-pot N-demethylation/N-acylation protocol can be employed.[10]
Cost-Effectiveness Analysis
| Reagent | Price (per kg) |
| 1-Methyl-4-piperidone | ~$100 - $1100 (depending on supplier)[19][20][21][22][23] |
| Methyltriphenylphosphonium bromide | ~$400 - $5000 (depending on supplier and purity)[1][5][6][7][8] |
| 1-Chloroethyl chloroformate | ~$576[24][25][26][27] |
| Acetic Anhydride | ~$49 - $95[14][15][16][17][18] |
Advantages:
-
Starts from the very inexpensive 1-methyl-4-piperidone.
-
Fewer steps compared to Route 1.
Disadvantages:
-
The use of the toxic and corrosive 1-chloroethyl chloroformate.
-
The Wittig reaction still requires the expensive phosphonium salt and a strong base.
-
The N-demethylation step can sometimes lead to side products.
Route 3: The Elimination Reaction Approach
This approach involves the formation of the exocyclic double bond through an elimination reaction, starting from a 4-hydroxypiperidine derivative. The hydroxyl group is first converted into a good leaving group, such as a chloride, which is then eliminated.
Experimental Workflow
Figure 4: Workflow for the elimination reaction approach.
Detailed Protocols
Step 1: N-Acetylation of 4-Hydroxypiperidine
This can be achieved using standard N-acetylation conditions with acetic anhydride, similar to Route 1, Step 3.
Step 2: Chlorination of 1-Acetyl-4-hydroxypiperidine
-
Dissolve 1-acetyl-4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with ice-water and neutralize with a base such as sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to give 1-acetyl-4-chloropiperidine.
Step 3: Elimination to form this compound
-
Dissolve 1-acetyl-4-chloropiperidine (1.0 eq) in a suitable solvent like THF or toluene.
-
Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 eq).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield this compound.
Cost-Effectiveness Analysis
| Reagent | Price (per kg) |
| 4-Hydroxypiperidine | Varies significantly by supplier |
| Acetic Anhydride | ~$49 - $95[14][15][16][17][18] |
| Thionyl Chloride | ~$150 - $733[28][29][30][31] |
| Potassium tert-butoxide | Varies by supplier |
Advantages:
-
Avoids the use of expensive phosphonium salts and pyrophoric organometallic reagents.
-
Potentially a more atom-economical approach.
Disadvantages:
-
The elimination step can sometimes lead to a mixture of regioisomers (exocyclic vs. endocyclic double bond), requiring careful optimization of reaction conditions.
-
The use of corrosive thionyl chloride requires appropriate safety measures.
-
The overall yield and scalability may be lower compared to the Wittig-based routes.
Comparative Summary and Recommendation
| Feature | Route 1 (Wittig from N-Boc) | Route 2 (from 1-Methyl) | Route 3 (Elimination) |
| Starting Material Cost | High | Low | Moderate |
| Reagent Cost | High | High | Moderate |
| Number of Steps | 3 | 2-3 | 3 |
| Key Challenges | Cost, pyrophoric reagents, chromatography | Toxic reagents, potential side reactions | Regioselectivity of elimination |
| Scalability | Moderate | Good | Potentially challenging |
Based on the analysis, Route 2, starting from 1-methyl-4-piperidone, appears to be the most promising for cost-effective, large-scale synthesis of this compound. The primary advantage is the significantly lower cost of the starting material. While it involves the use of a toxic chloroformate, this is a well-established industrial process that can be handled safely with appropriate engineering controls. The Wittig reaction is a common step in both Route 1 and 2, but the overall cost of Route 2 is likely to be lower due to the cheaper starting piperidone.
Route 1 is a viable, albeit more expensive, option for smaller-scale laboratory synthesis where the cost of the starting material is less of a concern and the well-defined, high-yielding steps are advantageous.
Route 3 presents an interesting alternative that avoids some of the more hazardous and expensive reagents of the other routes. However, the potential for regioisomer formation during the elimination step is a significant drawback that would require careful process development and optimization to overcome, potentially making it less reliable for large-scale production without extensive investigation.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, including the desired scale of production, budget constraints, and available equipment and expertise. However, for a balance of cost-effectiveness and practicality, the N-demethylation/acetylation approach from 1-methyl-4-piperidone is the recommended starting point for further process development.
References
- 1. Methyltriphenylphosphonium bromide, 98+% 1000 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. smolecule.com [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. indiamart.com [indiamart.com]
- 5. メチルトリフェニルホスホニウムブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Pardon Our Interruption [globalsources.com]
- 7. strem.com [strem.com]
- 8. Methyltriphenylphosphonium Bromide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. n-Butyllithium price,buy n-Butyllithium - chemicalbook [m.chemicalbook.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. strem.com [strem.com]
- 12. n-Butyllithium, 2.7M solution in toluene, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. China N-Butyllithium, N-Butyllithium Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]
- 14. Acetic anhydride 99.5 108-24-7 [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
- 16. calpaclab.com [calpaclab.com]
- 17. Acetic Acid Anhydride Price-China Acetic Acid Anhydride Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 18. laballey.com [laballey.com]
- 19. 1-Methyl-4-piperidone | 1445-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. 1-Methyl-4-piperidone, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. 156921000 [thermofisher.com]
- 22. 1-Methyl-4-piperidone price,buy 1-Methyl-4-piperidone - chemicalbook [m.chemicalbook.com]
- 23. N-Methyl-4-piperidone 97 1445-73-4 [sigmaaldrich.com]
- 24. 1-Chloroethyl Chloroformate | 50893-53-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 25. 1-chloroethyl Chloroformate at Best Price in Shanghai, Shanghai | Shanghai Sirongchem Llc [tradeindia.com]
- 26. 1-Chloroethyl chloroformate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 27. 1-氯乙基氯甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 28. Thionyl chloride price,buy Thionyl chloride - chemicalbook [m.chemicalbook.com]
- 29. Thionyl Chloride: Bulk Suppliers & Pricing 2025 [accio.com]
- 30. gfschemicals.com [gfschemicals.com]
- 31. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Comparative Pharmacological Analysis of Derivatives from 1-Acetyl-4-methylenepiperidine: A Literature Review
A Note to Our Readers:
As a Senior Application Scientist, my primary goal is to provide in-depth, data-driven guides based on established and verifiable scientific literature. The topic of this guide was to be a comparative analysis of the pharmacological activities of derivatives synthesized directly from 1-Acetyl-4-methylenepiperidine. After a comprehensive and exhaustive search of scientific databases and literature, it has become evident that there is a significant lack of published research that specifically uses this compound as a starting material for the synthesis of a series of derivatives and their subsequent comparative pharmacological evaluation.
While the piperidine scaffold itself is a cornerstone in medicinal chemistry, and numerous studies explore the activities of various piperidine derivatives, the specific lineage from this compound is not well-documented in a comparative context. The available information is fragmented, often mentioning the precursor molecule in patents or as a stable intermediate, but without the detailed biological data on a family of its derivatives that would be necessary to construct a meaningful and scientifically rigorous comparison guide as per the initial request.
Therefore, this document will serve to outline the synthetic potential of this compound as a versatile chemical scaffold and discuss the known pharmacological activities of structurally related piperidine derivatives. This will provide a foundational understanding of why this scaffold is of interest and what potential activities could be explored in future research.
The this compound Scaffold: An Overview
This compound is a synthetically attractive starting material in drug discovery. The acetylation of the piperidine nitrogen serves as a protective group, enhancing the molecule's stability and allowing for selective reactions at other positions. The key reactive site is the exocyclic methylene group (a carbon-carbon double bond), which is amenable to a variety of chemical transformations.
Key Structural Features for Derivatization:
-
Exocyclic Methylene Group: This is the primary site for introducing chemical diversity. It can undergo a range of reactions, including:
-
Addition Reactions: Such as hydrogenation to a methyl group, or addition of various functional groups across the double bond.
-
Oxidative Cleavage: To form a ketone at the 4-position.
-
Cycloaddition Reactions: To build more complex ring systems.
-
-
Acetyl Group: While serving as a protecting group, it can be removed to allow for further derivatization at the nitrogen atom. This is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
The strategic location of these functional groups allows for the systematic synthesis of a library of diverse molecules, which can then be screened for various biological activities.
Potential Pharmacological Activities Based on Structurally Related Piperidine Derivatives
While direct derivatives of this compound with comparative data are scarce, we can infer potential areas of pharmacological interest by examining the activities of other 4-substituted piperidine analogs. The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.
Antifungal Activity
One of the most relevant connections for the 4-methylenepiperidine core is its role as a precursor in the synthesis of the antifungal drug Efinaconazole . Although the synthesis of Efinaconazole starts from 4-methylenepiperidine (without the acetyl group), this highlights the potential of this core structure in developing new antifungal agents. The mechanism of many antifungal drugs involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Acetylcholinesterase (AChE) Inhibition
Numerous piperidine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-AChE activity.[1] Structure-activity relationship (SAR) studies in this class of compounds have revealed that bulky substituents on the benzamide moiety can significantly enhance inhibitory potency.[1]
Calcium Channel Blockade
Derivatives of 1-alkyl-piperidine-4-carboxamide have been synthesized and evaluated as T-type calcium channel blockers.[2] These compounds have shown potential as novel antihypertensive agents, capable of lowering blood pressure without the reflex tachycardia often associated with traditional L-type calcium channel blockers.[2] This indicates that the piperidine scaffold can be tailored to interact with ion channels.
Opioid Receptor Modulation
The 4-substituted piperidine skeleton is a classic framework for opioid receptor agonists, with fentanyl and its analogs being prominent examples. Research into 4,4-disubstituted piperidines has aimed to develop potent, short-acting analgesics for surgical use.[3] These studies underscore the role of the piperidine core in modulating pain pathways.
Proposed Synthetic and Evaluation Workflow
For researchers interested in exploring the pharmacological potential of this compound derivatives, a logical workflow can be proposed.
Caption: A proposed workflow for the synthesis, screening, and optimization of derivatives from this compound.
Future Directions and Conclusion
The lack of comprehensive comparative studies on the pharmacological activities of derivatives synthesized from this compound represents a clear gap in the current scientific literature. This presents an opportunity for medicinal chemists and pharmacologists to explore this area. The versatility of the this compound scaffold, combined with the proven track record of the broader piperidine class of compounds in a multitude of therapeutic areas, suggests that a systematic investigation could yield novel and potent bioactive molecules.
Future research should focus on:
-
Synthesizing a diverse library of derivatives from this compound, targeting modifications at the 4-position.
-
Screening these derivatives against a panel of biologically relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Conducting detailed structure-activity relationship (SAR) studies to understand how different chemical modifications influence biological activity.
-
Publishing these comparative data to enrich the public knowledge base and guide future drug discovery efforts.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 1-Acetyl-4-methylenepiperidine
Introduction: The Analytical Imperative for 1-Acetyl-4-methylenepiperidine
This compound is a substituted piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The piperidine ring is a foundational structure in numerous drugs, making the purity and concentration of its precursors paramount.[1] Accurate quantification of this compound is not merely a quality control checkpoint; it is fundamental to ensuring reaction stoichiometry, calculating yields, and controlling impurity profiles in multi-step syntheses.
This guide provides a comparative analysis of two robust, validated analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind the experimental choices, empowering researchers to select and implement the method best suited for their specific analytical challenge. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical procedure validation.[2][3]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: Why GC-MS is a Powerful Choice
Gas chromatography is a premier technique for analyzing volatile and thermally stable compounds. While primary and secondary amines can be notoriously difficult to analyze by GC due to their basicity, which causes peak tailing and adsorption to active sites in the column, this compound is a tertiary amide.[4] The nitrogen lone pair is delocalized by resonance with the acetyl carbonyl group, significantly reducing its basicity. This chemical distinction makes the molecule far less susceptible to problematic interactions, resulting in better peak shape and reproducibility.
Pairing GC with a Mass Spectrometry (MS) detector provides unparalleled specificity. MS identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, effectively creating a chemical fingerprint. This makes GC-MS the gold standard for confirmatory analysis and for resolving the analyte from co-eluting impurities, a critical requirement for accurate quantification in complex matrices.[5][6]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Detailed Experimental Protocol: GC-MS
-
Reagents and Materials:
-
This compound Reference Standard (>99% purity)
-
Ethyl Acetate (HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with inserts
-
-
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in ethyl acetate in a 10 mL volumetric flask.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL in ethyl acetate.
-
QC Samples: Prepare separate QC samples at 7.5 µg/mL (Low), 40 µg/mL (Mid), and 80 µg/mL (High).
-
Unknown Samples: Dilute the test sample with ethyl acetate to fall within the linear range of the calibration curve.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program: Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (Target Ion: m/z 139 (M+), Qualifiers: m/z 96, m/z 82). Full Scan (50-300 amu) can be used for initial method development and specificity checks.
-
-
Data Analysis:
-
Generate a linear regression curve from the peak areas of the calibration standards. The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.995.
-
Quantify unknown samples by interpolating their peak areas from the calibration curve.
-
Performance & Validation Data Summary (GC-MS)
The following table summarizes the typical performance characteristics expected from a fully validated GC-MS method, based on ICH Q2(R1) guidelines.[2]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure; no interfering peaks in blank matrix. |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | Repeatability (≤ 2.0%), Intermediate (≤ 3.0%) | Repeatability: 0.85%, Intermediate: 1.5% |
| LOD (µg/mL) | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in oven ramp rate (±1°C/min) and inlet temp (±5°C). |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale: Why HPLC-UV is a Versatile Alternative
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1][7] For this compound, reversed-phase HPLC is an ideal choice. The molecule possesses sufficient polarity to be retained on a C18 column and can be eluted with a standard mobile phase of acetonitrile and water.
The key to successful UV detection is the presence of a chromophore. The acetyl group on the piperidine nitrogen contains a carbonyl (C=O) group, which undergoes an n→π* electronic transition. While this is not a strong chromophore, it provides sufficient absorbance at low UV wavelengths (around 210-220 nm) for quantification at typical concentration levels.[8] The primary advantage of HPLC-UV lies in its simplicity, lower operational cost compared to MS, and high throughput, making it exceptionally well-suited for routine quality control in a production environment. For trace-level analysis, pre-column derivatization could be employed to introduce a stronger chromophore, but this is often unnecessary for assay and purity testing.[9][10]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Experimental Protocol: HPLC-UV
-
Reagents and Materials:
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS grade)
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm, PTFE or Nylon)
-
-
Standard and Sample Preparation:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (40:60 v/v). Add 0.1% phosphoric acid to the water portion before mixing to improve peak shape by ensuring the analyte is in a consistent protonation state.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in the mobile phase in a 10 mL volumetric flask.
-
Calibration Standards: Prepare standards at 5, 20, 50, 100, and 200 µg/mL by diluting the stock solution with the mobile phase.
-
Unknown Samples: Dilute the test sample with the mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water with 0.1% H₃PO₄ (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm.
-
-
Data Analysis:
-
Generate a linear calibration curve of peak area versus concentration. Ensure r² ≥ 0.995.
-
Determine the concentration of the analyte in unknown samples from the curve.
-
Performance & Validation Data Summary (HPLC-UV)
The following table presents representative data for a validated HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Analyte peak is resolved from impurities (Resolution > 2) | Baseline resolution achieved from known impurities and blank matrix. |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 5 - 200 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.8% |
| Precision (% RSD) | Repeatability (≤ 1.0%), Intermediate (≤ 2.0%) | Repeatability: 0.5%, Intermediate: 1.1% |
| LOD (µg/mL) | Signal-to-Noise ≥ 3:1 | 1.5 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10:1 | 5.0 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in mobile phase composition (±2%) and column temperature (±2°C). |
Comparative Analysis: Choosing the Right Method
The choice between GC-MS and HPLC-UV is not about which method is "better," but which is more "fit for purpose."
| Feature | GC-MS | HPLC-UV |
| Specificity | Excellent. Mass fragmentation provides definitive identification. | Good. Relies on chromatographic retention time and UV response. Vulnerable to co-eluting, UV-active impurities. |
| Sensitivity | Excellent. SIM mode allows for very low limits of detection (LOD). | Good. Sensitivity is dependent on the chromophore; sufficient for assay but may be less sensitive than GC-MS. |
| Sample Throughput | Moderate. Longer run times and potential for column/source maintenance. | High. Shorter run times and robust instrumentation make it ideal for routine QC. |
| Cost | Higher initial investment and operational costs (gases, source cleaning). | Lower initial investment and operational costs. |
| Solvent Usage | Minimal use of organic solvents. | Higher consumption of organic solvents (e.g., Acetonitrile). |
| Best Application | Confirmatory analysis, impurity identification, analysis in complex matrices. | Routine quality control, purity assays, high-throughput screening. |
Decision-Making Insights
-
For R&D and Impurity Profiling: Choose GC-MS . Its superior specificity is essential for identifying unknown byproducts and confirming the structure of your target analyte, especially during process development.
-
For a Regulated QC Laboratory: Choose HPLC-UV . Its robustness, high throughput, and lower cost per sample make it the workhorse for routine release testing of raw materials and finished products where the identity and general purity profile are already well-established.
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound. A GC-MS method offers unparalleled specificity and sensitivity, making it the ideal choice for research, development, and confirmatory testing. An HPLC-UV method provides a robust, high-throughput, and cost-effective solution perfectly suited for routine quality control environments. The ultimate selection depends on a thorough understanding of the analytical requirements, including the sample matrix, the required level of sensitivity and specificity, and the intended application of the results. Proper validation according to established guidelines like ICH Q2(R1) is non-negotiable and ensures the integrity and reliability of the data generated by either method.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. ccsknowledge.com [ccsknowledge.com]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Analysis for 1-Acetyl-4-methylenepiperidine Derivatives
This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of antibodies developed against 1-Acetyl-4-methylenepiperidine derivatives. It is designed for researchers, scientists, and drug development professionals who require a robust framework for antibody validation.
The Imperative of Specificity for Small Molecule Antibodies
Developing highly specific antibodies against small molecules, or haptens, like this compound derivatives presents unique challenges.[7] Unlike large protein antigens with multiple distinct epitopes, small molecules offer a limited surface for antibody recognition. This can lead to the generation of antibodies that cross-react with structurally similar molecules, a phenomenon that can confound experimental results.[8][9]
An antibody's utility is directly tied to its ability to bind selectively to its intended target while ignoring a sea of structurally related compounds.[1][10] For kinase inhibitors, where structural analogs may be present as metabolites or off-target compounds, ensuring antibody specificity is a critical step in the validation process.[11][12][13]
Designing a Comprehensive Cross-Reactivity Study
A systematic approach is essential to confidently characterize the cross-reactivity profile of a new antibody.[14] This involves screening the antibody against a carefully selected panel of compounds that includes the target molecule, its known derivatives, and other structurally related molecules that could potentially interfere with the assay.
A typical workflow for such a study is as follows:
Caption: A systematic workflow for assessing antibody cross-reactivity.
Comparative Analysis of Cross-Reactivity
To illustrate the importance of this process, let's consider a hypothetical scenario where three different monoclonal antibodies (mAb-A, mAb-B, and mAb-C) have been developed against This compound-2-carboxylic acid .[15] A panel of structurally related compounds is assembled for testing:
-
Target Antigen: this compound-2-carboxylic acid
-
Analog 1: 4-Methylenepiperidine[16] (Core structure without acetyl or carboxyl groups)
-
Analog 2: 1-Acetylpiperidine[17] (Lacks the methylene and carboxyl groups)
-
Analog 3: A structurally distinct kinase inhibitor (Negative Control)
Method 1: Competitive ELISA for Quantitative Screening
Competitive ELISA is a robust and high-throughput method for determining the specificity of antibodies against small molecules.[18][19][20][21] In this assay, the free antigen in a sample competes with a fixed amount of antigen coated on the microplate for binding to the antibody. A lower signal indicates a higher affinity of the antibody for the free antigen.
Principle of Competitive ELISA:
Caption: Principle of the competitive immunoassay for cross-reactivity.
Hypothetical Competitive ELISA Results:
| Compound | mAb-A (% Cross-Reactivity) | mAb-B (% Cross-Reactivity) | mAb-C (% Cross-Reactivity) |
| Target Antigen | 100 | 100 | 100 |
| Analog 1 | 25.3 | 2.1 | 0.5 |
| Analog 2 | 45.8 | 5.5 | 0.8 |
| Negative Control | <0.1 | <0.1 | <0.1 |
Percent Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100 [14]
-
mAb-A shows significant cross-reactivity with both analogs, making it unsuitable for specific detection of the target antigen.
-
mAb-B displays a much-improved specificity profile, with minimal cross-reactivity.
-
mAb-C is highly specific, showing negligible binding to the tested analogs.
Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
While ELISA provides excellent data on relative affinity, Surface Plasmon Resonance (SPR) offers a more detailed picture by measuring the association (ka) and dissociation (kd) rates of the antibody-antigen interaction in real-time.[22][23][24] This is particularly useful for distinguishing between antibodies with similar affinities but different binding kinetics.
Hypothetical SPR Kinetic Data:
| Antibody | Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| mAb-B | Target Antigen | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |
| Analog 1 | 1.1 x 10⁴ | 8.2 x 10⁻³ | 7.5 x 10⁻⁷ | |
| Analog 2 | 3.0 x 10⁴ | 9.5 x 10⁻³ | 3.2 x 10⁻⁷ | |
| mAb-C | Target Antigen | 3.1 x 10⁵ | 4.5 x 10⁻⁴ | 1.5 x 10⁻⁹ |
| Analog 1 | No Binding | No Binding | N/A | |
| Analog 2 | No Binding | No Binding | N/A |
The SPR data confirms the high specificity of mAb-C , as it shows no measurable binding to the analogs. For mAb-B , while the affinity (KD) for the analogs is significantly lower than for the target antigen, the kinetic data provides a more nuanced understanding of these off-target interactions.
Application-Specific Validation
It is crucial to remember that cross-reactivity can be application-dependent.[12][13] An antibody that performs well in ELISA may show unexpected cross-reactivity in a different context, such as Western blotting or immunohistochemistry (IHC), where proteins are in different conformations. Therefore, it is essential to validate the antibody in the specific application for which it is intended.[25][26][27]
For instance, if the antibody is to be used to detect the target kinase inhibitor in cell lysates, a Western blot using lysates from cells treated with the target compound and the analogs should be performed. The antibody should only detect a band at the expected molecular weight in the lane corresponding to the target compound.
Conclusion and Recommendations
The development of specific antibodies against small molecules like this compound derivatives is a challenging but essential endeavor for advancing drug discovery programs. A multi-faceted approach to cross-reactivity testing is non-negotiable.
-
Initial screening using a high-throughput method like competitive ELISA is an efficient way to weed out non-specific candidates.
-
In-depth characterization of promising candidates using a real-time, label-free technology like SPR provides invaluable kinetic data.
-
Application-specific validation is the final and most critical step to ensure that the antibody performs as expected in the intended experimental context.
By adhering to this rigorous validation framework, researchers can be confident in the specificity of their antibody reagents, leading to more reliable data and ultimately, more successful drug development outcomes.
Experimental Protocols
Competitive ELISA Protocol
-
Coating: Coat microtiter plate wells with a conjugate of the target antigen (e.g., this compound-2-carboxylic acid-BSA) at 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[18]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[18]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[18]
-
Competition: Prepare a series of dilutions of the test compounds (target antigen and analogs). In a separate plate, pre-incubate these dilutions with a constant concentration of the antibody for 1 hour at 37°C.[18]
-
Incubation: Add 100 µL of the antibody-antigen mixtures to the coated and blocked plate. Incubate for 90 minutes at 37°C.[18]
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.[18]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) and incubate until sufficient color development.[18]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Plot a standard curve and determine the IC50 values for each compound.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Covalently immobilize the antibody onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling).[28]
-
Analyte Preparation: Prepare a series of dilutions of the target antigen and each analog in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in response units (RU) in real-time.[24]
-
Dissociation: After the association phase, switch to running buffer alone and monitor the dissociation of the analyte from the antibody.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[23]
References
- 1. polarismarketresearch.com [polarismarketresearch.com]
- 2. What Are Antibodies Used for in Drug Development? [synapse.patsnap.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. bosterbio.com [bosterbio.com]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. Selecting and engineering monoclonal antibodies with drug-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. hellobio.com [hellobio.com]
- 13. agrisera.com [agrisera.com]
- 14. benchchem.com [benchchem.com]
- 15. 1-Acetyl-4-methylidenepiperidine-2-carboxylic acid | C9H13NO3 | CID 167716664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Methylenepiperidine | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. microbenotes.com [microbenotes.com]
- 22. mdpi.com [mdpi.com]
- 23. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 24. books.rsc.org [books.rsc.org]
- 25. Important IHC antibody validation steps | Abcam [abcam.com]
- 26. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. histologix.com [histologix.com]
- 28. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-Acetyl-4-methylenepiperidine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 1-Acetyl-4-methylenepiperidine, a heterocyclic compound with potential applications in organic synthesis, requires careful handling due to its structural motifs. The piperidine core, N-acetyl group, and reactive exocyclic methylene group all contribute to its potential hazard profile. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that robust safety practices are as integral to your workflow as the experimental design itself.
This document is structured to provide a comprehensive operational plan, from initial preparation to final disposal, grounded in established safety principles and regulatory standards.
Understanding the Hazards: A Data-Driven Approach
While specific toxicological data for this compound is not extensively published, we can infer its potential hazards by examining analogous structures. The parent compound, piperidine, is known to be corrosive and toxic.[1][2][3] The hydrochloride salt of the closely related 4-methylenepiperidine is classified as a skin, eye, and respiratory irritant. It is prudent, therefore, to treat this compound with a high degree of caution, assuming it poses similar, if not identical, hazards. The N-acetylation may reduce the compound's basicity and thus its corrosivity compared to piperidine itself, but the potential for irritation remains significant.
Inferred Hazard Classifications:
-
Skin Irritant/Corrosive: May cause skin irritation or burns upon contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of eye damage.
-
Respiratory Irritant: Inhalation of dust or vapors may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
These inferred hazards form the basis for the personal protective equipment (PPE) and handling protocols outlined below. All procedures must comply with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[4][5][6]
Core Safety Directives: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety is essential, starting with engineering controls as the primary line of defense, supplemented by appropriate PPE.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at its source, providing a passive layer of protection.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or vapors. The fume hood serves to capture and exhaust airborne contaminants, protecting the user.[5]
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the workstation. In case of accidental contact, immediate and thorough flushing of the affected area is crucial to minimize injury.
Personal Protective Equipment (PPE): A Necessary Barrier
Where engineering controls cannot eliminate all risk of exposure, PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 4 mil). Double-gloving is recommended for extended procedures or when handling concentrations. | Provides a chemical-resistant barrier to prevent skin contact. Piperidine and its derivatives can be absorbed through the skin.[1] Always check manufacturer's glove compatibility charts.[7][8] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields, or a full-face shield if there is a significant splash hazard. | Protects against splashes and airborne particles, preventing serious eye irritation or damage. Standard safety glasses are insufficient. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working within a certified fume hood. If procedures may generate significant dust or aerosols outside of a hood, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | The fume hood provides primary respiratory protection. Respirators are a secondary measure for specific high-risk scenarios, used in accordance with a comprehensive respiratory protection program. |
Operational Plan: From Set-up to Disposal
A systematic workflow is key to ensuring safety and reproducibility. The following step-by-step guidance outlines the critical phases of handling this compound.
Pre-Operational Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Inspect PPE: Check all PPE for signs of damage (e.g., cracks, holes, degradation) before use.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Safety Data Sheets (SDS): Although a specific SDS for this compound may be unavailable, review the SDS for piperidine and other close analogs.
-
Prepare Waste Containers: Have clearly labeled, compatible hazardous waste containers ready in the work area.
Step-by-Step Handling Protocol
The following workflow diagram illustrates the logical progression of tasks for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, spill pads, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Segregate waste streams as per your institution's guidelines; specifically, do not mix with incompatible substances like strong oxidizing agents or acids.[2][3]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[1] Never discharge chemical waste down the drain.[3]
Emergency Procedures: Planning for the Unexpected
Preparedness is paramount. All personnel handling this compound must be familiar with the following emergency responses.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nj.gov [nj.gov]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. mastercontrol.com [mastercontrol.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
